Product packaging for Clofazimine(Cat. No.:CAS No. 2030-63-9)

Clofazimine

Numéro de catalogue: B1669197
Numéro CAS: 2030-63-9
Poids moléculaire: 473.4 g/mol
Clé InChI: WDQPAMHFFCXSNU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Clofazimine is a synthetic riminophenazine derivative with a well-established history as an antimycobacterial agent and a growing profile as a versatile tool for biomedical research . Initially developed for tuberculosis, it was successfully repurposed for the treatment of leprosy (Hansen's disease), particularly dapsone-resistant and multibacillary forms, and is a key component of the World Health Organization's recommended multidrug therapy . Its primary research applications include investigating host-pathogen interactions and developing novel therapeutic strategies for mycobacterial infections, including multidrug-resistant tuberculosis and Mycobacterium avium complex (MAC) . Beyond infectious disease, this compound is a valuable compound in oncology research, with recent studies revealing its activity as a specific inhibitor of the oncogenic Wnt signaling pathway, showing promise in models of breast, colon, and liver cancers . The multi-faceted mechanism of action of this compound is a key area of scientific interest. It is known to bind to guanine bases in bacterial DNA, inhibiting replication, and to interact with bacterial membranes, leading to the accumulation of toxic lysophospholipids and disruption of potassium transport and energy metabolism . Additionally, it exhibits significant anti-inflammatory and immunomodulatory properties, which are attributed to its ability to inhibit T-lymphocyte activation and proliferation, partly through blocking Kv1.3 potassium channels in effector memory T cells . This makes it a useful probe for studying autoimmune conditions. Researchers should note that this compound is highly lipophilic, leading to extensive distribution and accumulation in fatty tissues and the reticuloendothelial system, with a very long elimination half-life . Its physicochemical properties also result in a characteristic pink to brownish-black skin discoloration, a known effect of the compound . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H22Cl2N4 B1669197 Clofazimine CAS No. 2030-63-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N,5-bis(4-chlorophenyl)-3-propan-2-yliminophenazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,31H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQPAMHFFCXSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022839
Record name Clofazimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Clofazimine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014983
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4), 1.51e-03 g/L
Record name SID49681815
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Clofazimine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clofazimine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014983
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2030-63-9
Record name Clofazimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2030-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofazimine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002030639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clofazimine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name clofazimine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name clofazimine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clofazimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clofazimine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.347
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLOFAZIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D959AE5USF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Clofazimine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014983
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210-212 °C, 210 - 212 °C
Record name Clofazimine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clofazimine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014983
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Role of Reactive Oxygen Species in the Bactericidal Effect of Clofazimine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofazimine (CFZ), a riminophenazine antibiotic, is a cornerstone in the treatment of leprosy and has been repurposed as a critical second-line drug for multidrug-resistant tuberculosis (MDR-TB).[1] Its efficacy, particularly against persistent and drug-resistant mycobacteria, is largely attributed to a unique mechanism of action centered on the intracellular generation of reactive oxygen species (ROS). This guide provides an in-depth examination of the molecular pathways, experimental evidence, and methodologies that elucidate the pro-oxidative bactericidal effects of this compound.

Core Mechanism: Redox Cycling and ROS Production

The primary mechanism of this compound's bactericidal activity involves its function as a pro-drug that hijacks the bacterial respiratory chain to induce oxidative stress.[2][3] This process is a cyclical reaction where the drug is repeatedly reduced and oxidized, generating a continuous flux of ROS.

The key steps are as follows:

  • Competition and Reduction: this compound, due to its high redox potential, competes with the natural electron acceptor, menaquinone (MK-4), for electrons from the Type II NADH:quinone oxidoreductase (NDH-2), a central enzyme in the mycobacterial electron transport chain.[1][3] The enzyme NDH-2 reduces the oxidized form of this compound (CFZ) to its reduced state (CFZ-H2).[4][5]

  • Spontaneous Reoxidation: The reduced this compound is unstable and undergoes rapid, non-enzymatic reoxidation by molecular oxygen (O₂).[3][6]

  • ROS Generation: This reoxidation process transfers electrons to oxygen, leading to the formation of superoxide (O₂⁻), a primary ROS.[4] Superoxide is then subsequently converted to other cytotoxic ROS, such as hydrogen peroxide (H₂O₂), which inflict widespread damage upon cellular components.[7]

This redox cycling effectively shunts electrons away from the normal respiratory pathway, leading to a futile cycle that continuously produces bactericidal ROS.[4][8]

Caption: this compound redox cycling pathway.

Quantitative Data on this compound Activity

The bactericidal efficacy of this compound, driven by ROS production, has been quantified against various mycobacterial species and strains. The tables below summarize key findings from preclinical studies.

Table 1: In Vitro Activity of this compound Against M. tuberculosis

M. tuberculosis Strain TypeMIC Range (µg/mL)Reference(s)
Drug-Sensitive Clinical Isolates0.015 - 0.24[9]
Multidrug-Resistant (MDR) Isolates0.108 - 0.24[9]
Extensively Drug-Resistant (XDR) Isolates0.015 - 0.121[9]

Table 2: Intracellular and In Vivo Bactericidal Activity

ModelKey FindingObservationReference(s)
Macrophage Infection ModelIntracellular KillingDose-dependent reduction in bacterial CFU.[9][10]
Mouse Model of TBDelayed Bactericidal ActivityNo significant activity in the first 2 weeks, followed by potent, dose-independent killing.[11][12]
Mouse Model of TBTissue AccumulationProgressively accumulates in lungs, liver, and spleen, with low serum levels.[11][12]

Experimental Protocols

Verifying the ROS-mediated mechanism of this compound requires specific experimental procedures. Detailed methodologies for key assays are provided below.

Measurement of Intracellular ROS Production

This protocol is used to quantify the generation of ROS within bacterial cells following treatment with this compound.

Principle: Cell-permeable dyes, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA), are used to detect intracellular ROS.[13] Inside the cell, esterases cleave the diacetate group, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS produced.

Methodology:

  • Bacterial Culture: Grow mycobacteria to the mid-logarithmic phase.

  • Treatment: Incubate bacterial cells with a sub-inhibitory concentration of this compound. A control group without this compound is run in parallel.

  • Dye Loading: Add DCFH-DA to the bacterial suspensions to a final concentration of approximately 5-10 µM.

  • Incubation: Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye uptake and oxidation.[13]

  • Measurement: Measure the fluorescence intensity using a microplate reader or fluorometer with an excitation wavelength of ~504 nm and an emission wavelength of ~529 nm.[13]

  • Analysis: Compare the fluorescence intensity of the this compound-treated group to the untreated control to determine the fold-increase in ROS production.

ROS_Detection_Workflow start Start: Mid-log phase bacteria prep Prepare bacterial suspension start->prep split Split into two groups prep->split treat_cfz Treat with this compound (e.g., sub-MIC) split->treat_cfz Test treat_control Untreated Control (Vehicle only) split->treat_control Control add_dye Add DCFH-DA dye to both groups treat_cfz->add_dye treat_control->add_dye incubate Incubate in dark (37°C, 30-60 min) add_dye->incubate measure Measure Fluorescence (Ex: 504nm, Em: 529nm) incubate->measure analyze Analyze Data: Compare Fluorescence Intensity measure->analyze end End: Quantify ROS Production analyze->end

Caption: Experimental workflow for ROS detection.

Intracellular Efficacy in Macrophage Model

This assay assesses the ability of this compound to kill mycobacteria residing within host immune cells, a critical measure of its therapeutic potential.

Principle: Macrophages are infected with M. tuberculosis in vitro. After allowing for phagocytosis, extracellular bacteria are removed, and the infected cells are treated with this compound. The macrophages are then lysed at different time points to release the intracellular bacteria, which are plated for colony-forming unit (CFU) enumeration.

Methodology:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in 24-well plates.[10]

  • Infection: Infect the macrophage monolayer with a single-cell suspension of M. tuberculosis at a specific multiplicity of infection (MOI).

  • Phagocytosis: Incubate for 2-4 hours to allow for bacterial uptake.

  • Wash: Wash the cells with antibiotic-free medium to remove extracellular bacteria.

  • Treatment: Add fresh medium containing various concentrations of this compound (or vehicle control) to the infected cells.[10]

  • Time Course: At designated time points (e.g., 0, 24, 48, 72 hours), lyse the macrophages using a gentle detergent (e.g., 0.1% SDS).

  • Enumeration: Prepare serial dilutions of the cell lysates and plate on appropriate agar (e.g., Middlebrook 7H11) to determine the number of viable intracellular bacteria (CFU).

  • Analysis: Calculate the log₁₀ reduction in CFU for each this compound concentration compared to the growth in the untreated control.

Macrophage_Assay_Workflow start Start: Culture Macrophages infect Infect cells with M. tuberculosis start->infect phagocytose Incubate for phagocytosis (2-4 hours) infect->phagocytose wash Wash to remove extracellular bacteria phagocytose->wash treat Add this compound at various concentrations wash->treat incubate_treat Incubate for time course (e.g., 0, 24, 48, 72h) treat->incubate_treat lyse Lyse macrophages at each time point incubate_treat->lyse plate Plate serial dilutions of lysate on agar lyse->plate count Incubate plates and count Colony Forming Units (CFU) plate->count analyze Analyze Data: Calculate log10 CFU reduction count->analyze end End: Determine Intracellular Efficacy analyze->end

Caption: Macrophage infection assay workflow.

Concluding Remarks

The bactericidal activity of this compound is intrinsically linked to its ability to induce a high level of intracellular ROS. By intercepting electrons from the mycobacterial respiratory chain via NDH-2 and initiating a redox cycle, this compound turns the bacterium's own metabolic processes against it.[1][4] This mechanism, which leads to oxidative destruction of vital cellular components, is effective against both replicating and slow-replicating "persister" mycobacteria, underpinning the drug's crucial role in modern tuberculosis therapy.[6][14] While other mechanisms, such as DNA binding and membrane destabilization, may contribute to its overall effect, the generation of ROS remains the central and most well-documented pathway for its potent bactericidal action.[7][15] Understanding these technical details is paramount for researchers aiming to optimize its use and develop next-generation antimicrobials that leverage similar pro-oxidative strategies.

References

Clofazimine: A Deep Dive into its Anti-inflammatory and Immunomodulatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofazimine, a riminophenazine dye originally developed as an antimycobacterial agent for the treatment of leprosy, has garnered significant interest for its potent anti-inflammatory and immunomodulatory properties.[1] Beyond its established role in managing erythema nodosum leprosum, a painful inflammatory complication of leprosy, emerging evidence highlights its potential in a broader spectrum of inflammatory and autoimmune conditions. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's immunomodulatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Anti-inflammatory and Immunomodulatory Mechanisms

This compound exerts its effects on the immune system through a multi-pronged approach, targeting key signaling pathways in both innate and adaptive immune cells. Its mechanisms of action include the modulation of pro-inflammatory cytokine production, interference with T-cell activation and proliferation, and the generation of reactive oxygen species (ROS) which can have dual roles in its antimicrobial and immunomodulatory functions.

Inhibition of Pro-inflammatory Signaling Pathways in Macrophages

Macrophages are central players in the inflammatory response. This compound has been shown to significantly attenuate the production of key pro-inflammatory cytokines by these cells, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[2][3]

NF-κB Pathway: this compound strongly inhibits the phosphorylation of the p65 subunit of NF-κB, a critical step in its activation and subsequent translocation to the nucleus to drive the transcription of pro-inflammatory genes.[2][3] This inhibition has been observed in macrophages stimulated with lipopolysaccharide (LPS) and in the context of mycobacterial infection.[2][3]

MAPK Pathway: Gene set enrichment analysis has revealed that this compound's immunomodulatory effects are also linked to the MAPK signaling pathway.[2] It has been shown to inhibit the activation of JNK and ERK pathways.[2] However, one study indicated that at a concentration of 3.2 μM, this compound could enhance ERK phosphorylation by binding to the human Raf1 kinase inhibitory protein (hRKIP).[4] This suggests a complex, context-dependent regulation of the MAPK pathway.

The following diagram illustrates the inhibitory effect of this compound on the NF-κB and MAPK signaling pathways in macrophages.

cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPKKK MAPKKK MyD88->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) p_NFkB p-NF-κB NFkB->p_NFkB phosphorylation Nucleus Nucleus p_NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Genes activates MAPKK MAPKK MAPKKK->MAPKK ERK_JNK ERK / JNK MAPKK->ERK_JNK p_ERK_JNK p-ERK / p-JNK ERK_JNK->p_ERK_JNK phosphorylation AP1 AP-1 p_ERK_JNK->AP1 AP1->Nucleus This compound This compound This compound->IKK This compound->MAPKK

This compound's Inhibition of NF-κB and MAPK Pathways
Modulation of T-Cell Activation and Proliferation

This compound significantly impacts adaptive immunity by inhibiting T-lymphocyte activation and proliferation.[5] This is primarily achieved through the blockade of the Kv1.3 potassium channel, which is crucial for maintaining the membrane potential required for sustained calcium influx and subsequent signaling events in effector memory T-cells.[6]

Kv1.3 Channel Blockade: this compound inhibits the human Kv1.3 potassium channel with a half-maximal inhibitory concentration (IC50) of approximately 0.3 to 1 μM.[7] This blockade disrupts the oscillation frequency of the calcium-release activated calcium channel, leading to the inhibition of the calcineurin-NFAT (nuclear factor of activated T-cells) signaling pathway.[6]

Inhibition of IL-2 Production: Consequently, the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation, is suppressed. This compound has been shown to inhibit IL-2 promoter-driven luciferase activity with an IC50 of 22 nM and endogenous IL-2 production with an IC50 of 1.1 μM in Jurkat T-cells.[2]

The following diagram outlines the mechanism of T-cell activation inhibition by this compound.

TCR TCR Kv13 Kv1.3 Channel TCR->Kv13 activates Antigen Antigen Antigen->TCR Ca_influx Ca²⁺ Influx Kv13->Ca_influx maintains membrane potential for Calcineurin Calcineurin Ca_influx->Calcineurin activates p_NFAT p-NFAT Calcineurin->p_NFAT dephosphorylates NFAT NFAT Nucleus Nucleus NFAT->Nucleus translocates to IL2_gene IL-2 Gene Transcription Nucleus->IL2_gene IL2_production IL-2 Production IL2_gene->IL2_production T_cell_proliferation T-Cell Proliferation IL2_production->T_cell_proliferation This compound This compound This compound->Kv13

This compound's Inhibition of T-Cell Activation
Generation of Reactive Oxygen Species (ROS)

This compound is known to generate reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which contribute to its antimicrobial activity.[4] The proposed mechanism involves a redox cycling pathway where this compound is reduced by NADH dehydrogenase (NDH-2) and subsequently re-oxidized by molecular oxygen, leading to ROS production.[8] While high levels of ROS can be cytotoxic, at lower concentrations, they can act as signaling molecules and may contribute to the immunomodulatory effects of this compound, for instance, by influencing neutrophil and monocyte functions.[5][7]

Quantitative Data on this compound's Immunomodulatory Effects

The following tables summarize the quantitative data on the inhibitory and modulatory effects of this compound on various immune parameters.

Table 1: Inhibition of T-Cell Activation and Signaling

ParameterCell TypeStimulantIC50 / ConcentrationReference
IL-2 Promoter ActivityJurkat T-cellsPMA/Ionomycin22 nM[2]
Endogenous IL-2 ProductionJurkat T-cellsPMA/Thapsigargin1.1 µM[2]
Mixed Lymphocyte ReactionHuman PBMCs-0.9 µM[2]
NFAT Luciferase ReporterJurkat T-cellsPMA/Ionomycin113 nM[2]
Kv1.3 Channel CurrentJurkat T-cells-300 nM[9]
Kv1.3 Channel CurrentL929 cells (mouse Kv1.3)-470 nM[5]
Kv1.3 Channel CurrentHEK293 cells (human Kv1.3)-1 ± 0.3 µM[2]

Table 2: Modulation of Macrophage Function and Cytokine Production

ParameterCell TypeStimulantThis compound ConcentrationEffectReference
IL-6, TNF-α, IL-1β, IFN-α/β mRNAJ774A.1 MacrophagesThis compound-resistant M. tb0.5 µg/mL and 1 µg/mLSignificant inhibition[3]
p-p65 NF-κB levelsJ774A.1 MacrophagesThis compound-resistant M. tb0.5 µg/mL and 1 µg/mLSignificant decrease[3]
TNF-α ProductionRAW 264.7 MacrophagesLPS4 µMSignificant decrease[6]
IL-1β ProductionRAW 264.7 MacrophagesLPS4 µMSignificant decrease[6]
IL-1RA Production (hepatic)Mice (in vivo, 8 weeks)--3-fold increase[10]
IL-1RA Production (serum)Mice (in vivo, 8 weeks)--21-fold increase[10]
S. Typhimurium survival (SAFIRE assay)RAW 264.7 MacrophagesS. TyphimuriumIC50 = 3.5 µMInhibition[11]
S. Typhimurium survival (CFU)RAW 264.7 MacrophagesS. TyphimuriumIC50 = 13.5 µMInhibition[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Western Blot for Phosphorylated NF-κB p65

This protocol describes the detection of phosphorylated NF-κB p65 in macrophage cell lysates.

a. Cell Lysis and Protein Quantification:

  • Treat macrophages (e.g., J774A.1) with the desired stimulus (e.g., LPS or mycobacteria) and this compound for the indicated time.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-NF-κB p65 (e.g., Cell Signaling Technology, #3033, 1:1000 dilution) overnight at 4°C.[12]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with an antibody against total NF-κB p65 and a loading control (e.g., β-actin) for normalization.

The following diagram illustrates the experimental workflow for Western blotting.

start Start cell_culture Cell Culture & Treatment start->cell_culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p65) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Quantification detection->analysis end End analysis->end

Western Blot Experimental Workflow
Flow Cytometry for T-Cell Activation Markers

This protocol outlines the procedure for analyzing T-cell activation markers (e.g., CD69 and CD25) by flow cytometry.

a. Cell Stimulation and Staining:

  • Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Resuspend PBMCs at 1 x 10^6 cells/mL in complete RPMI medium.

  • Stimulate the cells with a mitogen (e.g., PHA) or anti-CD3/CD28 antibodies in the presence or absence of this compound for 24-72 hours.

  • Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

  • Stain the cells with a cocktail of fluorescently-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark. A typical panel includes:

    • Anti-CD3 (to identify T-cells)

    • Anti-CD4 (to identify helper T-cells)

    • Anti-CD8 (to identify cytotoxic T-cells)

    • Anti-CD69 (early activation marker)

    • Anti-CD25 (late activation marker)

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer for analysis.

b. Flow Cytometry Analysis:

  • Acquire the samples on a flow cytometer.

  • Gate on the lymphocyte population based on forward and side scatter.

  • Gate on single cells to exclude doublets.

  • Gate on CD3+ cells to identify the T-cell population.

  • Within the CD3+ population, gate on CD4+ and CD8+ subsets.

  • Analyze the expression of CD69 and CD25 on the CD4+ and CD8+ T-cell populations.

The following diagram illustrates a typical gating strategy for T-cell activation analysis.

start All Events lymphocytes Lymphocytes (FSC vs SSC) start->lymphocytes singlets Singlets lymphocytes->singlets cd3_pos CD3+ T-cells singlets->cd3_pos cd4_cd8 CD4+ and CD8+ Subsets cd3_pos->cd4_cd8 cd69_cd25 CD69+ / CD25+ Activation Markers cd4_cd8->cd69_cd25 end Analysis cd69_cd25->end

Flow Cytometry Gating Strategy
Measurement of Reactive Oxygen Species (ROS) Production

This protocol describes the use of the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe to measure intracellular ROS in macrophages.

a. Cell Preparation and Staining:

  • Plate macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with this compound for the desired time. Include a positive control (e.g., H2O2) and an untreated control.

  • Wash the cells with warm PBS or serum-free medium.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

b. Fluorescence Measurement:

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~529 nm.

  • Alternatively, visualize and quantify fluorescence in individual cells using fluorescence microscopy or flow cytometry.

Conclusion

This compound's anti-inflammatory and immunomodulatory properties are multifaceted, involving the suppression of key pro-inflammatory signaling pathways in macrophages and the inhibition of T-cell activation and proliferation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound in a range of inflammatory and autoimmune diseases. Further research into the nuanced roles of ROS generation and the context-dependent regulation of MAPK signaling will undoubtedly provide deeper insights into the complex immunopharmacology of this versatile drug.

References

An In-depth Technical Guide: Understanding the Lipophilicity and Tissue Accumulation of Clofazimine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical and pharmacokinetic properties of clofazimine, with a specific focus on its high lipophilicity and extensive tissue accumulation. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex biological and experimental processes to support further research and development efforts.

Lipophilicity of this compound

Lipophilicity, the affinity of a molecule for a lipid or non-polar environment, is a critical physicochemical parameter that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly quantified by the partition coefficient (P), expressed as its logarithm (LogP), which measures the ratio of a compound's concentration in a non-polar solvent (typically octan-1-ol) to its concentration in an aqueous solvent (water) at equilibrium. A higher LogP value indicates greater lipophilicity.

This compound is a highly lipophilic, riminophenazine dye.[1] This characteristic is fundamental to its pharmacokinetic behavior, contributing to its poor aqueous solubility but also its ability to permeate biological membranes and accumulate in lipid-rich environments.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueImplicationSource(s)
LogP >7.0; specifically 7.66Extremely high lipophilicity, predicting extensive partitioning into lipid environments and low aqueous solubility.[1][5][6]
Aqueous Solubility 0.225 - 0.3 µg/mL (virtually insoluble)Requires specific formulation strategies for effective delivery.[1]
pKa 8.51 - 9.43Weakly basic nature, influencing its solubility and potential for ion trapping in acidic organelles like lysosomes.[1][7]

Tissue Accumulation and Distribution

A defining characteristic of this compound is its massive and prolonged accumulation in various tissues following chronic administration.[8] This bioaccumulation is a direct consequence of its high lipophilicity and leads to an exceptionally long elimination half-life, which can exceed 70 days.[8][9]

Key Accumulation Sites:

  • Reticuloendothelial System: The highest concentrations are found in macrophage-rich organs, particularly the spleen, liver, and mesenteric lymph nodes.[5][10][11]

  • Adipose Tissue: Due to its lipophilicity, this compound initially distributes to body fat.[5][10]

A remarkable phenomenon observed in animal models is the redistribution of this compound over time. Between 3 and 8 weeks of continuous dietary administration in mice, this compound concentrations significantly decrease in fat and serum while increasing more than tenfold in the spleen and liver.[5][12] This shift is mediated by the immune system, specifically by tissue-resident macrophages.

Crystal-Like Drug Inclusions (CLDIs): The primary mechanism for this massive sequestration is the formation of intracellular crystal-like drug inclusions (CLDIs) within the lysosomes of macrophages.[11][13] These are not pure drug crystals but are complex, membrane-bound, liquid crystal-like structures.[13] This process is so efficient that up to 90% of the total this compound mass in the spleen can be sequestered within these CLDIs, effectively creating a drug depot.[5][12] This sequestration leads to visible orange, red, or black discoloration of tissues and is responsible for the common side effect of skin pigmentation.[8][10]

Table 2: this compound Concentration in Mouse Tissues After Chronic Dosing

TissueConcentrationDosing DurationSource(s)
Lungs >50 µg/g4 weeks[10]
Liver >50 µg/g4 weeks[10]
Spleen >50 µg/g4 weeks[10]
Spleen ~5,000 µg/g12 weeks[10]
Serum 1 - 2 µg/mL>4 weeks[10]

Immunomodulatory Consequences of Accumulation

The sequestration of this compound into biocrystals within macrophages is not a passive process; it actively modulates host immune responses. The accumulation of these CLDIs leads to the upregulation of Interleukin-1 Receptor Antagonist (IL-1RA), a potent anti-inflammatory cytokine.[14][15] This increase in IL-1RA production results in a systemic anti-inflammatory state, which may contribute to this compound's therapeutic effects in inflammatory conditions like leprosy reactions.[2][14]

cluster_pathway This compound-Induced Anti-inflammatory Pathway dosing Prolonged This compound Dosing accum Macrophage Accumulation dosing->accum Leads to cldi Biocrystal (CLDI) Formation in Lysosomes accum->cldi Results in upreg Upregulation of IL-1RA Production cldi->upreg Triggers serum Increased Serum IL-1RA Levels upreg->serum Causes block IL-1 Receptor Antagonism serum->block Mediates state Systemic Anti-inflammatory State block->state Induces

Figure 1. Logical flow of this compound's immunomodulatory effect via IL-1RA upregulation.

Proposed Antimicrobial Mechanisms of Action

The mechanism of action of this compound is multifaceted and not fully elucidated, but it is believed to involve several concurrent pathways that ultimately lead to bacterial death.[2][16] Its high lipophilicity facilitates its interaction with bacterial cell components.

The primary proposed mechanisms include:

  • Membrane Disruption: this compound is thought to interact with bacterial membrane phospholipids, leading to the generation of antimicrobial lysophospholipids which destabilize the membrane.[1]

  • DNA Intercalation: As a phenazine dye, this compound can intercalate with bacterial DNA, disrupting the DNA template and inhibiting essential replication and transcription processes.[2]

  • Reactive Oxygen Species (ROS) Generation: The drug participates in redox cycling, which generates ROS such as superoxide and hydrogen peroxide.[2] This induces significant oxidative stress, damaging cellular components and leading to cell death.[2]

cluster_moa Proposed Antimicrobial Mechanisms of this compound cluster_membrane Membrane-Targeted Action cluster_dna Intracellular Action cluster_ros Redox-Mediated Action cfz This compound mem Bacterial Membrane Interaction cfz->mem dna DNA Intercalation cfz->dna redox Redox Cycling cfz->redox lyso Lysophospholipid Generation mem->lyso lysis Membrane Destabilization & Cell Lysis lyso->lysis inhibit Inhibition of Replication & Transcription dna->inhibit ros ROS Generation (O₂⁻, H₂O₂) redox->ros damage Oxidative Damage to Cellular Components ros->damage cluster_workflow Experimental Workflow for Tissue Quantification tissue Harvested Tissue Sample homog Homogenization (in Extraction Solvent) tissue->homog centri Centrifugation homog->centri super Collect Supernatant (Contains this compound) centri->super analysis Analysis by HPLC or LC-MS super->analysis data Data Quantification (µg/g tissue) analysis->data

References

Clofazimine as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of clofazimine's role as a Functional Inhibitor of Acid Sphingomyelinase (FIASMA). This compound, a well-established anti-leprosy drug, is gaining renewed attention for its ability to functionally inhibit the lysosomal enzyme acid sphingomyelinase (ASM). This inhibition modulates cellular levels of the bioactive lipid ceramide, impacting a multitude of signaling pathways involved in inflammation, apoptosis, and pathogen entry. This document details the mechanism of action, presents quantitative data on its inhibitory effects, provides comprehensive experimental protocols for its characterization, and visualizes the intricate signaling pathways affected by its activity. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound as a FIASMA.

Introduction to Acid Sphingomyelinase and FIASMAs

Acid sphingomyelinase (ASM) is a critical lysosomal enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1][2] Ceramide, a bioactive sphingolipid, acts as a second messenger in a variety of cellular processes, including apoptosis, cell growth, and inflammation.[3] The activity of ASM is crucial for maintaining cellular homeostasis, and its dysregulation has been implicated in numerous diseases.

Functional Inhibitors of Acid Sphingomyelinase (FIASMAs) are a class of drugs that indirectly inhibit ASM activity.[4] Unlike direct enzymatic inhibitors, FIASMAs are typically cationic amphiphilic drugs that accumulate within lysosomes due to their physicochemical properties.[5][6] This accumulation leads to the detachment of ASM from the inner lysosomal membrane and its subsequent proteolytic degradation, resulting in a functional reduction of ASM activity.[5][6]

This compound: A Prototypical FIASMA

This compound is a lipophilic riminophenazine dye that has been in clinical use for decades for the treatment of leprosy.[7] Its classification as a FIASMA stems from its cationic amphiphilic nature, which allows it to readily cross cell membranes and accumulate within the acidic environment of lysosomes.

Mechanism of Functional Inhibition

The mechanism by which this compound functionally inhibits ASM is consistent with the general mechanism of FIASMAs:

  • Lysosomal Accumulation: As a weak base, this compound becomes protonated and trapped within the acidic lumen of the lysosome, a phenomenon known as "acid trapping".[6]

  • Alteration of the Lysosomal Membrane: The accumulation of the cationic and lipophilic this compound molecules at the inner leaflet of the lysosomal membrane alters its electrostatic potential.[5]

  • Detachment of ASM: Acid sphingomyelinase is associated with the inner lysosomal membrane through electrostatic interactions. The change in membrane charge induced by this compound disrupts this association, causing ASM to detach.[5]

  • Proteolytic Degradation: Once detached and free in the lysosomal lumen, ASM is susceptible to degradation by lysosomal proteases.[5]

This process leads to a significant reduction in the overall cellular activity of ASM, thereby decreasing the rate of ceramide production from sphingomyelin.

Quantitative Analysis of this compound's Inhibitory Activity

While a precise IC50 value for the functional inhibition of acid sphingomyelinase by this compound is not consistently reported in the literature, a study by Kornhuber et al. provides valuable quantitative data for a large number of FIASMAs. In this study, the residual activity of ASM was measured in the presence of a 10 µM concentration of the respective drug. For this compound, the following result was reported:

DrugConcentrationResidual ASM Activity (%)Reference
This compound10 µM28.3%[Kornhuber et al., 2011]

This data indicates that at a concentration of 10 µM, this compound reduces the functional activity of acid sphingomyelinase by approximately 71.7%.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize this compound as a FIASMA.

In Vitro Assay for Functional Inhibition of Acid Sphingomyelinase

This protocol is adapted from established methods for measuring ASM activity and can be used to determine the functional inhibitory effect of this compound.[1][8]

Objective: To quantify the residual activity of acid sphingomyelinase in cell lysates following treatment with this compound.

Materials:

  • Cell line (e.g., human neuroblastoma SH-SY5Y or hepatoma Huh7 cells)

  • Cell culture medium and supplements

  • This compound solution (in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 250 mM sodium acetate, pH 5.0, 1 mM EDTA, 0.1% Triton X-100, and protease inhibitors)

  • Radiolabeled [¹⁴C]-sphingomyelin

  • Scintillation cocktail

  • Scintillation counter

  • Bradford assay reagent for protein quantification

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

    • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the cell lysate.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using the Bradford assay.

  • ASM Activity Assay:

    • In a microcentrifuge tube, add a standardized amount of protein lysate (e.g., 20-50 µg).

    • Add the assay buffer (250 mM sodium acetate, pH 5.0, 1 mM EDTA) to a final volume of 100 µL.

    • Initiate the enzymatic reaction by adding [¹⁴C]-sphingomyelin (e.g., 0.05 µCi).

    • Incubate the reaction mixture at 37°C for 1-2 hours.

    • Stop the reaction by adding 500 µL of chloroform:methanol (2:1, v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • The product of the reaction, [¹⁴C]-phosphocholine, will be in the upper aqueous phase, while the unreacted [¹⁴C]-sphingomyelin will be in the lower organic phase.

    • Carefully collect a defined volume of the aqueous phase and transfer it to a scintillation vial.

  • Quantification:

    • Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.

    • Calculate the ASM activity as picomoles of sphingomyelin hydrolyzed per milligram of protein per hour.

    • Determine the percentage of residual ASM activity in this compound-treated samples relative to the vehicle-treated control.

Workflow for Assessing this compound as a FIASMA

G cluster_workflow Experimental Workflow A Cell Culture and Treatment (e.g., SH-SY5Y cells + this compound) B Cell Lysis and Protein Quantification A->B Incubation C ASM Activity Assay (Radiolabeled Sphingomyelin) B->C Lysate D Quantification of [14C]-Phosphocholine (Scintillation Counting) C->D Reaction Product E Data Analysis (Residual ASM Activity %) D->E Counts per Minute

Caption: A streamlined workflow for the experimental validation of this compound as a FIASMA.

Signaling Pathways Modulated by this compound as a FIASMA

The functional inhibition of ASM by this compound leads to a decrease in ceramide production, which in turn modulates various downstream signaling pathways.

The ASM-Ceramide Signaling Cascade

Acid sphingomyelinase-mediated ceramide generation is a key event in the cellular stress response. Ceramide molecules can coalesce within cell membranes to form large, ceramide-rich platforms. These platforms serve as signaling hubs, recruiting and activating various downstream effector proteins.

G cluster_pathway ASM-Ceramide Signaling Pathway Sphingomyelin Sphingomyelin ASM Acid Sphingomyelinase (ASM) Sphingomyelin->ASM Substrate Ceramide Ceramide ASM->Ceramide Hydrolysis Downstream Downstream Signaling (e.g., Apoptosis, Inflammation) Ceramide->Downstream Activation This compound This compound (FIASMA) This compound->ASM Functional Inhibition

Caption: this compound functionally inhibits ASM, reducing ceramide-mediated signaling.

Impact on Inflammatory Signaling

Ceramide is a known mediator of pro-inflammatory signaling. By reducing ceramide levels, this compound can attenuate inflammatory responses. One of the key pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Ceramide can promote the activation of IKK (IκB kinase), which leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

G cluster_inflammation This compound's Impact on NF-κB Signaling This compound This compound ASM ASM This compound->ASM Inhibits Ceramide Ceramide ASM->Ceramide IKK IKK Ceramide->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation Induces

Caption: this compound attenuates NF-κB-mediated inflammation by inhibiting ASM.

Therapeutic Implications and Future Directions

The functional inhibition of acid sphingomyelinase by this compound opens up new avenues for its therapeutic application beyond its traditional use in leprosy. By modulating ceramide levels, this compound has the potential to impact a wide range of pathological processes.

  • Infectious Diseases: The entry of several viruses, including SARS-CoV-2, has been shown to be dependent on ASM activity and the formation of ceramide-rich membrane domains.[9] By disrupting these domains, this compound may exert broad-spectrum antiviral effects.

  • Inflammatory Disorders: Given the role of ceramide in promoting inflammation, the anti-inflammatory properties of this compound may be, in part, attributable to its FIASMA activity. This suggests its potential use in other chronic inflammatory conditions.

  • Neurodegenerative Diseases: Dysregulation of sphingolipid metabolism has been implicated in several neurodegenerative disorders. Further research is warranted to explore the neuroprotective effects of this compound through its modulation of ASM activity.

Conclusion

This compound's identity as a FIASMA provides a mechanistic framework for understanding its diverse pharmacological effects. This technical guide has outlined the molecular basis of its functional inhibition of acid sphingomyelinase, presented available quantitative data, provided detailed experimental protocols for its characterization, and visualized its impact on key signaling pathways. As research into the multifaceted roles of sphingolipids in health and disease continues, the repurposing of established drugs like this compound as FIASMAs represents a promising strategy for the development of novel therapeutic interventions.

References

In Vitro Activity of Clofazimine Against Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro activity of clofazimine (CFZ) against Mycobacterium tuberculosis (Mtb). This compound, a riminophenazine antibiotic historically used for leprosy, has been repurposed as a core component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB).[1][2] Its potent activity, including against drug-resistant strains, and its ability to shorten treatment durations in mouse models and clinical regimens underscore its importance in the global fight against TB.[1][2][3] This guide synthesizes key data on its mechanism of action, bactericidal properties, and synergistic potential, complemented by detailed experimental protocols and visual workflows.

Mechanism of Action

The precise mechanism of action of this compound against M. tuberculosis is not fully elucidated but is understood to be multifactorial.[1][4][5] The primary proposed mechanism involves a unique redox cycling process where this compound acts as a prodrug.[5][6]

  • Redox Cycling: this compound is reduced by the type II NADH dehydrogenase (NDH-2) of the mycobacterial respiratory chain.[6][7] This process appears to compete with the natural substrate, menaquinone.[6] Upon reoxidation by molecular oxygen, the reduced this compound generates reactive oxygen species (ROS), which are toxic to the bacterium and lead to cell death.[4][6]

  • Membrane Interference: As a lipophilic molecule, this compound accumulates in the mycobacterial membrane, where it is thought to interfere with membrane-associated functions, including the respiratory chain and ion transporters.[1][4][5]

  • Other Proposed Mechanisms: Additional studies suggest this compound may increase the activity of bacterial phospholipase A2, leading to the release of toxic lysophospholipids, or intercalate with bacterial DNA.[4][5]

The diagram below illustrates the primary proposed redox cycling mechanism.

cluster_membrane Mycobacterial Cell Membrane CFZ_prodrug This compound (Prodrug) NDH2 NDH-2 (NADH Dehydrogenase) CFZ_prodrug->NDH2 Reduction CFZ_reduced Reduced This compound NDH2->CFZ_reduced MK4 Menaquinone (MK-4) NDH2->MK4 (Competition) O2 Molecular Oxygen (O₂) CFZ_reduced->O2 Reoxidation ROS Reactive Oxygen Species (ROS) O2->ROS Generation Death Mycobacterial Cell Death ROS->Death Leads to

Caption: Proposed redox cycling mechanism of this compound in M. tuberculosis.

In Vitro Potency and Bactericidal Activity

This compound demonstrates potent activity against both drug-susceptible and drug-resistant Mtb strains. Its minimum inhibitory concentration (MIC) is a key measure of this potency.

M. tuberculosis Strain TypeMIC Range (µg/mL)Reference
H37Rv (Reference Strain)0.12 - 0.24[8]
Pan-Susceptible0.125 - 0.5[1]
Multidrug-Resistant (MDR)0.12 - 1.92[8]
Drug-Resistant (General)0.25 - 1.0[1][9]
Extensively Drug-Resistant (XDR)Higher prevalence of MICs >1.0 µg/mL compared to MDR[10][11]

The World Health Organization (WHO) recommends a critical concentration of 1.0 µg/mL for susceptibility testing.[1]

A peculiar characteristic of this compound is its delayed bactericidal activity.[4] In vitro studies consistently show that the drug exerts minimal killing effect during the first few days of exposure, with concentration-dependent activity becoming apparent after the first week.[3][4]

Time PeriodActivity at ≤ MIC (e.g., 0.25 µg/mL)Activity at > MICReference
Days 0-7 Minimal to no bactericidal activityMinimal to no bactericidal activity[3][4]
Days 7-14 BacteriostaticBactericidal[3][4]

This delayed onset suggests that early bactericidal activity (EBA) studies, which typically measure killing over the first 14 days, may not fully capture this compound's contribution to a treatment regimen.[3]

Synergistic Activity with Other Anti-Tuberculosis Agents

Given that tuberculosis is treated with combination therapy, understanding how this compound interacts with other drugs is critical. In vitro studies using the checkerboard method have demonstrated that this compound acts synergistically or additively with several first- and second-line anti-TB drugs, enhancing their collective efficacy.[1][10]

Combination Partner% of Isolates Showing SynergyInterpretation (FICI)Reference
Ethambutol (EMB)45.8%FICI ≤ 0.5 or <0.75[4][10][12]
Moxifloxacin (MOX)33.3%FICI ≤ 0.5 or <0.75[4][10][12]
Levofloxacin (LEV)25.0%FICI ≤ 0.5 or <0.75[4][10][12]
Capreomycin (CAP)20.8%FICI ≤ 0.5 or <0.75[4][10][12]
Amikacin (AMK)16.7%FICI ≤ 0.5 or <0.75[4][10][12]
Benzothiazinones (e.g., PBTZ169)Demonstrated strong synergyNot quantified in %[6][7][13]

Synergy is typically defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5 or < 0.75.[4][12] These findings support the inclusion of this compound in combination regimens for treating MDR-TB.

Key Experimental Protocols

Accurate assessment of this compound's in vitro activity relies on standardized and reproducible laboratory methods. The following sections detail the core protocols used in the studies cited.

The Resazurin Microtiter Assay (REMA) is a common, rapid, and inexpensive method for determining the MIC of this compound against Mtb.[11]

Detailed Methodology:

  • Preparation of Drug Dilutions: Serially dilute this compound in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase) to achieve a range of final concentrations.[11][14]

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microplate, including a drug-free growth control well.[15]

  • Incubation: Seal the plate and incubate at 37°C for 7 days.[11]

  • Indicator Addition: Add a resazurin solution to each well.[11][12]

  • Final Incubation: Re-incubate the plate for 24 to 48 hours.[11]

  • Reading Results: Observe the wells for a color change. A change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[11]

start Start step1 Prepare 2-fold serial drug dilutions in 96-well plate start->step1 step2 Prepare standardized Mtb inoculum step1->step2 step3 Inoculate all wells step2->step3 step4 Incubate at 37°C (7 days) step3->step4 step5 Add Resazurin indicator to all wells step4->step5 step6 Incubate at 37°C (24-48 hours) step5->step6 step7 Read plate: Blue = No Growth Pink = Growth step6->step7 end Determine MIC: Lowest concentration in a blue well step7->end

Caption: Experimental workflow for MIC determination using the REMA method.

This assay is crucial for evaluating the delayed bactericidal nature of this compound.

Detailed Methodology:

  • Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase.

  • Drug Exposure: Dilute the culture and expose it to this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a drug-free control and a positive control like isoniazid.[3]

  • Incubation and Sampling: Incubate the cultures at 37°C. At predetermined time points (e.g., Day 0, 2, 4, 7, 10, 14), withdraw an aliquot from each culture.[3]

  • Plating: Perform serial dilutions of each aliquot in saline buffer and plate onto solid agar medium, such as Middlebrook 7H11.[14]

  • CFU Counting: Incubate the plates at 37°C for 3-4 weeks, then count the number of colony-forming units (CFU).

  • Data Analysis: Convert CFU counts to log10 CFU/mL and plot against time for each drug concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

start Start prep Prepare Mtb cultures in broth start->prep add_drug Add CFZ at various multiples of MIC prep->add_drug incubate Incubate at 37°C add_drug->incubate sampling Sample at specified time points (e.g., D0, D2, D7) incubate->sampling plate Perform serial dilutions and plate on solid agar sampling->plate incubate_plates Incubate plates (3-4 weeks) plate->incubate_plates count Count Colony-Forming Units (CFU) incubate_plates->count analyze Plot log₁₀ CFU/mL vs. Time count->analyze

Caption: Experimental workflow for a time-kill kinetic assay.

This method assesses the interaction between two drugs (e.g., this compound and another anti-TB agent).

Detailed Methodology:

  • Drug Plate Preparation: In a 96-well microplate, prepare serial dilutions of Drug A (e.g., this compound) horizontally and serial dilutions of Drug B vertically.[15][16] This creates a matrix where each well has a unique combination of the two drug concentrations.[17]

  • Control Wells: Include wells with serial dilutions of each drug alone to determine their individual MICs.[16]

  • Inoculation: Inoculate all wells with a standardized M. tuberculosis suspension.[15]

  • Incubation: Seal and incubate the plate at 37°C for 7-10 days.

  • Growth Determination: Assess bacterial growth, typically by adding a growth indicator like resazurin.[12]

  • FICI Calculation: Determine the MIC for each drug alone and for every combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the formula:

    • FICI = FIC of Drug A + FIC of Drug B

    • Where FIC = (MIC of drug in combination) / (MIC of drug alone)[15]

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[4][15]

cluster_prep Plate Preparation diluteA Serially dilute Drug A (e.g., horizontally) inoculate Inoculate entire plate with Mtb suspension diluteA->inoculate diluteB Serially dilute Drug B (e.g., vertically) diluteB->inoculate incubate Incubate at 37°C (7-10 days) inoculate->incubate read Assess growth (e.g., add Resazurin) incubate->read calculate Calculate FICI: FICA + FICB read->calculate interpret Interpret Result: Synergy, Additive, or Antagonism calculate->interpret end Interaction Profile Determined interpret->end

References

The Molecular Basis for Clofazimine's Red-Orange Pigmentation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofazimine, a lipophilic riminophenazine dye, has been a cornerstone in the treatment of leprosy and, more recently, multidrug-resistant tuberculosis. A distinctive characteristic of this therapeutic agent is its red-orange color, which is not only a fundamental aspect of its chemical identity but also the underlying cause of a common side effect: skin pigmentation. This in-depth technical guide elucidates the molecular basis of this compound's pigmentation, providing a comprehensive overview of its chromophoric properties, the influence of its chemical environment on its color, and the physicochemical processes that lead to its accumulation and visible manifestation in biological tissues. Through a detailed examination of spectroscopic data, crystallographic structures, and computational analyses, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the science behind this compound's characteristic hue.

Introduction

This compound is a synthetic phenazine derivative with a rich history in the fight against mycobacterial infections.[1] Its molecular structure, characterized by a large, conjugated system, is intrinsically linked to its biological activity and its pronounced red-orange coloration. This pigmentation, while a curiosity of its chemistry, has significant clinical implications, leading to a reversible discoloration of the skin, bodily fluids, and various tissues in patients undergoing treatment.[2][3][4][5] Understanding the fundamental principles governing this color is paramount for a complete comprehension of the drug's behavior in vitro and in vivo.

This guide delves into the core molecular attributes responsible for this compound's color. We will explore its electronic structure, the nature of its chromophore, and how environmental factors such as solvent polarity and pH influence its absorption of light. Furthermore, we will examine the solid-state properties of this compound in its free base and salt forms, and discuss the proposed mechanism by which the soluble, free base form of the drug leads to skin pigmentation.

The Chromophore and Electronic Transitions

The red-orange color of this compound arises from its ability to absorb light in the blue-green region of the visible spectrum, with the complementary colors being reflected and perceived by the human eye. This absorption is a direct consequence of its molecular structure, which features an extended π-conjugated system encompassing the phenazine core and its substituents. This delocalized electron network constitutes the molecule's chromophore .

The absorption of light energy promotes the transition of electrons from lower energy molecular orbitals (the Highest Occupied Molecular Orbital or HOMO) to higher energy orbitals (the Lowest Unoccupied Molecular Orbital or LUMO). In this compound, the energy gap between the HOMO and LUMO falls within the range of visible light. Time-Dependent Density Functional Theory (TD-DFT) calculations can be employed to model these electronic transitions and predict the absorption spectrum of the molecule.

Quantitative Spectroscopic Data

The absorption of light by this compound is quantified by its UV-Visible absorption spectrum, which plots absorbance against wavelength. The wavelength of maximum absorbance is denoted as λmax. The position and intensity of the λmax are sensitive to the chemical environment of the molecule, a phenomenon known as solvatochromism.

Solvent/Conditionλmax (nm)Reference
General285, 452[1]
Benzene452[6]
Methanol452[6]
FaSSGF (Fasted State Simulated Gastric Fluid)491

Crystal Structure and Solid-State Color

The color of this compound in the solid state is influenced by the packing of molecules in the crystal lattice. X-ray crystallography has been used to determine the three-dimensional structures of both the this compound free base and its hydrochloride salt. These different crystalline forms can exhibit subtle variations in color due to differences in intermolecular interactions that can affect the electronic energy levels.

ParameterThis compound Free Base (DAKXUI01)This compound Hydrochloride (CCDC 1053818)
Crystal SystemTriclinicOrthorhombic
Space GroupP-1P b c a
a (Å)9.7816.54
b (Å)10.1217.58
c (Å)13.0118.23
α (°)92.5490
β (°)108.3290
γ (°)101.5490
Volume (ų)11845301
Molecules per unit cell (Z)28

Mechanism of Skin Pigmentation

The prevailing hypothesis for this compound-induced skin pigmentation does not involve the deposition of the crystalline drug but rather the partitioning of its soluble, free base form into subcutaneous fat.[2][3][4][5] The lipophilic nature of the this compound free base facilitates its accumulation in adipose tissue, leading to a visible discoloration of the skin. In contrast, the hydrochloride salt of this compound, which can form crystal-like drug inclusions (CLDIs) within macrophages in other tissues, is not believed to be the primary contributor to skin pigmentation.[2]

G Mechanism of this compound-Induced Skin Pigmentation cluster_ingestion Oral Administration cluster_absorption Absorption and Distribution cluster_forms Chemical Forms cluster_deposition Tissue Deposition cluster_outcome Clinical Manifestation oral_admin This compound Ingestion absorption Absorption from GI Tract oral_admin->absorption circulation Circulation in Bloodstream absorption->circulation free_base Soluble Free Base (Lipophilic) circulation->free_base Equilibrium hcl_salt Hydrochloride Salt (Less Lipophilic) circulation->hcl_salt Equilibrium subcutaneous_fat Partitioning into Subcutaneous Fat free_base->subcutaneous_fat macrophages Uptake by Macrophages hcl_salt->macrophages skin_pigmentation Red-Orange Skin Pigmentation subcutaneous_fat->skin_pigmentation cldis Formation of Crystal-Like Drug Inclusions (CLDIs) macrophages->cldis

Proposed pathway of this compound-induced skin pigmentation.

Experimental Protocols

UV-Visible Spectroscopy

This protocol outlines a general procedure for obtaining the UV-Visible absorption spectrum of this compound.

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound powder (e.g., 1 mg) and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent (e.g., methanol, ethanol, or dimethylformamide) to create a stock solution of known concentration.

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer (typically in the µg/mL range).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-800 nm).

    • Use a matched pair of quartz cuvettes.

  • Blank Measurement: Fill one cuvette with the pure solvent to be used for the sample. Place it in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorbance.

  • Sample Measurement:

    • Rinse the second cuvette with a small amount of the this compound solution to be measured, then fill it with the solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Single-Crystal X-ray Diffraction

This protocol provides a general workflow for determining the crystal structure of a small organic molecule like this compound.

  • Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or vapor diffusion.

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed, transparent crystal with no visible defects.

    • Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-loop.

  • Data Collection:

    • Mount the goniometer head on the single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing:

    • Integrate the diffraction spots to obtain their intensities.

    • Apply corrections for factors such as Lorentz and polarization effects, and absorption.

    • Determine the unit cell parameters and space group of the crystal.

  • Structure Solution and Refinement:

    • Solve the phase problem to obtain an initial model of the crystal structure.

    • Refine the atomic positions and thermal parameters of the model against the experimental diffraction data until a good fit is achieved.

Computational Chemistry (TD-DFT)

This protocol describes a general workflow for predicting the UV-Visible absorption spectrum of a molecule like this compound using Time-Dependent Density Functional Theory (TD-DFT).

  • Molecule Building and Geometry Optimization:

    • Build the 3D structure of the this compound molecule using a molecular modeling software.

    • Perform a geometry optimization of the ground state of the molecule using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation of the molecule.

  • TD-DFT Calculation:

    • Using the optimized geometry, perform a TD-DFT calculation to determine the energies of the electronic excited states.

    • Specify the number of excited states to be calculated.

    • The calculation will yield the excitation energies and the oscillator strengths for the transitions from the ground state to each excited state.

  • Spectrum Simulation:

    • The calculated excitation energies and oscillator strengths can be used to simulate the UV-Visible absorption spectrum. The excitation energies correspond to the positions of the absorption bands, and the oscillator strengths are related to their intensities.

    • Solvent effects can be included in the calculation using a continuum solvation model (e.g., PCM) to provide a more accurate prediction of the spectrum in solution.

Conclusion

The red-orange pigmentation of this compound is a direct manifestation of its extended π-conjugated electronic structure. This inherent molecular property, quantifiable through UV-Visible spectroscopy, is further influenced by the drug's local chemical environment, including solvent polarity and its protonation state. The current understanding of this compound-induced skin pigmentation points towards the accumulation of the lipophilic free base form in subcutaneous adipose tissue, a mechanism distinct from the formation of crystalline hydrochloride salts observed in other tissues. The experimental and computational protocols outlined in this guide provide a framework for the continued investigation of this compound's unique physicochemical properties and their clinical implications. A thorough grasp of the molecular basis for this compound's color is essential for the informed development of new formulations and a deeper understanding of its in vivo behavior.

References

Clofazimine's Dual Assault on Bacterial Viability: A Technical Guide to its Effects on Respiratory Chain and Ion Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Antimycobacterial Powerhouse: Unraveling Clofazimine's Mechanism of Action

This technical guide offers an in-depth exploration of the multifaceted mechanisms by which the riminophenazine antibiotic, this compound, exerts its potent bactericidal effects. Primarily targeting the bacterial respiratory chain and ion transporters, this compound's unique mode of action presents a critical area of study for researchers, scientists, and drug development professionals in the ongoing battle against mycobacterial infections, including tuberculosis and leprosy. This document synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the core pathways involved.

Executive Summary

This compound's efficacy stems from a dual-pronged attack on fundamental bacterial processes. Firstly, it acts as a redox cycler, hijacking the bacterial electron transport chain to generate a continuous and lethal stream of reactive oxygen species (ROS). Secondly, it disrupts membrane integrity and function by interfering with crucial ion transporters, particularly potassium channels, leading to a cascade of events that culminate in ATP depletion and cell death. This guide will dissect these mechanisms, presenting the available quantitative evidence and the experimental frameworks used to elucidate them.

The Respiratory Chain: A Target for Redox Sabotage

The primary target of this compound within the bacterial respiratory chain is the Type II NADH:quinone oxidoreductase (NDH-2).[1][2][3][4][5] this compound competes with the natural substrate, menaquinone, for reduction by NDH-2.[2][4][6] Once reduced, this compound is non-enzymatically re-oxidized by molecular oxygen, a process that generates superoxide radicals (O₂⁻).[1][2][3][7][8] This continuous cycle of reduction and oxidation establishes a state of severe oxidative stress within the bacterium, overwhelming its antioxidant defenses and leading to widespread cellular damage.[1][8]

Quantitative Impact on Respiratory Chain Function

The following table summarizes the key quantitative findings related to this compound's effect on the bacterial respiratory chain.

Parameter MeasuredOrganism/SystemThis compound ConcentrationObserved EffectReference
ROS Production M. smegmatis membranesNot specified11.5-fold increase over background[1]
NADH Oxidation Cyanide-inhibited M. smegmatis membranes40 μMContinuous consumption of 250 μM NADH[1]
ROS Production as % of ETC rate M. smegmatis membranesNot specified~18% of the rate of the electron transport chain[1]
Minimum Inhibitory Concentration (MIC) M. tuberculosis H37Rv0.25 µg/mL-[9]
Experimental Protocol: Measuring ROS Production

A common method to quantify this compound-induced ROS production involves a coupled assay system with Amplex Red.[1][3][5]

Objective: To measure the rate of reactive oxygen species (specifically superoxide) generated by bacterial membranes in the presence of this compound and an electron donor (NADH).

Materials:

  • Isolated bacterial membranes (e.g., from Mycobacterium smegmatis)

  • NADH solution

  • This compound solution

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Superoxide dismutase (SOD)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Spectrophotometer or plate reader capable of measuring absorbance at 563 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, Amplex Red, HRP, and SOD in a microplate well or cuvette.

  • Add the isolated bacterial membranes to the reaction mixture.

  • Initiate the reaction by adding NADH.

  • Add this compound to the experimental wells. Control wells should receive an equivalent volume of the vehicle used to dissolve this compound.

  • Immediately begin monitoring the increase in absorbance at 563 nm over time. The rate of increase in absorbance is proportional to the rate of resorufin formation, which is a direct measure of hydrogen peroxide produced from the dismutation of superoxide.

  • The rate of ROS production can be calculated using the extinction coefficient of resorufin.

Signaling Pathway: this compound-Mediated ROS Production

Clofazimine_ROS_Production cluster_cytoplasm Cytoplasm NDH2 Type II NADH Dehydrogenase (NDH-2) MQ Menaquinone (MQ) NDH2->MQ e⁻ CFZ This compound (CFZ) NDH2->CFZ e⁻ (Reduction) ETC Electron Transport Chain (ETC) MQ->ETC e⁻ NADH NADH NADH->NDH2 e⁻ NAD NAD+ CFZ_red Reduced CFZ CFZ_red->CFZ Re-oxidation O2 O₂ CFZ_red->O2 e⁻ (Oxidation) ROS Reactive Oxygen Species (O₂⁻) O2->ROS Damage Cellular Damage ROS->Damage

Caption: this compound redox cycling and ROS production pathway.

Disruption of Ion Homeostasis: A Fatal Blow to Membrane Function

Beyond its effects on the respiratory chain, this compound also targets the bacterial cell membrane, leading to a fatal disruption of ion transport.[7][10] This is thought to occur through two primary, and possibly interconnected, mechanisms.

Interference with Potassium Uptake

This compound has been shown to inhibit potassium (K+) uptake in mycobacteria.[10][11][12] This inhibition is associated with a calcium-independent increase in microbial phospholipase A2 (PLA2) activity.[11][12] The enhanced PLA2 activity leads to the generation of lysophospholipids, which are known to have membrane-destabilizing effects.[6][7][10] The disruption of K+ homeostasis, a cation essential for numerous cellular processes including the maintenance of membrane potential and enzymatic function, ultimately contributes to the cessation of ATP production and cell death.[7][10] Studies have shown that both the major K+ transporter, Trk, and an inducible backup system are sensitive to the inhibitory actions of this compound.[13]

Quantitative Data on Ion Transporter Disruption
Parameter MeasuredOrganismThis compound/B669 ConcentrationObserved EffectReference
K+ Influx Inhibition M. aurum, M. tuberculosis H37R0.15-2.5 mg/LDose-related inhibition[11]
PLA2 Activity M. aurum, M. tuberculosis H37R0.15-2.5 mg/LDose-related enhancement[11]
Ca2+ Uptake Mycobacteria≤ 0.6 mg/LUnaffected or minimally affected[11]
Ca2+ Uptake Mycobacteria> 0.6 mg/LIncreased uptake[11]
Experimental Protocol: Measuring Potassium Transport

The uptake of potassium by bacterial cells can be measured using a radioisotope tracer, such as Rubidium-86 (⁸⁶Rb+), which serves as a biological analog for K+.

Objective: To determine the effect of this compound on potassium uptake in mycobacteria.

Materials:

  • Mycobacterial cell culture (e.g., Mycobacterium aurum)

  • Growth medium

  • This compound solution

  • ⁸⁶RbCl (radioactive tracer)

  • Washing buffer

  • Scintillation fluid and counter

Procedure:

  • Grow mycobacterial cultures to the desired density.

  • Expose the cells to various concentrations of this compound for a specified period. Control cultures should be treated with the vehicle alone.

  • Add ⁸⁶Rb+ to the cultures and incubate for a short period to allow for uptake.

  • Terminate the uptake by rapidly filtering the cells through a membrane filter and washing them with a cold washing buffer to remove extracellular ⁸⁶Rb+.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity of the filters using a scintillation counter. The amount of radioactivity is proportional to the amount of K+ taken up by the cells.

  • Compare the ⁸⁶Rb+ uptake in this compound-treated cells to that of the control cells to determine the extent of inhibition.

Logical Relationship: this compound's Impact on Membrane Function

Clofazimine_Membrane_Disruption CFZ This compound PLA2 ↑ Phospholipase A2 (PLA2) Activity CFZ->PLA2 K_transporter Potassium (K⁺) Transporters (e.g., Trk) CFZ->K_transporter Inhibition LPL ↑ Lysophospholipid Generation PLA2->LPL Membrane Membrane Destabilization LPL->Membrane ATP ↓ ATP Production Membrane->ATP K_uptake ↓ K⁺ Uptake K_transporter->K_uptake K_uptake->ATP Death Bacterial Cell Death ATP->Death

Caption: this compound's disruption of membrane integrity and ion transport.

Conclusion and Future Directions

The evidence strongly supports a dual-action model for this compound's bactericidal activity, targeting both the respiratory chain through ROS production and membrane function via the disruption of potassium transport. This multifaceted mechanism likely contributes to its efficacy and the low incidence of resistance development.[1]

Future research should focus on obtaining more granular quantitative data on the kinetics of these processes and elucidating the precise molecular interactions between this compound and its targets. A deeper understanding of these mechanisms will be invaluable for the development of new this compound analogs with improved efficacy and reduced side effects, as well as for designing novel combination therapies to combat drug-resistant mycobacterial infections.

References

Methodological & Application

Application Notes & Protocols for Determining Clofazimine MIC in Mycobacterium abscessus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of clofazimine against Mycobacterium abscessus using the broth microdilution method. This document is intended to provide a standardized procedure to ensure reproducibility and accuracy in research and drug development settings.

Introduction

Mycobacterium abscessus is a rapidly growing, multidrug-resistant nontuberculous mycobacterium (NTM) that can cause a range of infections, particularly pulmonary disease in individuals with underlying lung conditions.[1][2][3] Treatment is challenging due to its intrinsic resistance to many antibiotics.[1][2][3] this compound, an anti-leprosy drug, has shown promising in vitro activity against M. abscessus and is increasingly used in combination regimens.[4][5][6] Accurate determination of the this compound MIC is crucial for guiding therapeutic decisions and for the development of new treatment strategies.[4][5][6] The broth microdilution method is the recommended technique for antimicrobial susceptibility testing of M. abscessus.[2][7][8]

Data Presentation

The following tables summarize the expected MIC ranges for this compound against M. abscessus and its subspecies, as well as for quality control strains. These values are compiled from various studies and serve as a reference for interpreting experimental results.

Table 1: this compound MIC Distribution for M. abscessus Clinical Isolates

SubspeciesMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
M. abscessus subsp. abscessus≤0.125 - 0.250.5≤0.125 - 0.5
M. abscessus subsp. massiliense0.250.50.25 - 0.5
M. abscessus subsp. bolletii≤0.1250.5≤0.125 - 0.5
All M. abscessus complex0.250.50.03 - >32

Data compiled from multiple sources.[4][5][6]

Table 2: Quality Control Ranges for this compound MIC Testing

Quality Control StrainRecommended MediumIncubation TemperatureMIC Range (mg/L)
Mycobacterium peregrinum ATCC 700686Cation-Adjusted Mueller-Hinton Broth30°C0.0625 - 0.25
Staphylococcus aureus ATCC 29213Cation-Adjusted Mueller-Hinton Broth35°C ± 2°CNot specified for this compound, used as a general control.

Note: The Clinical and Laboratory Standards Institute (CLSI) has not yet established official quality control ranges for this compound with M. peregrinum ATCC 700686.[4][6] The provided range is based on published data.[4][6]

Experimental Protocols

This section outlines the detailed methodology for determining the this compound MIC against M. abscessus.

1. Preparation of this compound Stock Solution

This compound has poor aqueous solubility and requires an organic solvent for initial dissolution.[9][10][11][12]

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)[9][10][12][13]

    • Sterile, deionized water or appropriate broth

    • Sterile, light-protected microcentrifuge tubes or vials

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.[9][10][12][13] For example, dissolve 10 mg of this compound in 1 ml of DMSO to achieve a 10 mg/ml stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • This stock solution can be stored at -20°C in light-protected aliquots.

    • On the day of the experiment, prepare a working stock solution by diluting the primary stock in sterile deionized water or broth. Ensure the final concentration of DMSO in the highest this compound concentration tested in the assay does not exceed 1%, as higher concentrations may inhibit mycobacterial growth.

2. Inoculum Preparation

  • Materials:

    • M. abscessus isolate grown on solid media (e.g., Middlebrook 7H10 or 7H11 agar)[1]

    • Sterile saline or broth (e.g., Middlebrook 7H9 with 0.05% Tween 80)

    • Sterile glass beads (2-3 mm diameter)

    • Spectrophotometer or McFarland standards

  • Procedure:

    • From a pure culture of M. abscessus, transfer several colonies into a tube containing sterile saline or broth with glass beads.

    • Vortex vigorously for 1-2 minutes to break up clumps and create a homogenous suspension.

    • Allow the suspension to settle for 5-10 minutes to allow larger particles to sediment.

    • Transfer the supernatant to a new sterile tube.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/ml) using a spectrophotometer (OD at 600 nm of 0.08-0.1) or by visual comparison.

    • Prepare the final inoculum by diluting the adjusted suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/ml in the microtiter plate wells.

3. Broth Microdilution Assay

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • Prepared this compound working solutions

    • Prepared M. abscessus inoculum

    • Adhesive plate sealers

    • Incubator

  • Procedure:

    • Dispense 100 µl of CAMHB into each well of the 96-well plate, except for the first column.

    • Prepare serial two-fold dilutions of this compound across the plate. Add 200 µl of the highest concentration of this compound to the first well of each row to be tested. Then, transfer 100 µl from the first well to the second, mix, and continue this serial dilution across the plate. Discard the final 100 µl from the last well. This will result in a range of this compound concentrations.

    • Add 100 µl of the prepared M. abscessus inoculum to each well, resulting in a final volume of 200 µl and the desired final bacterial concentration.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

    • Seal the plates with an adhesive sealer to prevent evaporation.

    • Incubate the plates at 30°C.[8][14]

    • Read the MIC after 3 to 5 days of incubation.[8][15] The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. abscessus.

Mandatory Visualizations

MIC_Determination_Workflow Experimental Workflow for this compound MIC Determination cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase stock_prep Prepare this compound Stock (in DMSO) serial_dilution Perform Serial Dilution of this compound in 96-well plate stock_prep->serial_dilution inoculum_prep Prepare M. abscessus Inoculum (0.5 McFarland) add_inoculum Add Inoculum to Wells inoculum_prep->add_inoculum serial_dilution->add_inoculum incubation Incubate at 30°C for 3-5 days add_inoculum->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic compare_qc Compare with QC Strain Results read_mic->compare_qc

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical_Relationship Key Factors Influencing this compound MIC Results cluster_variables Experimental Variables MIC_Outcome Accurate MIC Value Inoculum_Density Inoculum Density Inoculum_Density->MIC_Outcome Incubation_Time Incubation Time Incubation_Time->MIC_Outcome Medium_Composition Medium Composition Medium_Composition->MIC_Outcome Solvent_Concentration DMSO Concentration Solvent_Concentration->MIC_Outcome

Caption: Logical relationship of key variables affecting the final MIC determination.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Clofazimine Quantification in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofazimine is an anti-inflammatory and leprostatic agent that has seen renewed interest for its potential therapeutic applications. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in human plasma. The described protocol is simple, rapid, and specific, making it suitable for high-throughput analysis in a research or clinical setting.

Principle

This method utilizes a reversed-phase HPLC system with UV detection to separate and quantify this compound from plasma components. The protocol involves a straightforward sample preparation step using protein precipitation followed by liquid-liquid extraction to isolate the analyte of interest. Chromatographic separation is achieved on a C8 column with an isocratic mobile phase, allowing for consistent and reproducible results.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Medazepam (Internal Standard - IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Diisopropyl ether (HPLC grade)

  • Sodium acetate

  • Acetic acid

  • Human plasma (drug-free)

  • Deionized water

Equipment
  • HPLC system with UV detector

  • Reversed-phase C8 column (e.g., Lichrospher 100 RP-8, 5 µm, 125 x 4 mm)

  • Centrifuge

  • Vortex mixer

  • Pipettes

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of methanol and 0.25N sodium acetate buffer (pH 3.0) in a 74:26 (v/v) ratio.[1][2] The pH of the sodium acetate buffer should be adjusted to 3.0 with acetic acid.

  • Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a stock solution of 100 µg/mL.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of medazepam in methanol at a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.02 µg/mL to 0.2 µg/mL.[1]

Sample Preparation
  • Pipette 0.5 mL of plasma into a centrifuge tube.

  • Add 25 µL of the internal standard solution (medazepam).

  • Add 4 mL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 1800 x g for 5 minutes.[1]

  • Transfer 3.5 mL of the supernatant to a new tube.

  • Add 2 mL of 0.25N sodium acetate buffer (pH 3.0) and saturate with approximately 200 mg of NaCl.

  • Perform liquid-liquid extraction by adding 10 mL of a dichloromethane/diisopropyl ether mixture (1:1, v/v) and vortexing.[1]

  • Centrifuge to separate the layers.

  • Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

HPLC Conditions
ParameterValue
Column C8 reversed-phase, 5 µm, 125 x 4 mm
Mobile Phase Methanol : 0.25N Sodium Acetate Buffer (pH 3.0) (74:26, v/v)[1][2]
Flow Rate 1.0 mL/min[1][2][3][4]
Injection Volume 20 µL
Detection Wavelength 286 nm[1][2]
Column Temperature Ambient
Run Time Approximately 10 minutes

Data Presentation

The following tables summarize the quantitative data obtained during method validation.

Table 1: Chromatographic Parameters

AnalyteRetention Time (min)
This compound~5.2
Medazepam (IS)~4.1

Table 2: Method Validation Parameters

ParameterResult
Linearity Range0.02 - 0.2 µg/mL[1]
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.003 µg/mL
Limit of Quantification (LOQ)0.01 µg/mL[1]
Recovery> 80%[1]
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (0.5 mL) add_is Add Internal Standard (Medazepam) plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip vortex_centrifuge1 Vortex & Centrifuge protein_precip->vortex_centrifuge1 supernatant Collect Supernatant vortex_centrifuge1->supernatant acidify_extract Acidify & Liquid-Liquid Extraction supernatant->acidify_extract vortex_centrifuge2 Vortex & Centrifuge acidify_extract->vortex_centrifuge2 evaporate Evaporate Organic Layer vortex_centrifuge2->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Chromatographic Separation (C8 Column) inject->separation detection UV Detection (286 nm) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Workflow for this compound Quantification in Plasma.

Logical Relationship of Method Validation

validation_relationship method Validated HPLC Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision selectivity Selectivity method->selectivity lod_loq LOD & LOQ method->lod_loq recovery Recovery method->recovery stability Stability method->stability intra_day Intra-day precision->intra_day inter_day Inter-day precision->inter_day

Caption: Key Parameters for Method Validation.

References

Application Notes: In Vivo Mouse Model for Testing Clofazimine Efficacy against Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clofazimine (CFZ), a riminophenazine dye initially developed for tuberculosis (TB), has been repurposed as a cornerstone drug for treating multidrug-resistant tuberculosis (MDR-TB).[1][2] Its unique pharmacokinetic properties, including a long half-life and accumulation in tissues, particularly within macrophages, make it a valuable component of treatment-shortening regimens.[3][4] Evaluating the efficacy and pharmacodynamics of this compound and novel this compound-containing regimens requires robust preclinical animal models that can accurately reflect the drug's activity. The mouse model of tuberculosis is a fundamental tool for this purpose, allowing for controlled studies of bactericidal and sterilizing activity.[5] These notes provide detailed protocols and data for utilizing mouse models to test the in vivo efficacy of this compound against Mycobacterium tuberculosis (Mtb).

Key Mouse Models for this compound Efficacy Testing

The choice of mouse strain is critical as it influences the pathological progression of TB and, consequently, the apparent efficacy of certain drugs.

  • BALB/c Mice : This is the most common inbred strain used for TB drug testing.[6][7] BALB/c mice develop a robust immune response, forming multifocal, coalescing cellular aggregates in the lungs that are devoid of the caseous necrosis seen in human TB.[8][9] Bacteria are predominantly located intracellularly within macrophages.[10] This model is well-established for assessing the bactericidal and sterilizing activity of TB drugs, including this compound.[11][12][13]

  • C3HeB/FeJ Mice : This strain is increasingly used because it develops highly organized, hypoxic pulmonary granulomas with caseous necrosis, which more closely resembles the pathology of human tuberculosis.[8][9][14] This model is particularly useful for evaluating drugs against extracellular bacteria located within the necrotic caseum.[10] Studies have shown that this compound's activity can be attenuated in the caseous necrotic lesions of C3HeB/FeJ mice, highlighting the importance of this model for understanding drug performance in different pathological environments.[8][15]

G cluster_0 Comparison of TB Mouse Models balbc BALB/c Model balbc_char Pathology: - Cellular aggregates - No caseous necrosis - Intracellular bacilli balbc->balbc_char kramnik C3HeB/FeJ Model kramnik_char Pathology: - Human-like granulomas - Caseous necrosis - Extracellular bacilli in caseum kramnik->kramnik_char

Fig 1. Key characteristics of BALB/c and C3HeB/FeJ mouse models.

Experimental Protocols

The following protocols provide a framework for conducting this compound efficacy studies in mice.

Protocol 1: Low-Dose Aerosol Infection of Mice with M. tuberculosis

This protocol establishes a chronic, persistent infection, which is the standard for evaluating the sterilizing activity of anti-TB drugs.

Objective: To infect mice with a low dose (approx. 50-100 CFU) of M. tuberculosis via the aerosol route to establish a chronic infection.[16]

Materials:

  • Mycobacterium tuberculosis H37Rv (or other relevant strain).

  • Middlebrook 7H9 broth with supplements (ADC or OADC).

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80.

  • Glas-Col or similar whole-body inhalation exposure system.[8]

  • BALB/c or C3HeB/FeJ mice (female, 6-8 weeks old).

  • Biosafety Level 3 (BSL-3) facility.

Procedure:

  • Mtb Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 ≈ 0.8-1.0).

  • Bacterial Suspension: Wash the bacterial cells twice with PBS-Tween 80. Resuspend the pellet in PBS-Tween 80 and briefly sonicate to create a single-cell suspension. Adjust the concentration to deliver the target inoculum.

  • Aerosol Infection:

    • Place mice into the exposure chamber of the aerosol infection system.

    • Load the prepared bacterial suspension into the nebulizer.

    • Calibrate the system to deliver an aerosol that implants approximately 50-100 bacilli in the lungs of each mouse over a set period (e.g., 10-20 minutes).[6][17]

    • Follow the exposure with a 5-10 minute air wash to clear the chamber of residual aerosol.[17]

  • Confirmation of Inoculum: On the day following infection (Day 1), sacrifice 3-5 mice. Homogenize their lungs and plate serial dilutions on 7H11 agar to determine the actual number of implanted CFU.[8][18]

  • Incubation Period: Allow the infection to establish for a period of 2 to 6 weeks before initiating treatment.[8][19] For the C3HeB/FeJ model, a longer incubation of at least 6 weeks is often required for the development of caseous necrotic lesions.[14][15]

Protocol 2: this compound Administration

Objective: To prepare and administer this compound to infected mice at specified doses.

Materials:

  • This compound powder.

  • Vehicle for suspension (e.g., 0.5% carboxymethylcellulose or a 20% solution of 2-hydroxypropyl-β-cyclodextrin).

  • Oral gavage needles.

Procedure:

  • Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle. This compound is fat-soluble and requires a suspension for oral administration.[19]

  • Dosing: Administer this compound via oral gavage, typically 5 days per week.[8] Common doses in mouse models range from 6.25 mg/kg to 25 mg/kg.[11][20][21]

  • Combination Therapy: When testing combination regimens, administer drugs separately to avoid pharmacokinetic interactions. For example, rifampin should be given at least one hour before other drugs.[3]

Protocol 3: Assessment of Bactericidal and Sterilizing Activity

Objective: To quantify the M. tuberculosis burden in lungs and spleens at various time points during and after treatment.

Materials:

  • Sterile PBS.

  • Tissue homogenizer.

  • Middlebrook 7H11 agar plates, supplemented with 0.4% activated charcoal for this compound-treated groups.[19][22]

  • Incubator at 37°C.

Procedure:

  • Tissue Harvest: At predetermined time points (e.g., after 2, 4, 8 weeks of treatment), euthanize mice via an approved method. Aseptically remove the lungs and spleen.

  • Homogenization: Homogenize each organ separately in a known volume of sterile PBS.[23]

  • Serial Dilution and Plating:

    • Prepare 10-fold serial dilutions of the tissue homogenates.

    • Plate the dilutions onto 7H11 agar plates. Crucially, for mice receiving this compound, use plates containing 0.4% activated charcoal to adsorb residual drug from the homogenate, which would otherwise inhibit bacterial growth on the plate (drug carryover). [19][22]

  • CFU Enumeration: Incubate plates at 37°C for 3-4 weeks. Count the number of colonies and calculate the log10 CFU per organ.[18] The detection limit is typically around 1.3-1.7 log10 CFU.[8]

  • Relapse Assessment (Sterilizing Activity): To assess for relapse, hold additional groups of treated mice for 3 to 6 months after the cessation of therapy without further treatment.[19][22] At the end of this period, homogenize and plate the entire lung tissue to determine the proportion of mice with recurrent bacterial growth.[13]

G cluster_0 4. Efficacy Assessment start Start: Prepare Mtb Culture aerosol 1. Low-Dose Aerosol Infection (BALB/c or C3HeB/FeJ Mice) start->aerosol incubation 2. Incubation Period (2-6 weeks to establish chronic infection) aerosol->incubation treatment 3. Initiate Treatment (e.g., this compound @ 25 mg/kg) incubation->treatment bactericidal Bactericidal Activity: - Harvest Lungs/Spleens - Plate homogenates on Charcoal Agar - Enumerate CFU during treatment treatment->bactericidal sterilizing Sterilizing Activity (Relapse): - Cease treatment - Hold mice for 3-6 months - Plate entire lungs to check for regrowth treatment->sterilizing end End: Data Analysis bactericidal->end sterilizing->end G cluster_0 Proposed this compound (CFZ) Mechanism of Action cluster_1 Alternative Pathway cfz This compound (Prodrug) ndh2 Mycobacterial NDH-2 (NADH Dehydrogenase) cfz->ndh2 Reduction reduced_cfz Reduced CFZ ndh2->reduced_cfz o2 O₂ (Oxygen) reduced_cfz->o2 Reoxidation ros Reactive Oxygen Species (ROS) o2->ros death Bacterial Cell Death ros->death Oxidative Damage pla2 ↑ Bacterial Phospholipase A2 lyso ↑ Toxic Lysophospholipids pla2->lyso membrane Membrane Disruption (K⁺ transport) lyso->membrane death_alt Bacterial Cell Death membrane->death_alt cfz_alt This compound cfz_alt->pla2

References

Application Note: Protocol for Assessing Synergy Between Clofazimine and Other Antimycobacterials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clofazimine is an antimycobacterial agent with a long history of use in the treatment of leprosy and, more recently, has been repurposed for the management of multidrug-resistant tuberculosis (MDR-TB) and nontuberculous mycobacterial (NTM) infections.[1][2] Its mechanism of action is primarily directed at the bacterial outer membrane and involves the respiratory chain.[2] this compound is believed to act as a prodrug that is reduced by the type 2 NADH:quinone oxidoreductase (NDH-2), leading to the generation of reactive oxygen species (ROS) which are toxic to the mycobacteria.[1] It is thought to compete with menaquinone, a vital cofactor in the mycobacterial electron transfer chain.[1]

The emergence of drug-resistant mycobacterial strains necessitates the exploration of combination therapies to enhance treatment efficacy and combat resistance. Assessing the synergistic, additive, indifferent, or antagonistic interactions between this compound and other antimycobacterial drugs is crucial for the rational design of new treatment regimens. This application note provides detailed protocols for two common in vitro methods used to assess synergy: the checkerboard assay and the time-kill curve analysis.

Data Presentation: Summary of Synergistic Interactions

The following tables summarize the reported synergistic interactions between this compound and other antimycobacterial agents, with synergy typically defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5.

Table 1: Synergy between this compound and Amikacin against Nontuberculous Mycobacteria (NTM)

Mycobacterial SpeciesNumber of Isolates Showing SynergyFICI ValueReference
Mycobacterium abscessus56 of 68 (82%)Not specified[3]
Mycobacterium avium complexAll isolates tested<0.5[3][4]
Mycobacterium simiaeAll isolates tested<0.5[3][4]
Mycobacterium chelonae4 of 5 isolatesNot specified[3]
M. fortuitum and M. cosmeticum1 isolate eachNot specified[3]

Table 2: Synergy between this compound and Other Antimycobacterials against Mycobacterium tuberculosis and NTM

Combination DrugMycobacterial SpeciesNumber/Percentage of Isolates Showing SynergyFICI ValueReference
MoxifloxacinM. tuberculosis29 of 30 (96.67%)Not specified[5]
CapreomycinM. tuberculosis21 of 30 (70.00%)Not specified[5]
BedaquilineM. abscessus-Mean FICI: 0.79 (No interaction)[6][7]
BedaquilineM. avium complex-Mean FICI: 0.97 (No interaction)[6][7]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[8][9]

a. Materials:

  • Mycobacterial isolates

  • Appropriate liquid broth medium (e.g., Middlebrook 7H9 broth supplemented with OADC)

  • 96-well microtiter plates

  • This compound and the second antimicrobial agent of interest

  • Sterile diluents (e.g., DMSO for this compound)

  • Incubator at the appropriate temperature for the specific mycobacterial species

b. Protocol:

  • Determine the Minimum Inhibitory Concentration (MIC) of each drug individually. This is a prerequisite for the checkerboard assay.

  • Prepare drug solutions. Prepare stock solutions of this compound and the second drug at concentrations significantly higher than their MICs. Make serial twofold dilutions of each drug.

  • Set up the checkerboard plate.

    • Along the x-axis of a 96-well plate, add decreasing concentrations of Drug A (e.g., this compound) to each column.

    • Along the y-axis, add decreasing concentrations of Drug B to each row.

    • The result is a matrix of wells containing various combinations of the two drugs.

    • Include control wells with no drugs (growth control) and wells with each drug alone in a range of concentrations.

  • Inoculate the plate. Prepare a standardized mycobacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration in the broth. Add the inoculum to all wells of the plate.

  • Incubate the plate. Incubate the plate under appropriate conditions (e.g., 37°C) for the required duration, which can range from days to weeks depending on the growth rate of the mycobacterial species.

  • Read the results. Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by using a colorimetric indicator like resazurin. The MIC is the lowest concentration of the drug(s) that inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated using the following formula:

    FICI = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

c. Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

Time-kill assays provide a dynamic picture of the antimicrobial interaction over time.[10][11]

a. Materials:

  • Mycobacterial isolates

  • Appropriate liquid broth medium

  • Culture flasks or tubes

  • This compound and the second antimicrobial agent

  • Sterile saline or broth for dilutions

  • Agar plates for colony counting

  • Incubator and shaker

b. Protocol:

  • Prepare the inoculum. Grow a mid-logarithmic phase culture of the mycobacterial isolate.

  • Set up the test conditions. Prepare flasks containing fresh broth with:

    • No drug (growth control)

    • This compound alone (at a specific concentration, e.g., at or below its MIC)

    • The second drug alone (at a specific concentration)

    • The combination of this compound and the second drug at the same concentrations.

  • Inoculate the flasks. Inoculate each flask with the prepared mycobacterial culture to a standardized starting density (e.g., 10^5 to 10^6 CFU/mL).

  • Incubate and sample over time. Incubate the flasks at the appropriate temperature with shaking. At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw aliquots from each flask.

  • Determine viable counts. Perform serial dilutions of the collected aliquots and plate them on appropriate agar medium to determine the number of colony-forming units (CFU/mL).

  • Plot the time-kill curves. Plot the log10 CFU/mL against time for each condition.

c. Interpretation of Time-Kill Curves:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

  • Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the least active single agent.

Mandatory Visualizations

Synergy_Assessment_Workflow Experimental Workflow for Synergy Assessment cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_interpretation Interpretation MIC Determine Individual MICs Setup_CB Prepare Drug Dilution Matrix in 96-well Plate MIC->Setup_CB Setup_TK Prepare Cultures with Drug Combinations MIC->Setup_TK Inoculum Prepare Standardized Inoculum Inoculate_CB Inoculate Plate Inoculum->Inoculate_CB Inoculate_TK Inoculate Cultures Inoculum->Inoculate_TK Setup_CB->Inoculate_CB Incubate_CB Incubate Inoculate_CB->Incubate_CB Read_CB Read MICs Incubate_CB->Read_CB Calculate_FICI Calculate FICI Read_CB->Calculate_FICI Interpret_FICI Synergy (FICI <= 0.5) Additive (0.5 < FICI <= 4) Antagonism (FICI > 4) Calculate_FICI->Interpret_FICI Setup_TK->Inoculate_TK Incubate_TK Incubate and Sample Over Time Inoculate_TK->Incubate_TK Plate_TK Plate for CFU Counts Incubate_TK->Plate_TK Plot_TK Plot Time-Kill Curves Plate_TK->Plot_TK Interpret_TK Synergy (>= 2-log reduction) Indifference Antagonism Plot_TK->Interpret_TK

Caption: Workflow for assessing antimicrobial synergy.

Clofazimine_Mechanism Proposed Mechanism of Action of this compound in Mycobacteria cluster_membrane Mycobacterial Cell Membrane cluster_cytoplasm Cytoplasm NDH2 Type II NADH Dehydrogenase (NDH-2) Menaquinone Menaquinone (Electron Acceptor) NDH2->Menaquinone Reduces Clofazimine_red This compound (Reduced) NDH2->Clofazimine_red Reduces ETC Electron Transport Chain Menaquinone->ETC Donates Electrons NADH NADH NAD NAD+ NADH->NAD Oxidation NAD->NDH2 Clofazimine_ox This compound (Oxidized) Clofazimine_ox->NDH2 Competes with Menaquinone Clofazimine_red->Clofazimine_ox Re-oxidation O2 Oxygen (O2) ROS Reactive Oxygen Species (ROS) O2->ROS Generates Bacterial_Cell_Death Bacterial Cell Death ROS->Bacterial_Cell_Death

Caption: this compound's proposed mechanism of action.

References

Application Notes and Protocols: Simulating Clofazimine Pharmacokinetics with the Hollow-Fiber Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hollow-Fiber Infection Model (HFIM) is a dynamic in vitro system that permits the simulation of human or animal pharmacokinetics (PK) over extended periods.[1][2] It is an invaluable tool in drug development for understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationships of antimicrobial agents, optimizing dosing regimens, and studying the emergence of drug resistance.[3][4] Clofazimine, a repurposed antileprosy drug, has become a cornerstone in the treatment of drug-resistant tuberculosis and other mycobacterial infections.[5] Its complex pharmacokinetic profile, characterized by slow absorption, extensive tissue accumulation, and a very long elimination half-life, makes the HFIM an ideal platform for preclinical evaluation.[6][7]

These notes provide a detailed protocol for establishing an HFIM to simulate this compound PK, summarize key quantitative data from relevant studies, and illustrate the experimental workflow and the drug's mechanism of action.

Experimental Protocols

This section details the methodology for establishing a hollow-fiber system to study the effect of simulated this compound pharmacokinetic profiles against mycobacteria.

Protocol 1: Hollow-Fiber Infection Model Setup and Operation

1. Materials and Reagents:

  • Hollow-fiber cartridges (e.g., FiberCell Systems Polysulfone or Cellulose Acetate cartridges)[1]

  • Peristaltic pump

  • Central reservoir bottle with a multi-port cap[8]

  • Fresh medium reservoir

  • Waste reservoir

  • Silicone and PharMed® tubing

  • Sterile syringes and needles

  • Bacterial culture (e.g., Mycobacterium tuberculosis, Mycobacterium avium)

  • Appropriate culture medium (e.g., Middlebrook 7H9 broth with supplements)

  • This compound (CFZ) powder

  • Solvent for CFZ (e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

2. System Assembly and Sterilization:

  • Assemble the HFIM circuit as shown in the workflow diagram below. Connect the central reservoir to the hollow-fiber cartridge inlet and outlet ports using silicone tubing.

  • Connect the fresh medium reservoir and waste collection bottle to the central reservoir via a peristaltic pump using PharMed® tubing for drug delivery and waste removal.

  • Fill the entire system with sterile distilled water and circulate to check for leaks.

  • Drain the water and sterilize the entire apparatus (excluding the pump) by autoclaving or ethylene oxide, following the cartridge manufacturer's instructions.

3. Cartridge Pre-treatment (this compound Saturation):

  • Due to its high lipophilicity, this compound can bind to the plastic components of the HFIM system.[9]

  • Prepare a high-concentration solution of this compound in the appropriate culture medium.

  • Flush this solution through the entire system and allow it to circulate for 24-48 hours. This saturates non-specific binding sites.[9]

  • Flush the system with a fresh, drug-free medium to remove unbound this compound before introducing the bacterial inoculum.

4. Bacterial Inoculum Preparation and Infection:

  • Grow the mycobacterial strain to the mid-logarithmic phase in culture medium.

  • Measure the optical density (OD) and determine the concentration of colony-forming units (CFU/mL) via plating on solid agar.

  • Dilute the bacterial culture to the desired starting inoculum (e.g., 10⁵ to 10⁷ CFU/mL).

  • Inject the bacterial suspension directly into the extra-capillary space (ECS) of the hollow-fiber cartridge through the sampling ports.[8]

5. Simulation of this compound Pharmacokinetics:

  • This compound has a very long half-life (t½ ≈ 70 days or more), meaning that in many clinical scenarios, it reaches a steady-state average concentration (Css,avg).[10][11] For HFIM experiments, a constant infusion to maintain a target steady-state concentration is often employed.[12]

  • To simulate a target steady-state concentration:

    • Prepare a stock solution of this compound.

    • Add the appropriate amount of this compound directly to the central reservoir to achieve the initial target concentration.

    • Because this compound cannot readily cross the hollow fibers, it is often administered directly into the extra-capillary space daily to maintain the target concentration.[9]

  • To simulate dynamic human PK (e.g., loading doses):

    • Develop a mathematical model based on human PK parameters (Clearance, Volume of Distribution).[13]

    • Use the peristaltic pump to infuse drug-free medium from the fresh medium reservoir into the central reservoir, while simultaneously removing medium from the central reservoir to waste at an identical rate. This rate determines the simulated drug half-life.

    • Administer a loading dose of this compound to the central reservoir to achieve the peak concentration (Cmax). The pump will then simulate the elimination phase.

6. Sampling and Analysis:

  • Periodically (e.g., daily or on days 0, 1, 3, 7, 14, 21), collect samples from the ECS of the cartridge.[12]

  • Pharmacodynamic Analysis: Perform serial dilutions of the collected samples and plate on solid agar (e.g., Middlebrook 7H11) to quantify the viable bacterial count (CFU/mL). This measures the rate of bacterial killing or regrowth.[12]

  • Pharmacokinetic Analysis: Measure the concentration of this compound in the collected medium samples using a validated method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to confirm that the target PK profile was achieved.[13]

Data Presentation

The following tables summarize key pharmacokinetic parameters of this compound from published literature, which are essential for designing and programming the HFIM.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueSpecies/PopulationSource
Half-life (t½) ~70 daysHumans[10]
36 daysNTM Patients[11]
>45 hours (single dose)Mice[14]
35 days (typical male)TB Patients[15]
58 days (typical female)TB Patients[15]
Apparent Clearance (CL/F) 11.5 L/hTB Patients[13]
9.25 L/hTB Patients[15]
2.4 L/hNTM Patients[11]
Apparent Volume of Dist. (Vd/F) 10,500 LTB Patients[13]
1,090 L (Central)TB Patients[15]
7,260 L (Peripheral)TB Patients[15]
2,960 LNTM Patients[11]
Time to Peak (tmax) 4 - 7 hours (single dose)Mice[14]
Protein Binding >99% (highly bound)General[14]
Therapeutic Target (Plasma) 0.25 - 2.0 µg/mLTB Guidelines[16]

NTM: Non-tuberculous Mycobacteria; TB: Tuberculosis.

Table 2: Example Dosing and Exposure in Preclinical Models

Dosing RegimenResulting Concentration / ExposureModelKey FindingSource
6.25, 12.5, 25 mg/kg/daySerum: 1-2 µg/mL; Tissues: >50 µg/gMouse ModelPotent, dose-independent bactericidal activity after an initial 2-week lag.[7][14]
Loading Dose: 200 mg daily for 2 weeksAchieved target concentrations 37 days earlierHuman PK SimulationA loading dose strategy is recommended to rapidly achieve therapeutic exposure.[13]
Steady-state average concentrationExposures were 1.7 times higher than targetedIntracellular HFIMThis compound-containing regimen maintained bacterial stasis.[12]

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the standard two-compartment setup of the Hollow-Fiber Infection Model used for simulating drug pharmacokinetics.

HFIM_Workflow cluster_pump Central_Reservoir Central Reservoir (Drug & Nutrients) HF_Cartridge Hollow-Fiber Cartridge (Bacteria in ECS) Central_Reservoir->HF_Cartridge Recirculation Loop (Drug Exposure) Pump_out Central_Reservoir->Pump_out Outflow Pump Peristaltic Pump Fresh_Medium Fresh Medium (Drug-free) Pump_in Fresh_Medium->Pump_in Inflow Waste Waste Pump_in->Central_Reservoir Pump_out->Waste

Caption: Workflow of the Hollow-Fiber Infection Model (HFIM).

Mechanism of Action

This compound exerts its antimycobacterial effect through a multi-faceted mechanism targeting the bacterial cell membrane and DNA.

Clofazimine_MOA cluster_ros Membrane Respiration cluster_membrane Membrane Integrity cluster_dna DNA Replication CFZ This compound (CFZ) NDH2 NDH-2 Enzyme CFZ->NDH2 Competes with Menaquinone PLA2 Phospholipase A2 (PLA2) CFZ->PLA2 Mediates ↑ in DNA Bacterial DNA (Guanine Bases) CFZ->DNA Binds/Intercalates ETC Electron Transport Chain (ATP Production) NDH2->ETC e⁻ transfer O2 Oxygen (O₂) NDH2->O2 Reduced CFZ re-oxidation ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) O2->ROS Outcome Bacterial Cell Death ROS->Outcome Oxidative Damage Lysophospholipids ↑ Lysophospholipids PLA2->Lysophospholipids Membrane_Damage Membrane Destabilization & K⁺ Uptake Inhibition Lysophospholipids->Membrane_Damage Membrane_Damage->Outcome Disrupts ATP Production Replication DNA Replication & Transcription Blocked DNA->Replication Replication->Outcome Inhibits Growth

Caption: Putative mechanisms of action of this compound.[5][6][10]

References

Loading dose strategies for achieving steady-state Clofazimine concentrations

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Clofazimine Dosing Strategies

Topic: Loading Dose Strategies for Achieving Steady-State this compound Concentrations

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound, a promising drug for the treatment of nontuberculous mycobacterial (NTM) diseases and a key component in drug-resistant tuberculosis (TB) regimens, possesses a long elimination half-life, leading to a prolonged period of several months to reach steady-state plasma concentrations.[1][2] This delay can impede early treatment efficacy. A loading dose strategy is a viable approach to rapidly achieve therapeutic concentrations.[1][3] These application notes provide a summary of loading dose strategies for this compound, detailing experimental protocols and quantitative outcomes to guide researchers and drug development professionals in optimizing treatment regimens.

Quantitative Data Summary

The following tables summarize the pharmacokinetic outcomes of various this compound dosing strategies, with a focus on loading dose regimens aimed at accelerating the time to reach target concentrations.

Table 1: Comparison of this compound Loading Dose Regimens and Outcomes

Loading Dose RegimenMaintenance DoseStudy PopulationKey Pharmacokinetic OutcomesTime to Target ConcentrationReference
300 mg daily for 4 weeks100 mg dailyNTM Disease PatientsGeometric Mean Cmax: 0.87 mg/L; Geometric Mean Ctrough: 0.50 mg/L (after 4 weeks)Reduced by 1.5 months (3.8 vs. 5.3 months) compared to no loading dose.[1][2][1][2]
200 mg daily for 2 weeks100 mg dailyTB PatientsPredicted to achieve average daily concentrations >0.25 mg/L 37 days earlier than standard dosing.[3][4]Reduced by 21 days for typical male patients.[3][3][4]
300 mg daily for 1-2 weeks100 mg dailyTB Patients (Simulation)Predicted peak concentrations exceeded those at steady-state, raising potential safety concerns (QT prolongation).[3]Not recommended due to safety concerns.[3]

Target concentration was defined as 80% of the individual's predicted steady-state trough concentration with a 100 mg daily dose.[1]

Table 2: Simulated Time to Reach Target this compound Concentrations with Various Loading Doses

Loading DoseDuration of LoadingMaintenance DosePredicted Median Time to Target Concentration
No Loading DoseN/A100 mg daily5.3 months
300 mg daily4 weeks100 mg daily3.8 months
300 mg daily6 weeks100 mg daily1.4 months

Data derived from population pharmacokinetic model simulations.[1][2]

Experimental Protocols

This section details the methodologies for key experiments related to the evaluation of this compound loading dose strategies.

Protocol 1: Clinical Pharmacokinetic Study of a this compound Loading Dose

This protocol is based on the methodology described by van Ingen et al., 2024.[1][2]

1. Study Design and Dosing Regimen:

  • An explorative, single-center, one-arm, open-label pharmacokinetic study.[5]

  • Loading Phase (Period 1): Administer 300 mg of this compound orally once daily for 4 weeks.[1]

  • Maintenance Phase (Period 2): Administer 100 mg of this compound orally once daily.[1]

  • Administer this compound with food to improve absorption.[1]

  • Monitor patient adherence through pill counts and medication diaries.[1]

2. Pharmacokinetic Blood Sampling:

  • Sampling at the end of the loading phase (4 weeks ± 2 days):

    • Pre-dose (trough) sample.

    • Post-dose samples at 2, 4, 6, 8, and 24 hours after the last 300 mg dose.[1]

  • Sampling after the first maintenance dose (4 weeks + 1 day):

    • Post-dose samples at 2 and 6 hours.[1]

  • Follow-up sampling (4 months ± 1 week):

    • Collect a single blood sample.[1]

  • Collect blood samples in heparinized tubes.[6] Separate plasma by centrifugation and store at -20°C or lower until analysis.[6]

3. Bioanalysis of this compound Plasma Concentrations:

  • Method: Validated liquid chromatography-mass spectrometry (LC-MS/MS).[1][3]

  • Sample Preparation:

    • Precipitate proteins from plasma samples (e.g., with methanol).[6][7]

    • Perform liquid-liquid extraction of this compound and an internal standard (e.g., medazepam) using a solvent mixture (e.g., dichloromethane/diisopropyl ether).[6][7]

  • Chromatographic Separation:

    • Use a reversed-phase C8 or C18 column.[6]

    • Employ a mobile phase, for example, a mixture of methanol and a sodium acetate buffer.[6][7]

  • Quantification:

    • The lower limit of quantification (LLOQ) should be sensitive enough for therapeutic drug monitoring (e.g., 0.00781 mg/L).[3]

4. Pharmacokinetic Analysis:

  • Non-Compartmental Analysis (NCA):

    • Calculate key PK parameters such as Cmax, Tmax, Ctrough, and the area under the concentration-time curve (AUC₀₋₂₄h).

  • Population Pharmacokinetic (PopPK) Modeling:

    • Develop a population PK model (e.g., a three-compartment model) using non-linear mixed-effects modeling software.[3][4]

    • Evaluate the influence of covariates such as body weight and body fat percentage on this compound pharmacokinetics.[3][4]

    • Use the final model to simulate different dosing regimens to predict the time to reach target steady-state concentrations.[1][3]

5. Safety Monitoring:

  • Record all adverse events.[2]

  • Perform electrocardiograms (ECGs) at baseline, after 4 weeks, and at 4 months to monitor for QTc interval prolongation, a known risk with this compound.[1][8]

Visualizations

Experimental Workflow for this compound Pharmacokinetic Study

G cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Dosing Patient Dosing - Loading Dose: 300mg/day (4 wks) - Maintenance: 100mg/day Sampling PK Blood Sampling (Pre-dose, 2, 4, 6, 8, 24h post-dose) Dosing->Sampling End of Loading Phase Processing Plasma Separation & Storage (-20°C) Sampling->Processing Extraction Sample Extraction (Protein Precipitation, LLE) Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Concentration Quantification LCMS->Quantification NCA Non-Compartmental Analysis (NCA) Quantification->NCA PopPK Population PK Modeling & Simulation NCA->PopPK Results Results Interpretation (Time to Target Conc.) PopPK->Results G cluster_0 Dose Regimen Options Start Clinical Need: Rapid attainment of therapeutic This compound concentration Problem Problem: This compound has a long half-life, standard dosing takes months to reach steady state [1, 2] Start->Problem Strategy Proposed Strategy: Implement a Loading Dose Regimen Problem->Strategy Regimen1 Standard Dose: 100 mg/day Strategy->Regimen1 Regimen2 Loading Dose: 300 mg/day for 4-6 weeks, then 100 mg/day [1] Strategy->Regimen2 Outcome1 Slow accumulation, delayed efficacy [1] Regimen1->Outcome1 Outcome2 Faster attainment of target concentration, improved early efficacy [1, 2] Regimen2->Outcome2

References

Enhancing Oral Delivery of Clofazimine: A Guide to Advanced Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Clofazimine, a cornerstone in the treatment of multidrug-resistant tuberculosis and leprosy, is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[1][2] This poor solubility is a significant hurdle, limiting its oral bioavailability and therapeutic efficacy.[3][4] The commercial formulation, Lamprene®, consists of a micronized suspension in an oil-wax base, which improves absorption to approximately 70%; however, this can still lead to variable absorption and gastrointestinal side effects.[4] To address these limitations, various advanced formulation strategies have been developed to enhance the dissolution rate and subsequent oral bioavailability of this compound.

This document provides a detailed overview of these innovative formulation approaches, complete with experimental protocols and comparative data to guide researchers in the development of next-generation this compound therapeutics.

Formulation Strategies and Comparative Bioavailability

Several nano-based drug delivery systems have shown significant promise in improving the oral bioavailability of this compound. These include Self-Nano Emulsifying Drug Delivery Systems (SNEDDS), nanosuspensions, solid lipid nanoparticles (SLNs), nanocrystals, and polymeric nanoparticles. A summary of the pharmacokinetic parameters achieved with these formulations is presented below.

Formulation TypeKey ComponentsParticle Size (nm)Oral Bioavailability (%)Key Findings
SNEDDS A [5][6]Castor oil (oil), Surfactant, Co-surfactantFine nanoparticles~61%Showed the highest bioavailability among the tested SNEDDS formulations. Efficiently forms a nanoemulsion in the gastrointestinal tract. Over 90% of absorbed this compound is transported via the lymphatic system.
SNEDDS D [5][6]Capryol 90 (oil), Surfactant, Co-surfactant-Second highest bioavailabilityAlso demonstrated significant lymphatic transport of this compound.
Nanosuspension [7]This compound, Pluronic F68, Phospholipon 90, Sodium cholic acid, Mannitol100-1000-Intravenous administration resulted in tissue concentrations comparable to liposomal formulations. Designed to increase dissolution rate and saturation solubility.
Solid Lipid Nanoparticles (SLNs) [8][9]Solid lipid, Surfactant~230-Encapsulation efficiency of 72% and drug loading of 2.4%. Demonstrated no in vitro cytotoxicity on gastric and intestinal cells, unlike free this compound.
Nanocrystals [10][11]This compound, Tween 80 (surfactant), PVP (stabilizer)100-150-Prepared by anti-solvent precipitation. Showed sustained drug release, with a combination of Tween 80 and PVP releasing 99% of the drug within 4 hours in vitro.
PLGA Nanoparticles [12]PLGA, this compound~211-Association efficiency of 70% and drug loading of 12%. Showed a slow in vitro release profile and reduced toxicity on intestinal cells compared to free this compound.

Experimental Protocols

Detailed methodologies for the preparation and evaluation of these advanced this compound formulations are provided below.

Preparation of Self-Nano Emulsifying Drug Delivery System (SNEDDS)

This protocol is based on the successful formulation of SNEDDS A, which demonstrated the highest oral bioavailability.[5][6]

Materials:

  • This compound

  • Castor oil (oil phase)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol)

Protocol:

  • Accurately weigh the required amounts of castor oil, surfactant, and co-surfactant.

  • Mix the components in a glass vial.

  • Heat the mixture to 40°C while stirring continuously with a magnetic stirrer until a homogenous mixture is obtained.

  • Add the accurately weighed this compound to the mixture and continue stirring until the drug is completely dissolved.

  • To form the nanoemulsion, add the prepared SNEDDS formulation dropwise to a specific volume of aqueous phase (e.g., water or buffer) under gentle agitation.

SNEDDS_Preparation cluster_components Component Mixing Oil Castor Oil Mixer Mix & Heat (40°C) Oil->Mixer Surfactant Surfactant Surfactant->Mixer Cosurfactant Co-surfactant Cosurfactant->Mixer Dissolution Stir until Dissolved Mixer->Dissolution Drug This compound Drug->Dissolution SNEDDS Homogenous SNEDDS Formulation Dissolution->SNEDDS Nanoemulsion Nanoemulsion Formation SNEDDS->Nanoemulsion Aqueous Aqueous Phase Aqueous->Nanoemulsion Final This compound Nanoemulsion Nanoemulsion->Final

Protocol for the preparation of a this compound SNEDDS formulation.
Preparation of this compound Nanosuspension

This protocol is adapted from a method for producing nanosuspensions for intravenous use, which can be modified for oral administration.[7]

Materials:

  • This compound powder

  • Pluronic F68

  • Phospholipon 90

  • Sodium cholic acid

  • Mannitol

  • Purified water

Protocol:

  • Disperse 2% (w/v) this compound powder in an aqueous solution containing 0.5% Pluronic F68, 0.6% Phospholipon 90, 0.25% sodium cholic acid, and 5.6% mannitol.

  • Use a high-shear stirrer (e.g., Ultra-Turrax) to create a coarse pre-dispersion.

  • Homogenize the pre-dispersion using a high-pressure homogenizer at 1500 bar for 10 cycles to reduce the particle size to the nanometer range.

  • (Optional for IV, but good for uniformity) Centrifuge the nanosuspension at 1000g for 10 minutes and discard the pellet to remove larger particles.

  • For a solid dosage form, the nanosuspension can be lyophilized. Dispense the nanosuspension into vials and freeze-dry for 48 hours at -20°C, followed by a secondary drying cycle of 3 hours at 20°C.

Nanosuspension_Workflow start Start disperse Disperse this compound & Excipients in Water start->disperse homogenize1 High-Shear Stirring (Coarse Dispersion) disperse->homogenize1 homogenize2 High-Pressure Homogenization (1500 bar, 10 cycles) homogenize1->homogenize2 nanosuspension This compound Nanosuspension homogenize2->nanosuspension centrifuge Optional: Centrifugation (1000g, 10 min) nanosuspension->centrifuge lyophilize Lyophilization centrifuge->lyophilize for solid form end End centrifuge->end liquid form powder Dry Nanosuspension Powder lyophilize->powder powder->end

Workflow for the preparation of a this compound nanosuspension.
In Vitro Drug Release Study

This protocol is a general guide for assessing the in vitro release of this compound from various formulations.

Materials:

  • Phosphate buffer (pH 6.8 to simulate intestinal fluid)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer or HPLC system

Protocol:

  • Place a known amount of the this compound formulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of phosphate buffer at 37°C in a shaking incubator.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

  • Analyze the collected samples for this compound concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for evaluating the oral bioavailability of this compound formulations in an animal model (e.g., rats or mice). All animal experiments should be conducted in accordance with approved animal care and use guidelines.

Materials:

  • Animal model (e.g., Sprague-Dawley rats)

  • This compound formulation and control (e.g., this compound suspension)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Protocol:

  • Fast the animals overnight with free access to water.

  • Administer the this compound formulation or control to the animals via oral gavage at a predetermined dose.

  • At specified time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after administration, collect blood samples from each animal.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract this compound from the plasma samples using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, and relative bioavailability) using appropriate software.

InVivo_PK_Study start Start fasting Animal Fasting (Overnight) start->fasting dosing Oral Administration of Formulation fasting->dosing sampling Blood Sampling (Time Points) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Analysis storage->analysis calculation Pharmacokinetic Parameter Calculation analysis->calculation end End calculation->end

Workflow for an in vivo pharmacokinetic study of this compound formulations.

Conclusion

The development of advanced formulations, particularly those based on nanotechnology, presents a highly effective strategy for overcoming the solubility and bioavailability challenges of this compound. SNEDDS have demonstrated a remarkable improvement in oral bioavailability, primarily through the enhancement of lymphatic transport. Other nanoformulations such as nanosuspensions, SLNs, and nanocrystals also offer significant advantages in terms of increased dissolution rates and improved physicochemical properties. The protocols and comparative data provided herein serve as a valuable resource for researchers and drug developers working to optimize this compound therapy and improve patient outcomes. Further in vivo studies are warranted to fully elucidate the therapeutic potential of these novel formulations.

References

Clinical trial design for evaluating Clofazimine in nontuberculous mycobacterial (NTM) infections

Author: BenchChem Technical Support Team. Date: November 2025

ontuberculous Mycobacterial (NTM) Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nontuberculous mycobacteria (NTM) are a group of environmental bacteria that can cause chronic and debilitating lung disease, particularly in individuals with underlying respiratory conditions. The treatment of NTM infections is challenging due to the intrinsic resistance of many NTM species to a wide range of antibiotics, requiring prolonged multi-drug regimens that are often associated with significant toxicity.[1][2] Clofazimine, a riminophenazine antibiotic traditionally used for leprosy, has demonstrated promising activity against various NTM species, including Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[3] This document provides a comprehensive guide for the preclinical and clinical evaluation of this compound for the treatment of NTM infections.

This compound's mechanism of action is not fully elucidated but is thought to involve binding to mycobacterial DNA and disrupting cellular integrity and function through the production of reactive oxygen species.[1][4][5] It exhibits weak bactericidal activity and is highly lipophilic, accumulating in fatty tissues and macrophages, which contributes to its long half-life.[1][6]

Preclinical Evaluation

In Vitro Susceptibility Testing

Determining the in vitro activity of this compound against clinical NTM isolates is a critical first step.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Isolate Preparation: Culture NTM isolates on Middlebrook 7H10 or 7H11 agar supplemented with OADC (oleic acid-albumin-dextrose-catalase). Incubate at the optimal temperature for the species (e.g., 30°C for M. abscessus, 37°C for MAC).

  • Inoculum Preparation: Prepare a suspension of the NTM isolate in sterile saline or Middlebrook 7H9 broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth. Final concentrations should typically range from 0.015 to 16 µg/mL.

  • Inoculation: Inoculate a 96-well microtiter plate with the NTM suspension and the diluted this compound.

  • Incubation: Incubate the plates at the appropriate temperature for 3-14 days, depending on the growth rate of the NTM species.

  • MIC Reading: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the NTM isolate.

Table 1: In Vitro Activity of this compound Against Common NTM Species

NTM SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Mycobacterium avium complex (MAC)≤ 11 - 2[7],[8]
Mycobacterium abscessus≤ 1> 2[7],[9],[8]
Mycobacterium kansasii0.5≤ 1[7],[8]
Mycobacterium fortuitum> 2> 2[7]

Note: MIC values can vary between studies and isolates.

Synergy Testing

This compound has shown synergistic effects when combined with other antimicrobials.[10]

Protocol 2: Checkerboard Synergy Assay

  • Drug Preparation: Prepare serial dilutions of this compound and a second antibiotic (e.g., amikacin, clarithromycin) in a 96-well microtiter plate.

  • Inoculation and Incubation: Inoculate the plate with the NTM suspension and incubate as described in Protocol 1.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4). Numerous studies have demonstrated a synergistic effect between this compound and other antimicrobials such as amikacin.

Animal Models of NTM Infection

In vivo studies are essential to evaluate the efficacy of this compound in a physiological context.

Protocol 3: Mouse Model of Pulmonary NTM Infection

  • Animal Model: Use immunocompromised mouse strains (e.g., C3HeB/FeJ or BALB/c) to establish a chronic infection.[11]

  • Infection: Infect mice via aerosol or intravenous administration of a standardized NTM inoculum.

  • Treatment: Administer this compound orally (e.g., 25 mg/kg once daily) with or without other antibiotics.[11][12] Treatment duration can range from several weeks to months.

  • Efficacy Assessment: At defined time points, sacrifice mice and determine the bacterial load (colony-forming units, CFU) in the lungs, spleen, and liver.[12]

  • Histopathology: Evaluate lung tissue for inflammation and pathological changes.

Clinical Trial Design for this compound in NTM Infections

A well-designed clinical trial is crucial to establish the safety and efficacy of this compound for the treatment of NTM pulmonary disease. The following outlines a potential Phase 2/3 adaptive trial design.

Diagram 1: Proposed Clinical Trial Workflow

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Assessment cluster_endpoints Endpoints s1 Patient Identification (NTM Diagnosis) s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 r1 Randomization (1:1) s3->r1 t1 Arm A: Standard of Care (SOC) + this compound r1->t1 t2 Arm B: Standard of Care (SOC) + Placebo r1->t2 f1 Monthly Sputum Culture t1->f1 t2->f1 f2 Clinical Symptom Assessment (PROs) f1->f2 f3 Radiological Assessment (CT Scan) f2->f3 f4 Safety Monitoring (ECG, LFTs) f3->f4 e1 Primary Endpoint: Sputum Culture Conversion at 6 Months f4->e1 e2 Secondary Endpoints: - Clinical Cure - Time to Conversion - Adverse Events e1->e2

Caption: A proposed workflow for a randomized, placebo-controlled clinical trial.

Study Population

According to FDA guidance, sponsors should aim to enroll a diverse patient population.[13]

Table 2: Key Inclusion and Exclusion Criteria

Inclusion CriteriaExclusion Criteria
Age ≥ 18 years[14]History of or risk factors for Torsades de Pointes[14]
Diagnosis of NTM pulmonary disease based on established guidelinesConfirmed resting QTc > 500 msec at screening[14]
Positive sputum culture for NTM at screeningPregnant or nursing females[14]
Failed or intolerant to prior therapies[14]Life expectancy less than 6 months[14]
Written informed consent[14]HIV-infected patients with disseminated NTM infection[14]
Treatment Regimen
  • Investigational Arm: Standard of care (SOC) multi-drug regimen plus oral this compound (e.g., 100 mg daily). A loading dose of 300 mg daily for a few weeks may be considered to achieve steady-state concentrations more rapidly.[15]

  • Control Arm: SOC multi-drug regimen plus a matching placebo.

Endpoints

The FDA recommends clinically meaningful endpoints for NTM clinical trials.[2][16]

Table 3: Primary and Secondary Endpoints

Endpoint TypeEndpointAssessment Method
Primary Sputum culture conversion to negative at 6 monthsSerial sputum cultures
Secondary Time to sputum culture conversionSerial sputum cultures
Clinical cure (symptom resolution and radiological improvement)Patient-reported outcome (PRO) instruments, high-resolution computed tomography (HRCT)
Relapse rate at 12 months post-treatmentSputum cultures
Incidence and severity of adverse eventsClinical monitoring, electrocardiograms (ECGs), laboratory tests
Data Presentation and Analysis

All quantitative data from preclinical and clinical studies should be summarized in tables for clear comparison. Statistical analysis should be performed to determine the significance of the findings. For clinical trials, an intent-to-treat analysis should be the primary approach.

Signaling Pathways and Experimental Workflows

Diagram 2: this compound's Proposed Mechanism of Action

Clofazimine_Mechanism cluster_cell Mycobacterial Cell This compound This compound membrane Cell Membrane This compound->membrane Interacts with dna Mycobacterial DNA This compound->dna Binds to ros Reactive Oxygen Species (ROS) membrane->ros Generates death Bacterial Cell Death dna->death disruption Membrane Disruption & Functional Integrity Loss ros->disruption disruption->death

Caption: this compound's multifaceted mechanism of action against mycobacteria.

Conclusion

This compound holds significant promise as a component of multi-drug regimens for the treatment of NTM infections. The protocols and clinical trial design outlined in this document provide a framework for the systematic evaluation of its efficacy and safety. Rigorous preclinical and clinical studies are essential to fully define its role in the management of these challenging infections.

References

Troubleshooting & Optimization

Technical Support Center: Clofazimine Resistance in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of clofazimine resistance in Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: What are the primary known genetic mechanisms of this compound resistance in M. tuberculosis?

A1: The most prominent mechanism of this compound resistance is the mutation in the Rv0678 gene.[1][2][3] This gene encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump.[4][5][6] Mutations in Rv0678 lead to the overexpression of this efflux pump, which actively removes this compound from the bacterial cell, conferring resistance.[7][8][9] Other genes associated with this compound resistance include pepQ (Rv2535c), Rv1979c, and the intergenic region of Rv1453.[1][2][10][11][12][13]

Q2: Is there cross-resistance between this compound and other anti-tubercular drugs?

A2: Yes, there is significant cross-resistance between this compound and bedaquiline.[1][13] This is primarily due to mutations in the Rv0678 gene, which leads to the upregulation of the MmpS5-MmpL5 efflux pump that can expel both drugs.[7][8][14] It is important to note that not all bedaquiline resistance mechanisms confer this compound resistance. For instance, mutations in the atpE gene, the primary target of bedaquiline, do not typically cause this compound resistance.[1][12]

Q3: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound-susceptible and resistant M. tuberculosis strains?

A3: The MIC for susceptible clinical M. tuberculosis isolates is generally low, often between 0.12 and 0.25 µg/mL.[15] The World Health Organization (WHO) has suggested a critical concentration of 1 µg/mL for this compound resistance using the MGIT™ 960 method.[16] Strains with mutations in Rv0678 or pepQ can exhibit a 2- to 4-fold increase in MIC values.[7][12]

Q4: How do mutations in pepQ contribute to this compound resistance?

A4: Loss-of-function mutations in the pepQ gene (Rv2535c), which encodes a putative Xaa-Pro aminopeptidase, have been shown to confer low-level resistance to both this compound and bedaquiline.[10][17] While the exact mechanism is still under investigation, it is known to be a non-target-based resistance mechanism.[10][17][18] Interestingly, quantitative PCR has shown no significant difference in the expression of Rv0678, mmpS5, or mmpL5 in pepQ mutants compared to the parent strain, suggesting a different pathway from the Rv0678-mediated resistance.[17][18]

Troubleshooting Guides

Problem 1: Inconsistent MIC results for this compound.

  • Possible Cause 1: Variability in experimental conditions.

    • Solution: Ensure strict adherence to standardized protocols for MIC determination, such as the Microplate Alamar Blue Assay (MABA) or Resazurin Microtiter Assay (REMA).[4][19] Maintain consistent inoculum size, media composition (e.g., Middlebrook 7H9 broth), and incubation conditions (37°C in a normal atmosphere).[19][20]

  • Possible Cause 2: Degradation of this compound stock solution.

    • Solution: this compound is light-sensitive. Prepare fresh stock solutions and store them protected from light.

  • Possible Cause 3: Presence of efflux pump activity.

    • Solution: To investigate the role of efflux pumps, perform MIC assays in the presence of an efflux pump inhibitor like verapamil or reserpine.[10][21] A significant decrease in the MIC in the presence of an inhibitor suggests the involvement of efflux-mediated resistance.[21]

Problem 2: Difficulty identifying resistance-conferring mutations in this compound-resistant isolates.

  • Possible Cause 1: Mutations are outside of the commonly screened genes.

    • Solution: While Rv0678 is the major driver of resistance, mutations can occur in other genes like pepQ, Rv1979c, or Rv1453.[11][12][22] If no mutations are found in Rv0678, sequence these other candidate genes. Whole-genome sequencing (WGS) is a comprehensive approach to identify all possible mutations.[11][23]

  • Possible Cause 2: The resistance mechanism is not genetic.

    • Solution: Consider non-genetic mechanisms of resistance, such as adaptive resistance or altered metabolic states. Investigate gene expression levels of efflux pumps using quantitative reverse transcription PCR (qRT-PCR).

Problem 3: Complementation of a putative resistance gene does not restore this compound susceptibility.

  • Possible Cause 1: Incomplete or incorrect gene sequence in the complementation vector.

    • Solution: Verify the sequence of the wild-type gene in your complementation plasmid to ensure it is correct and complete.

  • Possible Cause 2: Polar effects of the mutation on downstream genes.

    • Solution: The original mutation may have polar effects on the expression of downstream genes in an operon. Complementation with a single gene might not be sufficient to restore the wild-type phenotype. Consider complementing with the entire operon.

  • Possible Cause 3: The identified mutation is not the primary cause of resistance.

    • Solution: There may be other, undiscovered mutations contributing to the resistance phenotype. Re-analyze whole-genome sequencing data or perform further genetic mapping to identify other potential resistance determinants.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against M. tuberculosis

Strain TypeGene(s) ImplicatedTypical MIC Range (µg/mL)Fold Increase in MIC (compared to susceptible)Reference(s)
Susceptible (Wild-Type)-0.12 - 0.25-[15]
ResistantRv0678 mutations≥ 1.02 to 8-fold[4][7][15]
Low-Level ResistantpepQ mutations~1.04-fold[10][17]
Cross-Resistant (to Bedaquiline)Rv0678 mutations≥ 1.02 to 4-fold[7][12]

Key Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) by Resazurin Microtiter Assay (REMA)

  • Objective: To determine the minimum concentration of this compound that inhibits the growth of M. tuberculosis.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microplate, prepare two-fold serial dilutions of this compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).[19]

    • Prepare an inoculum of M. tuberculosis from a mid-log phase culture and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Add the bacterial suspension to each well containing the drug dilutions. Include a drug-free well as a growth control and a well with media only as a sterility control.

    • Seal the plates and incubate at 37°C for 7 days.[19]

    • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.[24]

    • The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[19]

2. Identification of Resistance Mutations by Whole-Genome Sequencing (WGS)

  • Objective: To identify genetic mutations associated with this compound resistance.

  • Methodology:

    • Isolate genomic DNA from both the this compound-resistant and a susceptible (parental) M. tuberculosis strain.

    • Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol (e.g., Illumina).

    • Perform high-throughput sequencing of the prepared libraries.

    • Align the sequencing reads from the resistant strain to the reference genome of the parental strain (e.g., H37Rv).

    • Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) in the resistant strain compared to the susceptible strain.

    • Focus on non-synonymous mutations in known resistance-associated genes (Rv0678, pepQ, etc.) and look for novel mutations in other genes that could plausibly contribute to resistance.[11][23]

3. Functional Validation of Resistance Mutations by Complementation

  • Objective: To confirm that a specific mutation is responsible for this compound resistance.

  • Methodology:

    • Clone the wild-type version of the candidate gene (e.g., pepQ) into an integrative or episomal mycobacterial expression vector.[17]

    • Transform the this compound-resistant mutant strain carrying the putative resistance mutation with the complementation vector containing the wild-type gene.

    • As a control, transform the resistant mutant with an empty vector.

    • Determine the MIC of this compound for the complemented strain, the empty vector control strain, and the original wild-type strain.

    • A restoration of susceptibility to this compound in the complemented strain compared to the empty vector control confirms that the mutation in the candidate gene is responsible for the resistance phenotype.[17]

Visualizations

Clofazimine_Resistance_Pathway cluster_membrane Mycobacterial Cell Wall MmpS5_MmpL5 MmpS5-MmpL5 Efflux Pump Clofazimine_ext This compound (extracellular) MmpS5_MmpL5->Clofazimine_ext Efflux Clofazimine_int This compound (intracellular) Clofazimine_ext->Clofazimine_int Enters cell Clofazimine_int->MmpS5_MmpL5 Substrate Rv0678_WT Rv0678 (Wild-Type) Transcriptional Repressor Mmp_operon mmpS5-mmpL5 operon Rv0678_WT->Mmp_operon Represses transcription Rv0678_mut Rv0678 (Mutant) (Inactive Repressor) Rv0678_mut->Mmp_operon Repression lifted Mmp_operon->MmpS5_MmpL5 Expression

Caption: Rv0678-mediated this compound resistance mechanism.

Experimental_Workflow_MIC cluster_prep Preparation cluster_incubation Incubation & Readout A Prepare serial dilutions of this compound in 96-well plate C Inoculate wells with bacteria A->C B Prepare M. tuberculosis inoculum (~5x10^5 CFU/mL) B->C D Incubate at 37°C for 7 days E Add Resazurin indicator D->E F Incubate for 24-48 hours E->F G Read results: Blue = No Growth Pink = Growth F->G H Determine MIC: Lowest concentration with no growth G->H C->D

Caption: Workflow for MIC determination using REMA.

References

Identifying genetic mutations associated with Clofazimine resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for identifying genetic mutations associated with clofazimine resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary genetic determinant of this compound resistance in Mycobacterium tuberculosis?

A1: The primary mechanism of this compound resistance in Mycobacterium tuberculosis is associated with mutations in the Rv0678 gene.[1][2][3] This gene encodes a transcriptional repressor protein that regulates the expression of the MmpS5-MmpL5 efflux pump.[1][3] Mutations in Rv0678 lead to the overexpression of this efflux pump, which actively removes this compound from the bacterial cell, conferring resistance.[1] Studies have shown that a significant percentage, in some cases up to 97%, of this compound-resistant mutants have a mutation in Rv0678.[1]

Q2: Are there other genes implicated in this compound resistance?

A2: Yes, in addition to Rv0678, mutations in other genes have been associated with this compound resistance, particularly in isolates that lack Rv0678 mutations. These include:

  • Rv1979c : This gene encodes a probable amino acid permease.[4][5] Mutations in Rv1979c have been identified in this compound-resistant mutants.[1][6]

  • pepQ (Rv2535c) : This gene is a putative proline aminopeptidase.[4] Mutations in pepQ have been linked to low-level cross-resistance between this compound and bedaquiline.[4][7]

  • Rv1453 : Mutations in the intergenic region of this gene have also been associated with this compound resistance.[8]

Q3: What is the relationship between this compound and bedaquiline resistance?

A3: this compound and bedaquiline can exhibit cross-resistance, primarily due to mutations in the Rv0678 gene.[7][9] Since Rv0678 regulates an efflux pump, its derepression can lead to the expulsion of both drugs. Mutations in pepQ have also been shown to confer low-level cross-resistance.[4][7] However, mutations in atpE, the primary target for bedaquiline, do not typically confer resistance to this compound.[7]

Q4: What are the expected Minimum Inhibitory Concentration (MIC) level changes associated with this compound resistance mutations?

A4: Mutations associated with this compound resistance typically lead to a discernible increase in the MIC. The table below summarizes the reported MIC changes associated with specific gene mutations.

GeneFold Increase in this compound MICNotes
Rv06782 to 4-foldLeads to overexpression of the MmpS5-MmpL5 efflux pump.[4][10][11]
pepQLow-level increaseAssociated with low-level cross-resistance to bedaquiline.[4]
Rv1979cAssociated with MICs >1.2 mg/LEncodes a probable amino acid membrane transporter.[4]

Troubleshooting Guides

Problem: Inconsistent MIC results for this compound.

  • Possible Cause 1: Inoculum preparation. The density of the bacterial inoculum can significantly impact MIC results.

    • Solution: Ensure a standardized inoculum is prepared for each experiment, typically to a McFarland standard of 0.5.

  • Possible Cause 2: Drug stability. this compound is a lipophilic compound and can be unstable in certain media or adhere to plastics.

    • Solution: Prepare fresh drug solutions for each experiment. Use low-binding microplates and tubes where possible.

  • Possible Cause 3: Methodological variations. Different MIC testing methods (e.g., broth microdilution vs. agar dilution) can yield slightly different results.

    • Solution: Consistently use a validated and standardized protocol, such as the Resazurin Microtiter Assay (REMA), for all comparative experiments.[4]

Problem: PCR amplification of the Rv0678 gene is failing.

  • Possible Cause 1: Poor DNA quality. The presence of PCR inhibitors in the genomic DNA extract can prevent amplification.

    • Solution: Re-purify the genomic DNA using a commercial kit and ensure the 260/280 and 260/230 ratios are within the optimal range.

  • Possible Cause 2: Primer issues. Incorrect primer sequences or degradation of primer stocks can lead to amplification failure.

    • Solution: Verify the primer sequences against the M. tuberculosis H37Rv reference genome. Order new primers if degradation is suspected.

  • Possible Cause 3: Incorrect PCR cycling conditions. The annealing temperature and extension time may not be optimal for the specific primer set and polymerase being used.

    • Solution: Perform a gradient PCR to determine the optimal annealing temperature. Ensure the extension time is sufficient for the length of the amplicon.

Problem: Whole-Genome Sequencing (WGS) data does not reveal any known resistance mutations in a phenotypically resistant isolate.

  • Possible Cause 1: Novel resistance mechanism. The isolate may harbor a novel mutation in a gene not previously associated with this compound resistance.

    • Solution: Perform a comparative genomic analysis against a susceptible reference strain to identify all single nucleotide polymorphisms (SNPs) and insertions/deletions (InDels). Analyze non-coding and intergenic regions for potential regulatory mutations.

  • Possible Cause 2: Large structural variation. The resistance may be due to a large insertion, deletion, or rearrangement that is not easily detected by standard SNP-calling pipelines.

    • Solution: Employ structural variant detection tools in your bioinformatics pipeline.

  • Possible Cause 3: Epigenetic modifications. Although less commonly reported for drug resistance in M. tuberculosis, epigenetic changes could play a role.

    • Solution: This would require more advanced techniques like bisulfite sequencing, which is beyond the scope of standard WGS analysis for resistance mutations.

Experimental Protocols

1. Determination of this compound MIC using Resazurin Microtiter Assay (REMA)

This protocol is adapted from methodologies described in the literature.[4]

  • Preparation of Bacterial Inoculum:

    • Culture M. tuberculosis in 7H9 broth supplemented with OADC to mid-log phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard.

    • Dilute the adjusted inoculum 1:100 in fresh 7H9 broth.

  • Drug Plate Preparation:

    • In a 96-well microplate, add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of this compound solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution of the drug across the plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include a drug-free well as a growth control and a well with media only as a sterile control.

    • Incubate the plate at 37°C for 7 days.

  • Addition of Resazurin and Reading:

    • Add 30 µL of 0.01% resazurin solution to each well.

    • Incubate for an additional 24-48 hours.

    • The MIC is the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).

2. PCR and Sanger Sequencing of the Rv0678 Gene

This protocol is a generalized procedure based on common molecular biology techniques.[1]

  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from a pure culture of the M. tuberculosis isolate using a commercial kit.

  • PCR Amplification:

    • Design primers to amplify the entire coding sequence and flanking regions of the Rv0678 gene.

    • Perform PCR using a high-fidelity DNA polymerase. A typical reaction mixture would include: 5 µL of 10x PCR buffer, 1 µL of 10 mM dNTPs, 1 µL of each 10 µM primer, 0.5 µL of polymerase, 1 µL of genomic DNA (50-100 ng), and nuclease-free water to a final volume of 50 µL.

    • Use appropriate cycling conditions, including an initial denaturation, 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • PCR Product Purification:

    • Run the PCR product on an agarose gel to confirm the correct size.

    • Purify the PCR product using a commercial PCR purification kit to remove primers and dNTPs.

  • Sanger Sequencing:

    • Send the purified PCR product and sequencing primers (both forward and reverse) to a sequencing facility.

  • Sequence Analysis:

    • Align the obtained sequences with the Rv0678 reference sequence from a susceptible strain (e.g., H37Rv) to identify any mutations.

Visualizations

experimental_workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis pheno_start Isolate M. tuberculosis mic_testing This compound MIC Testing (REMA) pheno_start->mic_testing pheno_result Determine Phenotype: Resistant or Susceptible mic_testing->pheno_result dna_extraction Genomic DNA Extraction pheno_result->dna_extraction For Resistant Isolates pcr PCR Amplification of Target Genes (e.g., Rv0678, Rv1979c) dna_extraction->pcr wgs Whole-Genome Sequencing dna_extraction->wgs sanger Sanger Sequencing pcr->sanger bioinformatics Bioinformatic Analysis sanger->bioinformatics wgs->bioinformatics geno_result Identify Resistance-Associated Mutations bioinformatics->geno_result

Caption: Experimental workflow for identifying this compound resistance.

signaling_pathway cluster_wildtype Wild-Type (this compound Susceptible) cluster_mutant Mutant (this compound Resistant) rv0678_wt Rv0678 Gene repressor_wt Functional Rv0678 Repressor Protein rv0678_wt->repressor_wt Transcription & Translation mmp_genes_wt mmpS5-mmpL5 Genes repressor_wt->mmp_genes_wt Represses Transcription efflux_pump_wt MmpS5-MmpL5 Efflux Pump mmp_genes_wt->efflux_pump_wt Low Basal Expression clofazimine_in_wt This compound cell_death_wt Bacterial Cell Death clofazimine_in_wt->cell_death_wt Accumulates in cell rv0678_mut Mutated Rv0678 Gene repressor_mut Non-functional Repressor Protein rv0678_mut->repressor_mut Transcription & Translation mmp_genes_mut mmpS5-mmpL5 Genes repressor_mut->mmp_genes_mut Repression Lost efflux_pump_mut Overexpressed MmpS5-MmpL5 Efflux Pump mmp_genes_mut->efflux_pump_mut High-level Expression cell_survival_mut Bacterial Cell Survival efflux_pump_mut->cell_survival_mut Efflux of this compound clofazimine_in_mut This compound clofazimine_in_mut->efflux_pump_mut Enters cell

Caption: Mechanism of this compound resistance via Rv0678 mutation.

References

Technical Support Center: Managing Gastrointestinal Side Effects of Long-Term Clofazimine Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers in managing the gastrointestinal (GI) side effects associated with long-term clofazimine therapy in preclinical and clinical research settings.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects observed with long-term this compound administration?

A1: The most frequently reported GI side effects are dose-dependent and can affect up to 50% of patients.[1][2] These include:

  • Abdominal and epigastric pain[1][2]

  • Diarrhea[1][2]

  • Nausea[1][2]

  • Vomiting[1][2]

  • Gastrointestinal intolerance[1][2]

A rarer, but more severe, complication is this compound-induced enteropathy, which can lead to malabsorption, weight loss, GI bleeding, and in some cases, bowel obstruction or splenic infarction.[3][4]

Q2: What is the primary mechanism behind this compound-induced gastrointestinal toxicity?

A2: The leading hypothesis for this compound-induced GI toxicity is the crystallization of the drug within the intestinal mucosa and submucosa.[5] this compound is a highly lipophilic compound that, upon oral administration, can accumulate and precipitate into crystals, particularly with long-term, high-dose therapy. These crystals are taken up by macrophages in the lamina propria, leading to a condition known as crystal-storing histiocytosis.[3][6] This can result in inflammation, villous atrophy, and compromised intestinal function.

Q3: Is there a known dose-response relationship for this compound's GI side effects?

A3: Yes, the gastrointestinal side effects of this compound are generally dose-related.[7] Higher doses (≥200 mg/day) are more frequently associated with GI adverse events, particularly in patients with lower body weight (<50 kg).[1][8] One study found that patients weighing less than 50 kg receiving high-dose this compound had a 3.3 times higher risk of gastrointestinal adverse events compared to those on a standard 100 mg dose.[1]

Q4: What is the typical onset and duration of these gastrointestinal side effects?

A4: Gastrointestinal discomfort can arise several weeks to months after the initiation of long-term therapy.[5] In some reported cases, symptoms like diarrhea have appeared as early as one month after starting high-dose this compound.[3] Upon discontinuation of the drug, symptoms may resolve slowly over a period of months.[3][9] For instance, in one case of this compound-induced enteropathy, complete resolution of diarrhea was observed 3 months after stopping the medication, with weight gain noted within 4 months.[3]

II. Troubleshooting Guides

Problem 1: High incidence of diarrhea and abdominal pain in an ongoing animal study with oral this compound.

Possible Cause:

  • High Dosage: The administered dose of this compound may be too high for the specific animal model or strain, leading to acute gastrointestinal toxicity.

  • Vehicle Formulation: The vehicle used for oral gavage may be contributing to GI irritation.

  • Crystal Deposition: Long-term administration may have led to significant crystal deposition in the intestinal mucosa.

Suggested Solutions:

  • Dose De-escalation: If the experimental design allows, consider reducing the this compound dose. Studies in mice have used a range of doses, and a lower dose may still be effective for the intended therapeutic purpose while minimizing GI toxicity.[10][11]

  • Vehicle Optimization: Ensure the vehicle is well-tolerated. For preclinical studies, this compound can be prepared as a suspension in 0.05% (wt/vol) agarose.[10]

  • Histopathological Analysis: At the end of the study, or in a subset of animals, perform a thorough histopathological examination of the small and large intestines to assess for crystal deposition, inflammation, and mucosal damage.

  • Intestinal Permeability Assessment: Conduct an in vivo intestinal permeability assay using FITC-dextran to quantify the extent of gut barrier dysfunction.

Problem 2: In vitro Caco-2 cell monolayer integrity is compromised after exposure to this compound.

Possible Cause:

  • Cytotoxicity: this compound may be directly cytotoxic to Caco-2 cells at the tested concentrations.

  • Disruption of Tight Junctions: The drug may be interfering with the proteins that form the tight junctions between cells, leading to a loss of monolayer integrity.

Suggested Solutions:

  • Determine Non-Toxic Concentration Range: Before permeability assays, perform a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range of this compound that does not significantly reduce Caco-2 cell viability.[12]

  • Monitor Transepithelial Electrical Resistance (TEER): Measure TEER before, during, and after exposure to this compound to quantify changes in monolayer integrity. A significant drop in TEER indicates a loss of barrier function.[13][14]

  • Assess Paracellular Permeability: Use a paracellular marker like Lucifer Yellow to assess the integrity of the monolayer. An increase in the passage of Lucifer Yellow indicates compromised tight junctions.

  • Immunofluorescence Staining: Stain for tight junction proteins (e.g., ZO-1, occludin, claudins) to visually inspect for any disruption or delocalization from the cell-cell junctions.

III. Quantitative Data Summary

ParameterFindingReference(s)
Incidence of Common GI Side Effects
GI IntoleranceUp to 50%[1][2]
Abdominal/Epigastric PainUp to 50%[1][2]
DiarrheaUp to 50%[1][2]
NauseaUp to 50%[1][2]
VomitingUp to 50%[1][2]
Dose-Related Risk of GI Adverse Events
High-dose (≥200 mg) in patients <50 kg3.3 times higher risk compared to 100 mg dose[1]
Time Course of GI Side Effects
OnsetSeveral weeks to months after initiation[5]
Resolution after DiscontinuationCan take several months[3][9]

IV. Experimental Protocols

Protocol 1: In Vivo Assessment of this compound-Induced Gastrointestinal Toxicity in a Murine Model

1. Animal Model:

  • BALB/c mice (6-8 weeks old) are a commonly used strain.[10]

2. This compound Administration:

  • Prepare a suspension of this compound in 0.05% (wt/vol) agarose.

  • Administer daily via oral gavage at the desired dose (e.g., 25 mg/kg).[10]

  • The total volume should be approximately 0.2 ml for a 20g mouse.[15]

3. Assessment of Gastrointestinal Toxicity:

  • Clinical Monitoring: Monitor mice daily for signs of GI distress, including weight loss, diarrhea (fecal consistency), and changes in activity.

  • Histopathology:

    • At the desired time point, euthanize mice and collect sections of the small and large intestines.

    • Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section.

    • Stain with Hematoxylin and Eosin (H&E) to assess for:

      • Villous atrophy

      • Inflammatory cell infiltration in the lamina propria

      • Presence of crystal-laden macrophages (histiocytosis)

      • Mucosal ulceration or erosion

  • Intestinal Permeability Assay (FITC-Dextran):

    • Fast mice for 4-6 hours.[16]

    • Administer 4 kDa FITC-dextran (e.g., 80 mg/mL in sterile water) via oral gavage (approximately 150 µL per mouse).[16][17]

    • After a defined period (e.g., 4 hours), collect blood via cardiac puncture.[16]

    • Centrifuge to obtain plasma and measure the fluorescence to determine the concentration of FITC-dextran that has crossed the intestinal barrier.[17][18]

Protocol 2: In Vitro Assessment of this compound's Effect on Intestinal Epithelial Barrier Integrity using Caco-2 Cells

1. Cell Culture:

  • Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[19]

2. Cytotoxicity Assay:

  • Prior to permeability studies, determine the non-toxic concentration range of this compound on Caco-2 cells using a standard cytotoxicity assay (e.g., MTT or LDH release assay).

3. Transepithelial Electrical Resistance (TEER) Measurement:

  • Equilibrate the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).[13]

  • Measure the initial TEER using a voltmeter with "chopstick" electrodes. TEER values should be ≥ 200 Ω x cm² for a valid monolayer.[19]

  • Add this compound at the desired non-toxic concentrations to the apical side of the monolayer.

  • Measure TEER at various time points (e.g., 1, 4, 24 hours) post-exposure. A significant decrease in TEER indicates a loss of barrier integrity.

4. Paracellular Permeability Assay (Lucifer Yellow):

  • Following TEER measurements, add Lucifer Yellow to the apical chamber.

  • After a defined incubation period, collect samples from the basolateral chamber and measure the fluorescence to determine the amount of Lucifer Yellow that has passed through the monolayer. An increase in Lucifer Yellow passage indicates compromised tight junctions.

V. Signaling Pathways and Experimental Workflows

This compound-Induced Gastrointestinal Toxicity Pathway

Clofazimine_GI_Toxicity This compound Long-term, high-dose oral this compound accumulation Accumulation in intestinal lumen and tissues This compound->accumulation crystallization Supersaturation and Crystallization accumulation->crystallization phagocytosis Phagocytosis by macrophages in lamina propria crystallization->phagocytosis histiocytosis Crystal-storing histiocytosis phagocytosis->histiocytosis inflammation Altered immune signaling (↓ TNF-α, ↑ IL-1RA) histiocytosis->inflammation dysfunction Intestinal dysfunction inflammation->dysfunction symptoms GI side effects: - Diarrhea - Abdominal pain - Malabsorption dysfunction->symptoms

Caption: Proposed pathway of this compound-induced gastrointestinal toxicity.

Experimental Workflow for Investigating this compound GI Toxicity

Experimental_Workflow cluster_invivo In Vivo Studies (Murine Model) cluster_invitro In Vitro Studies (Caco-2 Cells) admin Oral gavage of This compound suspension monitoring Clinical monitoring (weight, stool consistency) admin->monitoring permeability Intestinal permeability assay (FITC-dextran) monitoring->permeability histology Histopathological analysis (H&E staining) permeability->histology data_analysis Data Analysis and Correlation histology->data_analysis culture Caco-2 monolayer culture on Transwell inserts cytotoxicity Cytotoxicity assay (MTT/LDH) culture->cytotoxicity teer TEER measurement cytotoxicity->teer ly Lucifer Yellow permeability assay teer->ly ly->data_analysis

Caption: Workflow for preclinical assessment of this compound GI toxicity.

VI. Preclinical Mitigation Strategies

While clinical management often involves dose reduction or discontinuation, preclinical research is exploring strategies to mitigate this compound's GI toxicity.

1. Formulation Strategies:

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can improve its solubility and dissolution rate, potentially reducing the likelihood of crystallization in the gut.[20][21] Studies have explored the use of stabilizers like hypromellose acetate succinate (HPMCAS), lecithin, and zein.[20]

  • Organic Salts: The formation of organic salts of this compound with other compounds, such as fluoroquinolones, has been shown to improve solubility without significantly altering its antimycobacterial activity or host cell toxicity in vitro.[22]

  • Cyclodextrin Encapsulation: Encapsulating this compound in cyclodextrins has been investigated as a way to enhance its water solubility and potentially improve its release properties in a simulated gastrointestinal environment.[23]

2. Co-administration Strategies:

  • Probiotics: While clinical data is limited, the co-administration of probiotics with antibiotics is a general strategy to maintain gut health. It is advisable to administer oral probiotics at least 1-2 hours before or after the antibiotic to avoid inactivation of the probiotic organisms.[24] Further preclinical studies are needed to specifically evaluate the efficacy of probiotics in preventing this compound-induced GI side effects.

This technical support center provides a comprehensive resource for researchers working with this compound. By understanding the mechanisms of GI toxicity and utilizing the provided protocols and troubleshooting guides, researchers can better design their experiments, interpret their findings, and contribute to the development of safer therapeutic strategies involving this important drug.

References

Technical Support Center: Clofazimine-Induced Skin Discoloration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding clofazimine-induced skin discoloration.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced skin discoloration?

A1: this compound-induced skin discoloration is primarily a result of the drug's physicochemical properties. This compound is a reddish-orange, fat-soluble dye.[1][2] The discoloration is caused by the partitioning of the circulating, soluble, free base form of the drug into the subcutaneous fat layer of the skin.[3][4][5][6] It is not due to the formation of crystal-like drug inclusions (CLDIs), which are found in other tissues like the liver and spleen.[3][4][5][6]

Q2: How common is skin discoloration in subjects treated with this compound?

A2: Skin discoloration is the most common side effect of this compound, affecting approximately 75-100% of patients undergoing prolonged treatment.[2] The discoloration typically appears as a pinkish-brown to brownish-black pigmentation.[1][2]

Q3: Is the skin discoloration reversible?

A3: Yes, the discoloration is reversible upon discontinuation of the drug.[7] However, the process can be slow, taking several months to years for the skin to return to its normal color due to the drug's long half-life and accumulation in tissues.[1][2][7]

Q4: Are there any strategies to prevent or minimize this compound-induced skin discoloration during our experiments?

A4: Yes, several strategies can be explored to mitigate this side effect:

  • Dose Reduction: Lowering the dose of this compound has been reported to diminish the intensity of skin pigmentation.[8] There appears to be a correlation between the serum concentration of this compound and the severity of skin discoloration.[9]

  • Local Administration: Minimizing systemic circulation by using local administration routes, such as inhalable formulations for lung infections, could be a viable approach to reduce skin hyperpigmentation.[3]

  • Sun Protection: The pigmentation can be more pronounced in sun-exposed areas.[10] Therefore, advising the use of sunscreen and protective clothing might help manage the cosmetic appearance of this side effect.[11]

  • Managing Associated Skin Conditions: this compound can also cause dry, rough, or scaly skin (ichthyosis).[11][12] The use of moisturizers and other skincare products can help manage these symptoms.[11][12]

Troubleshooting Guides

Problem: Significant skin discoloration is observed in our animal models, potentially confounding experimental observations.

Potential Cause Suggested Solution
High systemic drug exposure.Consider reducing the oral dose of this compound.[8] Explore alternative, localized delivery methods (e.g., topical, inhaled) if applicable to your research model to minimize systemic absorption.[3]
High lipid content in the diet of animal models.Since this compound partitions into fat, a diet with very high lipid content might exacerbate its accumulation in subcutaneous tissue. Standardizing the diet and noting its composition in your experimental records is recommended.
Photoreactivity.House the animals in an environment with controlled light exposure to minimize any potential exacerbation of discoloration due to light.[10]

Problem: Difficulty in quantifying the extent of skin discoloration for efficacy studies of mitigation strategies.

Potential Cause Suggested Solution
Subjective visual assessment.Employ quantitative methods for color measurement. Spectrophotometry to measure the individual typology angle (ITA°) can provide objective data on skin color changes.[10] Devices like the NeoVoirIR have also been used to quantify this compound-induced pigmentation.[9]
Lack of a standardized measurement protocol.Establish a consistent protocol for skin color measurement, including the specific anatomical location, the instrument used, and the frequency of measurements. This will ensure the reliability and comparability of your data.

Quantitative Data Summary

Table 1: Correlation between this compound Serum Concentration and Skin Tone Score

Time PointSerum this compound Concentration (µg/mL)Skin Tone Score*
Baseline061
5 months of treatment1.08Not Reported
6 months of treatment1.3950
5 months post-discontinuationNot ReportedImproved from peak
14 months post-discontinuationNot Reported57

*A lower skin tone score indicates more severe pigmentation.[9]

Experimental Protocols

Protocol 1: Quantification of Skin Discoloration using Spectrophotometry

This protocol is adapted from a study quantifying this compound-induced hyperpigmentation.[10]

  • Instrumentation: Use a portable spectrophotometer calibrated for skin color measurement.

  • Measurement Sites: Select both sun-exposed (e.g., forehead, cheek) and non-sun-exposed (e.g., inner arm) areas of the skin. Also, measure both lesional and non-lesional skin if applicable.

  • Data Acquisition: Record the Lab* color values. The L* value represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.

  • Calculation of Individual Typology Angle (ITA°): The ITA° is calculated using the formula: ITA° = [ArcTan((L* - 50)/b*)] * (180/π). More negative ITA° values indicate a higher degree of pigmentation.

  • Analysis: Compare the ITA° values over time and between different skin sites to quantify the change in pigmentation.

Protocol 2: Animal Model for Studying this compound-Induced Skin Discoloration

This protocol is based on findings from murine models.[3][4][13]

  • Animal Model: BALB/c or C57BL/6 mice are suitable models.

  • Drug Administration: this compound can be administered through a drug powder feed diet at a dose equivalent to 10 mg/kg/day.

  • Duration: Skin pigmentation becomes visually evident after 3-4 weeks of treatment.[3]

  • Assessment of Discoloration:

    • Visual Assessment: Photograph the skin of the mice at regular intervals.

    • Quantitative Assessment: Use a skin reflectance spectrophotometer to measure color changes.

    • Histological Analysis: Collect skin cryosections to examine for the presence of this compound aggregates, though it's established that discoloration is not due to CLDIs.[4]

  • Drug Concentration Analysis: Measure this compound concentrations in the skin, subcutaneous fat, and serum using appropriate analytical methods like liquid chromatography-mass spectrometry (LC-MS).

Visualizations

Clofazimine_Discoloration_Pathway cluster_systemic Systemic Circulation cluster_skin Skin Layers Oral this compound Oral this compound Absorbed this compound Absorbed this compound Oral this compound->Absorbed this compound GI Absorption Subcutaneous Fat Subcutaneous Fat Absorbed this compound->Subcutaneous Fat Partitioning Skin Discoloration Skin Discoloration Subcutaneous Fat->Skin Discoloration Accumulation of Drug

Caption: Mechanism of this compound-Induced Skin Discoloration.

Mitigation_Strategies_Workflow cluster_strategies Potential Mitigation Strategies This compound Treatment This compound Treatment Skin Discoloration Skin Discoloration This compound Treatment->Skin Discoloration Mitigation Strategy Mitigation Strategy Skin Discoloration->Mitigation Strategy Reduced Discoloration Reduced Discoloration Mitigation Strategy->Reduced Discoloration Dose Reduction Dose Reduction Mitigation Strategy->Dose Reduction Local Administration Local Administration Mitigation Strategy->Local Administration Sun Protection Sun Protection Mitigation Strategy->Sun Protection

Caption: Workflow for Investigating Mitigation Strategies.

References

Overcoming low aqueous solubility of Clofazimine in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming challenges associated with the low aqueous solubility of clofazimine in experimental settings. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their assays.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but very low aqueous solubility.[1][2] Its intrinsic solubility in water is extremely low, estimated to be less than 0.01 µg/mL.[3][4] The solubility is pH-dependent, increasing in acidic environments.[5] However, in simulated gastric and intestinal fluids, its solubility remains very low, often below 10 µg/mL.[3][4]

Q2: Which organic solvents are effective for dissolving this compound?

This compound is soluble in several organic solvents. It is recommended to prepare a stock solution in an appropriate organic solvent before further dilution into aqueous buffers.[6]

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve solid this compound in an organic solvent of choice, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6] It is advisable to purge the solvent with an inert gas before dissolving the this compound.[6] For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute it with the chosen aqueous buffer.[6]

Q4: What are the primary strategies to enhance this compound's aqueous solubility for experiments?

Several formulation strategies can be employed to overcome the poor water solubility of this compound. These include:

  • Co-solvents: Using organic solvents like DMSO to first dissolve this compound.[7][8]

  • Nanosuspensions and Nanoparticles: Reducing the particle size to the nanometer range increases the surface area, which can improve the dissolution rate.[2][9][10][11]

  • Liposomes: Encapsulating this compound within lipid bilayers.[7][9]

  • Cyclodextrins: Forming inclusion complexes with cyclodextrins to enhance solubility.[7][12]

  • Salt Formation: Creating organic salts of this compound can improve its solubility and thermostability.[8][10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): Lipid-based formulations that form microemulsions upon gentle agitation in aqueous media.[13]

  • Weak Organic Acids: Utilizing certain weak organic acids, such as glutaric acid, can significantly increase solubility through an effect known as acid-base supersolubilization.[3]

Q5: Is it advisable to store aqueous solutions of this compound?

It is not recommended to store aqueous solutions of this compound for more than one day due to its potential for precipitation.[6] Stock solutions in organic solvents like DMSO are more stable when stored appropriately, typically at -20°C.[6]

Troubleshooting Guide

Q: My this compound precipitated out of solution after I diluted my organic stock into an aqueous buffer or cell culture medium. What went wrong and how can I fix it?

A: This is a common issue due to this compound's hydrophobic nature. When the organic solvent concentration is significantly lowered by dilution in an aqueous medium, this compound can no longer stay dissolved and crashes out.

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your assay to a level that the remaining solvent and aqueous medium can support.

  • Optimize the Co-solvent: For maximum solubility in aqueous buffers, first dissolve this compound in DMF, and then dilute with the aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/ml.[6]

  • Use a Formulation Strategy: For higher required concentrations, you will need to employ a formulation strategy. Consider using cyclodextrins, preparing a nanosuspension, or using a lipid-based formulation like SEDDS to improve aqueous compatibility.[7][11][12][13]

  • pH Adjustment: this compound's solubility is higher in acidic conditions.[5] If your experimental conditions permit, a slightly lower pH may help, but this is not always feasible for cell-based assays.

Q: I'm concerned about the cellular toxicity from the solvent (e.g., DMSO) in my in vitro assay. How can I mitigate this?

A: Solvent toxicity is a valid concern, as high concentrations of solvents like DMSO can affect cell viability and experimental outcomes.

Mitigation Strategies:

  • Minimize Final Solvent Concentration: Aim to keep the final concentration of the organic solvent in your cell culture medium as low as possible, typically below 0.5% or 1% (v/v), though the tolerance can be cell-line dependent.

  • Use Alternative Solubilizers: Explore less toxic alternatives or methods that do not require harsh organic solvents. Encapsulation in cyclodextrins or liposomes can deliver this compound to cells with minimal solvent exposure.[7][9][12]

  • Vehicle Control: Always include a vehicle control group in your experiment. This group should be treated with the same final concentration of the solvent (e.g., DMSO) as your experimental groups to account for any effects of the solvent itself.

  • Nanoparticle Formulations: Using redispersible nanoparticle powders can be an excellent option for pediatric or oral formulations, significantly reducing the need for co-solvents and improving dissolution rates in biorelevant media.[1][11]

Q: I need to prepare a this compound formulation for an oral gavage or intravenous (IV) administration in an animal model. What are the recommended approaches?

A: Due to its extremely low aqueous solubility, preparing this compound for in vivo studies requires specific formulations. Direct injection of a DMSO or DMF solution is often not feasible due to toxicity and precipitation.[9]

Recommended Approaches:

  • Oral Gavage (Suspension): For oral administration, this compound can be prepared as a suspension in a vehicle like 0.05% agarose in PBS.[14]

  • Intravenous (IV) Administration (Nanosuspension/Liposomes): For IV use, a nanosuspension or liposomal formulation is necessary to ensure particle sizes are suitable for injection and to improve bioavailability.[9] These formulations can enhance drug concentrations in target organs like the liver, spleen, and lungs.[9]

  • Biomimetic Microcrystals: A formulation of this compound hydrochloride (CFZ-HCl) microcrystals has been developed for parenteral administration, which mimics the form of the drug that accumulates in macrophages.[15]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Ethanol~0.2 mg/mL[6]
Dimethyl Sulfoxide (DMSO)~1 mg/mL[6]
Dimethylformamide (DMF)~2 mg/mL[6]
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[6]
Oleic Acid~500 mg/g[13]
5 M Glutaric Acid~10.68 mg/mL[3]
5 M Malic Acid~1.23 mg/mL[3]
5 M Tartaric Acid~0.32 mg/mL[3]

Table 2: Solubility of this compound in Biorelevant Media

MediumSolubility (24 h)Reference
Simulated Fasted-State Gastric Fluid (FaSSGF)0.36 µg/mL[1]
Simulated Fasted-State Intestinal Fluid (FaSSIF)6.20 µg/mL[1]
Simulated Feasted-State Intestinal Fluid (FeSSIF)29.60 µg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weigh the desired amount of crystalline this compound solid in a sterile tube.

  • Add the organic solvent of choice (e.g., DMF or DMSO) to achieve the desired concentration (e.g., 2 mg/mL in DMF).[6]

  • Vortex thoroughly until the this compound is completely dissolved. A brief sonication may aid dissolution.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock

  • Thaw the this compound stock solution (from Protocol 1) at room temperature.

  • Pre-warm the desired aqueous buffer or cell culture medium to 37°C.

  • While vortexing the aqueous medium, add the stock solution dropwise to achieve the final desired concentration. This rapid mixing can help to delay precipitation.

  • Use the freshly prepared aqueous solution immediately. Do not store for more than a day.[6]

Protocol 3: General Method for Preparing a this compound Nanosuspension

This protocol is a simplified representation based on described methods and should be optimized for specific equipment and needs.

  • Pre-dispersion: Disperse this compound powder (e.g., 2% w/v) in an aqueous solution containing stabilizers.[9] A typical stabilizer solution might include Pluronic F68 (0.5%), Phospholipon 90 (0.6%), sodium cholic acid (0.25%), and mannitol (5.6%).[9]

  • Stirring: Use a high-speed stirrer (e.g., Ultra-Turrax) to create a coarse pre-dispersion.[9]

  • Homogenization: Process the pre-dispersion through a high-pressure homogenizer at approximately 1500 bar for multiple cycles (e.g., 10 cycles).[9] This step reduces the particle size into the nanometer range.

  • Characterization: Analyze the resulting nanosuspension for particle size distribution using methods like photon correlation spectroscopy or laser diffraction to ensure suitability for the intended application (e.g., intravenous injection).[9]

  • Stabilization (Optional): For long-term storage, the nanosuspension can be lyophilized to produce a stable powder that can be reconstituted later.[9]

Visualizations

G cluster_input Inputs cluster_process Process cluster_output Outputs start This compound (Solid) dissolve Dissolve solid in organic solvent start->dissolve solvent Organic Solvent (e.g., DMF, DMSO) solvent->dissolve stock Concentrated Stock Solution dissolve->stock Store at -20°C dilute Serially dilute stock into aqueous buffer (with vortexing) working Final Aqueous Working Solution dilute->working Use Immediately stock->dilute

Caption: Workflow for preparing an aqueous working solution of this compound.

G precip Issue: This compound precipitated in aqueous medium q1 Is the final concentration essential? precip->q1 sol1 Solution: Lower the final This compound concentration q1->sol1 No q2 Is solvent toxicity a concern? q1->q2 Yes a1_yes Yes a1_no No sol2 Solution: Use advanced formulation (nanoparticles, liposomes, cyclodextrins) q2->sol2 Yes sol3 Solution: Optimize co-solvent system (e.g., DMF/PBS). Keep final solvent % low. q2->sol3 No a2_yes Yes a2_no No

Caption: Troubleshooting decision tree for this compound precipitation.

G cluster_problem The Problem cluster_solutions Solubilization Strategies cluster_outcome The Outcome cfz This compound (Poorly Soluble) water Aqueous Environment cfz->water Precipitation nano Nanoparticles Increased Surface Area Amorphous State cyclo Cyclodextrins Hydrophilic Exterior Hydrophobic Core (Encapsulation) lipo Liposomes Lipid Bilayer Drug Encapsulation soluble Enhanced Aqueous Dispersion & Solubility nano->soluble cyclo->soluble lipo->soluble

Caption: Strategies to enhance the aqueous solubility of this compound.

References

Troubleshooting inconsistent results in Clofazimine in vitro susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vitro susceptibility testing of clofazimine.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variability in my this compound Minimum Inhibitory Concentration (MIC) results?

A1: Inconsistent MIC results for this compound are a known challenge and can stem from several factors. The most critical is the drug's poor aqueous solubility, which can lead to issues with drug preparation and availability in the assay.[1][2][3][4] Other significant factors include the specific susceptibility testing method used, the composition of the culture medium, the incubation time, and the pH of the medium.[5][6][7]

Q2: How does the solubility of this compound affect my results?

A2: this compound is a lipophilic compound with very low water solubility.[1][3] This can lead to drug precipitation in aqueous culture media, resulting in an underestimation of the true MIC. To address this, stock solutions are often prepared in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.[2][8] However, the final concentration of the solvent in the assay must be carefully controlled to avoid solvent-induced toxicity to the mycobacteria. The choice of solvent and the dilution method can significantly impact the final drug concentration and, consequently, the MIC.[8]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is a commonly used and recommended solvent for preparing this compound stock solutions for in vitro susceptibility testing.[4][8] It is crucial to use a high-quality grade of DMSO and to ensure that the final concentration in the culture medium is non-toxic to the test organism.

Q4: Can the type of culture medium influence this compound MIC values?

A4: Yes, the composition of the culture medium is a critical factor. This compound has a high plasma protein binding capacity, and similarly, it can bind to components in the culture medium, such as albumin, which is present in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, and catalase).[5][6] This binding can reduce the effective concentration of the drug, leading to higher apparent MICs. Some studies have shown that the addition of OADC to cation-adjusted Mueller-Hinton broth (CAMHB) increases this compound MICs for M. abscessus.[9]

Q5: Is there a standardized method for this compound susceptibility testing?

A5: While various methods are used, such as broth microdilution, MGIT™ 960™, and resazurin microtiter assay (REMA), a universally accepted standardized method is still evolving.[10][11] The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for susceptibility testing of mycobacteria, and it's recommended to follow these where applicable.[12][13] However, for this compound, especially against nontuberculous mycobacteria (NTM), breakpoints are not yet firmly established by major regulatory bodies like CLSI or EUCAST.[9][14]

Q6: How does incubation time affect the results?

A6: Longer incubation times can lead to an increase in observed MIC values for this compound.[6] This may be due to the bacteriostatic nature of the drug, where inhibition of growth is observed initially, but regrowth can occur over a prolonged incubation period.[15] It is important to adhere to a standardized incubation time as specified by the chosen testing protocol.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in MICs between experiments Drug precipitation due to poor solubility.Prepare fresh this compound stock solutions in DMSO for each experiment. Ensure thorough mixing and vortexing when making dilutions. Visually inspect for any precipitation.
Inconsistent solvent concentration.Carefully control the final concentration of DMSO in all wells, including the growth control. Ensure it is below the toxic level for the mycobacterial species being tested.
Media composition variability.Use a consistent, well-defined culture medium for all experiments. If using supplements like OADC, ensure the same lot and concentration are used throughout.
Unexpectedly high MIC values Drug binding to media components.Be aware that media containing albumin (e.g., 7H9 with OADC) can increase this compound MICs. Consider using a different medium if consistently high MICs are observed and not expected.
Suboptimal pH of the medium.This compound activity is enhanced at a more acidic pH.[7] Ensure the pH of your culture medium is within the recommended range for the assay.
Drug carryover from previous cultures.When subculturing, ensure minimal carryover of the old medium containing this compound.[16]
No inhibition of growth at any concentration Inactive this compound.This compound is susceptible to photodegradation.[3] Protect stock solutions and prepared plates from light. Store stock solutions at -20°C or lower.
Incorrect drug concentration.Verify the initial weight of the this compound powder and all subsequent dilution calculations.
Resistant isolate.If troubleshooting steps do not resolve the issue, the isolate may be genuinely resistant. Consider sequencing resistance-associated genes like Rv0678 for M. tuberculosis.[10]

Quantitative Data Summary

Table 1: Reported this compound MIC Ranges for Mycobacterium tuberculosis

MethodIsolate TypeMIC Range (µg/mL)Reference
MGIT™ 960™Pan-susceptible0.125 - 0.5[17]
MGIT™ 960™Drug-Resistant0.25 - 1.0[17]
Resazurin Microtiter Assay (REMA)Drug-Resistant>1.0 for resistant isolates[10]
Microplate Alamar Blue Assay (MABA)Drug-Resistant & SusceptibleNot specified, but distribution provided[18]

Table 2: Reported this compound MICs for Nontuberculous Mycobacteria (NTM)

NTM SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
M. avium complex (MAC)0.031 - 8.0--[5]
M. abscessus0.031 - 16.00.250.5[19]
M. kansasii≤ 0.25 for most isolates--[12]
Rapidly Growing Mycobacteria (RGM)≤ 1.0 for 97% of isolates--[13]

Experimental Protocols

Broth Microdilution for MIC Determination (General Protocol)

  • Preparation of this compound Stock Solution:

    • Aseptically weigh this compound powder and dissolve in 100% DMSO to a high concentration (e.g., 40 µg/mL).

    • Store this stock solution in small, single-use aliquots at -20°C, protected from light.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw a stock solution aliquot.

    • Perform serial dilutions in the appropriate culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-inhibitory level (typically ≤1%).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the mycobacterial isolate, adjusted to a 0.5 McFarland standard, and then dilute it according to the specific protocol (e.g., CLSI guidelines) to achieve the target colony-forming units (CFU)/mL in the final well volume.

  • Assay Setup:

    • In a 96-well microtiter plate, add the prepared mycobacterial inoculum to each well containing the serially diluted this compound.

    • Include a drug-free well for a positive growth control and a media-only well for a sterility control.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at the appropriate temperature (e.g., 37°C) for the specified duration (e.g., 3-5 days for rapidly growing mycobacteria, longer for slow growers).

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria. This can be assessed visually or with the aid of a growth indicator like resazurin.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading drug_prep Prepare this compound Stock (in DMSO) serial_dilution Perform Serial Dilutions in Microtiter Plate drug_prep->serial_dilution inoculum_prep Prepare Standardized Inoculum inoculation Inoculate Wells inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation read_mic Read MIC incubation->read_mic

Fig. 1: General workflow for this compound MIC determination.

troubleshooting_workflow start Inconsistent MIC Results check_solubility Check for Drug Precipitation start->check_solubility check_media Review Media Composition check_solubility->check_media No solubility_issue Use Fresh Stock Solution (DMSO), Vortex Thoroughly check_solubility->solubility_issue Yes check_protocol Verify Protocol Adherence (Incubation time, Inoculum) check_media->check_protocol No Issue media_issue Use Consistent Media Batch Consider Effect of OADC check_media->media_issue Issue Found protocol_issue Standardize Incubation Time and Inoculum Prep check_protocol->protocol_issue Deviation Found final_check Re-run Assay check_protocol->final_check No Deviation solubility_issue->final_check media_issue->final_check protocol_issue->final_check

Fig. 2: Troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

Clofazimine versus Rifampicin in MAC Treatment: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The treatment of Mycobacterium avium complex (MAC) infections, particularly pulmonary disease (MAC-PD), presents a significant clinical challenge, often requiring prolonged multi-drug regimens with unsatisfactory outcomes.[1] The standard of care has traditionally included a macrolide, ethambutol, and rifampicin.[2] However, the role and efficacy of rifampicin have been questioned due to limited in vitro activity against MAC, potential for drug-drug interactions, and associated adverse events.[1][3] This has led to increasing interest in clofazimine as a potential alternative. This guide provides an objective comparison of the efficacy of this compound and rifampicin in MAC treatment, supported by experimental data.

Executive Summary

Recent clinical and preclinical evidence suggests that a this compound-containing regimen is a viable and, in some contexts, superior alternative to the standard rifampicin-containing regimen for MAC-PD. A randomized clinical trial demonstrated comparable sputum culture conversion rates between the two regimens.[4][5] Preclinical models, including murine and hollow-fiber infection models, have indicated that replacing rifampicin with this compound can lead to more effective bacterial load reduction and may even shorten treatment duration.[1][6] While both drugs have distinct mechanisms of action and adverse effect profiles, this compound's efficacy, particularly its intracellular activity, positions it as a strong candidate for optimizing MAC treatment protocols.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize key quantitative data from comparative studies.

Table 1: Clinical Efficacy in MAC Pulmonary Disease (Human Studies)

Efficacy EndpointRifampicin-based Regimen (Rifampicin + Ethambutol + Macrolide)This compound-based Regimen (this compound + Ethambutol + Macrolide)Study TypeSource
Sputum Culture Conversion (6 months, Intention-to-Treat)58% (11 of 19 patients)62% (13 of 21 patients)Randomized Clinical Trial[4][5]
Sputum Culture Conversion (6 months, On-Treatment)79%79%Randomized Clinical Trial[4][5]
Study Discontinuation (due to adverse events)26%33%Randomized Clinical Trial[4]
Culture Conversion Rate (Retrospective)71%100% (p=0.0002)Retrospective Study[7]

Table 2: Preclinical Efficacy (In Vitro and Animal Models)

ModelEfficacy EndpointRifampicin-based RegimenThis compound-based RegimenKey FindingSource
Murine Model of Chronic MAC-PIBacterial Load Reduction (CFU in lungs, spleen, liver)Less effectiveSignificantly greater reduction in CFUs in all organsThis compound-containing regimen showed superior bactericidal activity.[2][6]
Murine Model of Chronic MAC-PITreatment Duration for Efficacy4 weeks of treatment2 weeks of treatment showed more effective bacterial load reduction than 4 weeks of the standard regimenThis compound-containing regimen had a treatment-shortening effect.[6]
Hollow-Fiber Infection ModelBacterial Load Reduction (21 days)Regrowth observed after day 72 Log10 CFU/mL decreaseThis compound improved the antimycobacterial activity of the regimen.[1][8]
Hollow-Fiber Infection ModelSuppression of Macrolide ToleranceLess effectiveSuccessfully suppressed emergenceThis compound was superior in preventing macrolide tolerance.[1]
Murine Bone Marrow-Derived Macrophages (BMDMs)Intracellular Anti-MAC ActivityInsufficientOptimal intracellular killing activityThis compound demonstrated superior intracellular activity.[2][6]

Mechanisms of Action

The differing efficacy profiles of this compound and rifampicin can be partly attributed to their distinct mechanisms of action.

This compound: The precise mechanism is not fully elucidated but is understood to be multifaceted. It is believed to bind to bacterial DNA, inhibiting its template function and thereby interfering with bacterial replication and growth.[9][10] Additionally, this compound is thought to generate reactive oxygen species (ROS), inducing oxidative stress within the mycobacteria.[10][11] Its lipophilic nature allows it to accumulate in macrophages, which are primary host cells for MAC, enhancing its activity against these intracellular pathogens.[12][13]

Rifampicin: This well-characterized antibiotic acts by inhibiting the bacterial DNA-dependent RNA polymerase.[14][15][16][17] It binds to the β-subunit of the polymerase, physically blocking the path of the elongating RNA transcript and preventing RNA synthesis, which in turn halts protein production and leads to bacterial cell death.[17][18]

cluster_this compound This compound Mechanism of Action cluster_rifampicin Rifampicin Mechanism of Action This compound This compound dna_binding Binds to Mycobacterial DNA This compound->dna_binding ros_generation Generates Reactive Oxygen Species (ROS) This compound->ros_generation membrane_disruption Disrupts Cell Membrane (via Phospholipase A2) This compound->membrane_disruption replication_inhibition Inhibition of Bacterial Replication and Growth dna_binding->replication_inhibition oxidative_stress Induces Oxidative Stress ros_generation->oxidative_stress cell_death_c Bacterial Cell Death membrane_disruption->cell_death_c replication_inhibition->cell_death_c oxidative_stress->cell_death_c rifampicin Rifampicin rnap_binding Binds to β-subunit of DNA-dependent RNA Polymerase rifampicin->rnap_binding rna_synthesis_block Blocks RNA Elongation rnap_binding->rna_synthesis_block transcription_inhibition Inhibition of RNA Synthesis (Transcription) rna_synthesis_block->transcription_inhibition protein_synthesis_inhibition Inhibition of Protein Synthesis transcription_inhibition->protein_synthesis_inhibition cell_death_r Bacterial Cell Death protein_synthesis_inhibition->cell_death_r

Figure 1: Mechanisms of Action

Experimental Protocols

Detailed methodologies for key cited experiments are provided below.

Randomized Clinical Trial (Zweijpfenning et al.)[4]
  • Study Design: A single-center, non-anonymized clinical trial where adult patients with MAC-PD were randomly assigned (1:1 ratio) to receive either a rifampicin-based or a this compound-based regimen.

  • Patient Population: 40 adult patients with MAC-PD, with 19 assigned to the rifampicin arm and 21 to the this compound arm.

  • Treatment Regimens:

    • Rifampicin Arm: Rifampicin, ethambutol, and a macrolide.

    • This compound Arm: this compound, ethambutol, and a macrolide.

  • Primary Outcome: Sputum culture conversion after 6 months of treatment.

  • Analysis: Both intention-to-treat and on-treatment analyses were performed.

start Adult Patients with MAC-PD (n=40) randomization 1:1 Randomization start->randomization rif_arm Rifampicin Arm (n=19) Rifampicin + Ethambutol + Macrolide randomization->rif_arm Group 1 cfz_arm This compound Arm (n=21) This compound + Ethambutol + Macrolide randomization->cfz_arm Group 2 treatment 6 Months of Treatment rif_arm->treatment cfz_arm->treatment outcome Primary Outcome Assessment: Sputum Culture Conversion treatment->outcome

Figure 2: Randomized Clinical Trial Workflow
Murine Model of Chronic Progressive MAC-Pulmonary Infection[6]

  • Animal Model: C57BL/6 mice were chronically infected with M. avium.

  • Treatment Initiation: Treatment was initiated at 8 weeks post-infection.

  • Treatment Regimens:

    • Standard Regimen: A macrolide, ethambutol, and rifampicin.

    • Alternative Regimen: A macrolide, ethambutol, and this compound (replacing rifampicin).

  • Treatment Duration: 2 and 4 weeks.

  • Outcome Measures: Bacterial loads (CFU) in the lung, spleen, and liver were assessed. Lung inflammation was also evaluated.

Hollow-Fiber Infection Model (HFIM)[1]
  • Model System: THP-1 cells (human monocytic cell line) were infected with M. avium ATCC 700898 and seeded in a hollow-fiber model.

  • Pharmacokinetic Simulation: The model simulated human intrapulmonary pharmacokinetic profiles of azithromycin, ethambutol, and rifampicin. For this compound, a steady-state average concentration was targeted.

  • Treatment Regimens:

    • Azithromycin and ethambutol with rifampicin.

    • Azithromycin and ethambutol with this compound.

  • Monitoring Duration: Drug concentrations and bacterial densities were monitored over 21 days.

  • Key Endpoints: Change in bacterial load (CFU/mL) and emergence of macrolide tolerance.

start THP-1 Cells Infected with M. avium hfs Seeded in Hollow-Fiber System start->hfs pk_sim Simulate Human Intrapulmonary Pharmacokinetics hfs->pk_sim regimen_split Exposure to Treatment Regimens pk_sim->regimen_split rif_regimen Azithromycin + Ethambutol + Rifampicin regimen_split->rif_regimen cfz_regimen Azithromycin + Ethambutol + this compound regimen_split->cfz_regimen monitoring Monitor for 21 Days: - Drug Concentrations - Bacterial Densities rif_regimen->monitoring cfz_regimen->monitoring endpoints Assess Endpoints: - Bacterial Load Reduction - Macrolide Tolerance monitoring->endpoints

Figure 3: Hollow-Fiber Infection Model Workflow

Conclusion

The available evidence strongly supports the consideration of this compound as a safe and effective alternative to rifampicin in the treatment of MAC-PD.[5] While a large-scale clinical trial showed non-inferiority in terms of sputum culture conversion, preclinical data suggest potential superiority of this compound-containing regimens, particularly in reducing bacterial load and potentially shortening treatment duration.[4][6] The choice between rifampicin and this compound should be guided by individual patient characteristics, potential drug-drug interactions, and adverse event profiles.[4] The distinct intracellular activity of this compound makes it a particularly attractive option for targeting the persistent, intracellular nature of MAC infections. Further clinical trials are warranted to optimize this compound-containing regimens and definitively establish their role in the future of MAC treatment.

References

A Comparative Analysis of Clofazimine-Containing Regimens in Leprosy Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of various clofazimine-containing regimens for the treatment of leprosy reveals distinct efficacy and safety profiles, offering crucial insights for researchers, scientists, and drug development professionals. This guide synthesizes data from multiple clinical studies to compare the standard World Health Organization (WHO) Multidrug Therapy (MDT) for multibacillary (MB) leprosy, the Uniform MDT (U-MDT), and specialized regimens for rifampicin-resistant leprosy.

Executive Summary

Leprosy, a chronic infectious disease caused by Mycobacterium leprae, is effectively treated with multidrug therapy to prevent drug resistance.[1] this compound is a cornerstone of these regimens, valued for its slow bactericidal effect and anti-inflammatory properties.[2][3] This guide provides a detailed comparison of key this compound-containing treatment strategies, highlighting their composition, duration, efficacy, and safety based on available clinical trial data.

Comparative Regimen Analysis

The standard WHO-MDT for multibacillary leprosy has been the benchmark for treatment.[3] However, the development of Uniform MDT (U-MDT) aimed to simplify treatment by using a single regimen for all leprosy patients.[4] Furthermore, the emergence of rifampicin-resistant strains has necessitated the development of alternative this compound-containing regimens.[5]

Table 1: Comparison of this compound-Containing Regimens for Leprosy
FeatureStandard WHO-MDT for MB LeprosyUniform MDT (U-MDT)Regimen for Rifampicin-Resistant Leprosy
Patient Population Multibacillary (MB) LeprosyAll types of leprosy patientsRifampicin-Resistant Leprosy
Drug Combination Rifampicin, Dapsone, this compound[3]Rifampicin, Dapsone, this compound[4]Clarithromycin, Minocycline, or a Quinolone + this compound[5]
Duration of Treatment 12 months[3]6 months[4]24 months (6 months intensive + 18 months continuation)[5]
Dosage (Adults) Rifampicin: 600 mg once a monthDapsone: 100 mg dailyThis compound: 300 mg once a month + 50 mg daily[2]Rifampicin: 600 mg once a monthDapsone: 100 mg dailyThis compound: 300 mg once a month + 50 mg daily[4]Intensive Phase (6 months): At least two 2nd-line drugs + this compound dailyContinuation Phase (18 months): this compound + one 2nd-line drug daily[5]

Efficacy and Safety

Clinical trials have demonstrated the high efficacy of this compound-containing regimens, although relapse rates and adverse effect profiles vary.

Table 2: Efficacy and Safety of Compared Regimens
OutcomeStandard WHO-MDT for MB LeprosyUniform MDT (U-MDT)Regimen for Rifampicin-Resistant Leprosy
Cure Rate High, established efficacy[1]Comparable to standard MDT for PB cases; some studies suggest it may be too short for MB cases with high bacterial index[6]Dependent on the combination of second-line drugs used; aims to prevent further resistance and achieve cure[5]
Relapse Rate Low, approximately 0.2% annually in some studies[4]A 10-year follow-up of the U-MDT/CT-BR trial showed a relapse rate of 4.95% in the U-MDT group for MB patients, which was not statistically different from the 3.10% in the standard MDT group[7][8]Data is limited and varies based on the specific regimen and patient population.
Common Adverse Drug Reactions Skin pigmentation (most common), xerosis (dry skin), gastrointestinal issues[9]Skin pigmentation and xerosis were the most frequent complaints. No statistically significant difference in adverse effects compared to standard MDT, though anemia was greater in the 12-month standard MDT group for MB patients[9][10]Similar side effects to other this compound regimens, with additional potential toxicities from the second-line agents used.[11]

Experimental Protocols

The methodologies of clinical trials evaluating these regimens provide a framework for future research and drug development.

Experimental Workflow for a Comparative Leprosy Clinical Trial

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Assessment cluster_analysis Data Analysis p1 Newly diagnosed leprosy patients p2 Inclusion/Exclusion Criteria Applied (e.g., untreated, characteristic skin lesions) [4, 9] p1->p2 p3 Informed Consent Obtained p2->p3 rand Random Allocation p3->rand regA Regimen A (e.g., Standard WHO-MDT) rand->regA regB Regimen B (e.g., Uniform MDT) rand->regB fu Monthly Clinical & Laboratory Evaluation [15] regA->fu regB->fu assess Assessment of Efficacy (Cure/Relapse) & Safety (ADRs) fu->assess analysis Statistical Analysis of Outcomes assess->analysis

Fig 1. A generalized workflow for a comparative clinical trial of leprosy treatments.

Patient Selection Criteria:

  • Inclusion: Newly diagnosed, previously untreated patients with characteristic skin lesions of leprosy.[4] Confirmation may be done via histopathological study.

  • Exclusion: Patients with pure neural leprosy, temporary residents in the study area, and those with contraindications to the study drugs.[12][13]

Treatment Administration and Monitoring:

  • Patients are randomly allocated to different treatment arms.[9]

  • Monthly supervised doses of rifampicin and this compound are administered, with daily self-administered doses of dapsone and this compound.[2][4]

  • Regular clinical and laboratory evaluations are conducted to monitor for adverse drug reactions and assess treatment response.[9]

Mechanism of Action of this compound

This compound's therapeutic effect is multifaceted, involving both antimicrobial and anti-inflammatory actions.[14] Its primary mechanism involves binding to the guanine bases of bacterial DNA, which inhibits DNA replication and bacterial proliferation.[15] Additionally, this compound is thought to generate reactive oxygen species (ROS), leading to oxidative stress and bacterial cell death.[14]

G cluster_drug This compound Action cluster_bacteria Mycobacterium leprae cluster_outcome Therapeutic Effect This compound This compound dna Bacterial DNA This compound->dna Binds to Guanine Bases [19] ros Reactive Oxygen Species (ROS) Generation This compound->ros Induces [18] membrane Membrane Disruption This compound->membrane Increases Lysophospholipids [8] inhibition Inhibition of Bacterial Proliferation dna->inhibition death Bacterial Cell Death ros->death membrane->death

References

Cross-Resistance Patterns Between Clofazimine and Other TB Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance patterns observed between clofazimine and other anti-tuberculosis (TB) drugs, supported by experimental data. The emergence of drug-resistant TB, particularly multidrug-resistant TB (MDR-TB), has necessitated the use of repurposed drugs like this compound. However, the development of resistance to this compound and its potential for cross-resistance with other critical drugs, such as bedaquiline, poses a significant threat to the efficacy of current and future treatment regimens. Understanding these resistance mechanisms is paramount for the development of new diagnostics and therapeutic strategies.

Mechanisms of this compound Cross-Resistance

The primary mechanism of cross-resistance between this compound and bedaquiline is mediated by mutations in the Rv0678 gene.[1][2][3][4][5][6] This gene encodes a transcriptional repressor that regulates the expression of the MmpS5-MmpL5 efflux pump.[2][3] Mutations in Rv0678 lead to the overexpression of this efflux pump, which actively transports both this compound and bedaquiline out of the bacterial cell, thereby reducing their intracellular concentration and efficacy.[3][7] This shared efflux pathway is the molecular basis for the observed cross-resistance.[1][3]

Mutations in other genes, such as pepQ and Rv1979c, have also been associated with this compound and bedaquiline cross-resistance.[1][8] While mutations in the atpE gene, the primary target of bedaquiline, confer high-level resistance to bedaquiline, they do not appear to cause cross-resistance to this compound.[1] More recently, mutations in Rv2535c and the intergenic region of Rv1453 have been identified in this compound-resistant isolates, expanding the known genetic basis of resistance.[2][9][10][11][12]

Quantitative Data on Cross-Resistance

The following tables summarize the quantitative data on the minimum inhibitory concentration (MIC) changes associated with mutations conferring cross-resistance between this compound and bedaquiline.

Table 1: Fold Increase in MIC Associated with Rv0678 Mutations

DrugFold Increase in MICReference
Bedaquiline2 to 16-fold[1]
This compound2 to 4-fold[1][6]

Table 2: Cross-Resistance Frequencies

Primary Resistant DrugPercentage of Isolates with Cross-Resistance to the Other DrugReference
Bedaquiline52.4% resistant to this compound[13]
Bedaquiline100% (9/9) resistant to this compound[13]
This compound10.6% resistant to bedaquiline[13]
This compound30% (9/30) resistant to bedaquiline[13]
This compound (MIC ≥4 mg/L)92.3% (12/13) resistant to bedaquiline[1]

Table 3: MICs of this compound and Bedaquiline in Resistant Mutants

StrainMutationThis compound MIC (µg/mL)Bedaquiline MIC (µg/mL)Reference
H37Rv (Wild-Type)None0.250.03-0.06[14]
H37RvCFZ-R1Rv0678 (S63R)1-20.24-0.48[14]
Clinical Isolates (pre-XDR/XDR)Rv0678 mutations≥1.2>0.24[4]
Clinical IsolateRv1979c mutation≥1.2Susceptible[4]

Experimental Protocols

The data presented in this guide are based on the following key experimental methodologies:

Drug Susceptibility Testing (DST)
  • Resazurin Microtiter Assay (REMA): This colorimetric method was used to determine the MIC of drugs against M. tuberculosis strains. Bacterial growth in the presence of serial drug dilutions is assessed by the reduction of the blue resazurin dye to pink resorufin by viable cells.[14]

  • Microplate Alamar Blue Assay (MABA): Similar to REMA, this assay uses the Alamar Blue reagent to assess cell viability and determine the MIC of antimicrobial agents.[4][12]

  • Agar Plate Method: Drug susceptibility was also determined by plating M. tuberculosis on 7H11 agar containing different concentrations of the drugs. The MIC is defined as the lowest drug concentration that inhibits at least 99% of the bacterial growth.[2]

Isolation of Resistant Mutants
  • In Vitro Selection: this compound-resistant mutants were isolated by plating a high density of susceptible M. tuberculosis H37Rv on Middlebrook 7H11 medium containing this compound at concentrations 4-fold higher than the MIC.[14]

Genetic Analysis
  • Whole-Genome Sequencing (WGS): The genomes of wild-type and resistant strains were sequenced to identify mutations associated with drug resistance. This comprehensive approach allows for the discovery of novel resistance-conferring mutations.[2][4][12]

  • PCR and Sanger Sequencing: Specific genes known to be associated with resistance, such as Rv0678, atpE, pepQ, and Rv1979c, were amplified by PCR and then sequenced to confirm the presence of mutations identified by WGS or to screen for known mutations in a larger number of isolates.[2][5]

  • Quantitative Real-Time PCR (qRT-PCR): This technique was used to measure the expression levels of genes, such as mmpL5, to confirm that mutations in regulatory genes like Rv0678 lead to the upregulation of the corresponding efflux pump.[14]

Visualizing Resistance Mechanisms and Workflows

The following diagrams illustrate the key pathways and processes involved in this compound cross-resistance.

G cluster_0 Molecular Pathway of this compound/Bedaquiline Cross-Resistance Rv0678_mut Mutation in Rv0678 gene derepression De-repression of MmpS5-MmpL5 operon Rv0678_mut->derepression overexpression Overexpression of MmpL5 Efflux Pump derepression->overexpression efflux Increased Efflux of Drugs overexpression->efflux resistance This compound & Bedaquiline Resistance efflux->resistance CFZ_BDQ This compound (CFZ) Bedaquiline (BDQ) CFZ_BDQ->efflux  Substrates

Caption: Mechanism of Rv0678-mediated cross-resistance.

G cluster_1 Experimental Workflow for Cross-Resistance Analysis start Isolate M. tuberculosis strains (Clinical or In Vitro Mutants) dst Perform Drug Susceptibility Testing (REMA, MABA, or Agar Plates) start->dst phenotype Identify Resistant Phenotypes (this compound-R, Bedaquiline-R, Cross-R) dst->phenotype wgs Whole-Genome Sequencing (WGS) of Resistant and Susceptible Strains phenotype->wgs sanger PCR and Sanger Sequencing of candidate genes (e.g., Rv0678) phenotype->sanger analysis Identify Resistance-Associated Mutations wgs->analysis sanger->analysis correlation Correlate Genotype with Phenotype analysis->correlation

Caption: Workflow for identifying cross-resistance.

G cluster_2 Logical Relationships in Resistance Rv0678 Rv0678 Mutation efflux Efflux Pump (MmpL5) Overexpression Rv0678->efflux atpE atpE Mutation target Drug Target Modification atpE->target cross_resistance Cross-Resistance (CFZ & BDQ) efflux->cross_resistance cfz_resistance This compound Resistance efflux->cfz_resistance bdq_high_resistance High-Level Bedaquiline Resistance target->bdq_high_resistance

Caption: Mutations and their resistance outcomes.

Implications for Drug Development and Clinical Practice

The high potential for cross-resistance between this compound and bedaquiline, primarily through mutations in Rv0678, has significant implications. The prior use of this compound could lead to the selection of mutants that are also resistant to bedaquiline, even without previous exposure to the latter.[1] This is a critical consideration in the design of treatment regimens for MDR-TB.

Furthermore, the presence of Rv0678 mutations in treatment-naive patients suggests that pre-existing resistance to both drugs may be more common than previously thought.[1][6] Therefore, rapid molecular diagnostics that can detect mutations in Rv0678 and other relevant genes are crucial for guiding individualized treatment strategies.

Efflux pump inhibitors, such as verapamil, have shown promise in potentiating the activity of bedaquiline and this compound in vitro by overcoming efflux-mediated resistance.[7][15] This suggests a potential avenue for future therapeutic interventions to combat this form of drug resistance. Further research into the clinical utility of efflux pump inhibitors is warranted.[16][17]

References

A Comparative Analysis of the Anti-inflammatory Effects of Clofazimine and Dapsone in Erythema Nodosum Leprosum (ENL)

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Erythema Nodosum Leprosum (ENL) is a debilitating inflammatory complication of multibacillary leprosy, characterized by painful skin nodules, fever, and potential nerve damage. The management of ENL often involves the use of anti-inflammatory drugs, with clofazimine and dapsone being two historically significant options. This guide provides an objective comparison of the anti-inflammatory effects of these two drugs, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and future research endeavors.

Mechanisms of Anti-inflammatory Action

Both this compound and dapsone possess anti-inflammatory properties that are distinct from their antimicrobial effects against Mycobacterium leprae. Their mechanisms, however, diverge significantly, targeting different components of the inflammatory cascade.

This compound: The anti-inflammatory action of this compound is multifaceted. It is known to inhibit T-lymphocyte activation and proliferation.[1] Proposed mechanisms include the direct antagonism of T-cell Kv1.3 potassium channels and indirect action by promoting the release of E-series prostaglandins and reactive oxygen species from neutrophils and monocytes.[1] Furthermore, recent studies suggest that this compound can suppress innate immunity by inhibiting the activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.[2][3] It also appears to induce apoptosis in macrophages, which could contribute to the resolution of inflammation.[4]

Dapsone: Dapsone's anti-inflammatory effects are primarily attributed to its ability to inhibit the myeloperoxidase (MPO) enzyme system within neutrophils. By converting MPO into its inactive form, dapsone reduces the production of highly reactive and tissue-damaging hypochlorous acid. This action effectively dampens the oxidative burst of neutrophils, a key event in the inflammatory response. Additionally, dapsone has been shown to inhibit the production of prostaglandin E2 (PGE2) by polymorphonuclear leukocytes (PMNLs).[5]

Comparative Efficacy: Insights from Clinical and In Vitro Studies

Direct, large-scale, head-to-head clinical trials comparing the efficacy of this compound and dapsone specifically for ENL are limited. However, existing studies provide valuable insights into their respective roles.

A multicentre, controlled, double-blind trial comparing low-dosage dapsone and this compound in lepromatous leprosy found that the incidence of ENL was significantly lower in the this compound group.[1] Patients on dapsone were approximately twice as likely to experience ENL, and the frequency of reactions was also about double that of the this compound-treated group.[1]

In vitro studies offer a more granular comparison of their anti-inflammatory activities at the cellular level. These studies highlight the opposing effects of the two drugs on prostaglandin E2 (PGE2) synthesis.

Table 1: Comparative in vitro Effects on Prostaglandin E2 (PGE2) Production by Polymorphonuclear Leukocytes (PMNLs)

DrugConcentrationEffect on Spontaneous PGE2 ReleaseEffect on FMLP-induced PGE2 Release
Dapsone 5 µg/mlInhibitionInhibition
10 µg/mlInhibitionInhibition
This compound 1-10 µg/mlSignificant IncreaseSignificant Increase

Source: Enhancement by this compound and inhibition by dapsone of production of prostaglandin E2 by human polymorphonuclear leukocytes in vitro.[5]

Furthermore, in vitro investigations into their effects on neutrophil and lymphocyte functions reveal additional differences.

Table 2: Comparative in vitro Effects on Neutrophil and Lymphocyte Functions

FunctionThis compound (5 x 10⁻⁶ M to 5 x 10⁻³ M)Dapsone
Neutrophil Motility Progressive, dose-dependent inhibitionCan prevent this compound-induced inhibition
Lymphocyte Transformation Inhibition-
Phagocytosis No detectable effect-
Postphagocytic Hexose-Monophosphate Shunt Activity No detectable effect-
Myeloperoxidase-mediated Iodination No detectable effectInhibition

Source: Effects of this compound alone or combined with dapsone on neutrophil and lymphocyte functions in normal individuals and patients with lepromatous leprosy.[6]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in DOT language.

cluster_this compound This compound Anti-inflammatory Pathways cluster_dapsone Dapsone Anti-inflammatory Pathway This compound This compound T_Cell T-Lymphocyte This compound->T_Cell Inhibits Kv1_3 Kv1.3 Channel This compound->Kv1_3 Antagonizes NF_kB NF-κB Pathway This compound->NF_kB Inhibits Macrophages Macrophages This compound->Macrophages Induces Activation_Proliferation Activation & Proliferation T_Cell->Activation_Proliferation Kv1_3->T_Cell Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Apoptosis Apoptosis Macrophages->Apoptosis Dapsone Dapsone MPO Myeloperoxidase (MPO) Dapsone->MPO Converts to Neutrophils Neutrophils Inactive_MPO Inactive MPO (Compound II) MPO->Inactive_MPO HOCl Hypochlorous Acid (HOCl) MPO->HOCl Produces Tissue_Damage Tissue Damage HOCl->Tissue_Damage

Caption: Signaling pathways of this compound and dapsone.

cluster_workflow Experimental Workflow: In Vitro Neutrophil Motility Assay Start Isolate Neutrophils from Blood Sample Incubate Incubate Neutrophils with This compound and/or Dapsone Start->Incubate Chamber Place Neutrophils in Upper Chamber of Boyden/Transwell System Incubate->Chamber Chemoattractant Add Chemoattractant (e.g., FMLP) to Lower Chamber Migrate Allow Neutrophils to Migrate Chamber->Migrate Chemoattractant->Migrate Quantify Quantify Migrated Cells in Lower Chamber Migrate->Quantify

Caption: Workflow for neutrophil motility assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the comparison of this compound and dapsone.

Neutrophil Motility (Chemotaxis) Assay

This assay assesses the effect of drugs on the directed movement of neutrophils towards a chemical stimulus.

  • Neutrophil Isolation: Polymorphonuclear leukocytes (neutrophils) are isolated from heparinized venous blood of healthy human donors or patients using a Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

  • Cell Preparation: Isolated neutrophils are washed and resuspended in a suitable buffer, such as Gey's balanced salt solution, to a concentration of 1 x 10⁷ cells/mL.

  • Drug Incubation: Neutrophil suspensions are pre-incubated with varying concentrations of this compound, dapsone, or a combination of both for a specified time (e.g., 15 minutes) at 37°C.

  • Chemotaxis Setup: A Boyden chamber or a multi-well micro-chemotaxis chamber is used. The lower compartment is filled with a chemoattractant, such as N-formyl-methionyl-leucyl-phenylalanine (FMLP), endotoxin-activated serum, or IL-8. The upper compartment is separated by a micropore filter (e.g., 3 µm pore size).

  • Migration: The drug-treated neutrophil suspension is placed in the upper compartment, and the chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period that allows for cell migration (e.g., 90 minutes).

  • Quantification: After incubation, the filter is removed, fixed, and stained. The number of neutrophils that have migrated through the filter to the lower side is counted under a microscope in several high-power fields. Alternatively, migrated cells in the lower chamber can be quantified using a plate reader-based method measuring ATP levels.

Lymphocyte Transformation Assay

This assay measures the proliferative response of lymphocytes to a mitogen or antigen, which can be inhibited by certain drugs.

  • Lymphocyte Isolation: Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, are isolated from heparinized blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: The isolated PBMCs are washed, resuspended in a complete culture medium (e.g., RPMI 1640 supplemented with fetal calf serum), and plated in 96-well microtiter plates.

  • Drug and Mitogen Treatment: The cells are incubated with various concentrations of this compound or dapsone in the presence or absence of a mitogen, such as phytohemagglutinin (PHA).

  • Incubation: The plates are incubated for a period that allows for lymphocyte proliferation (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • Proliferation Measurement: To quantify proliferation, a radiolabeled nucleotide (e.g., ³H-thymidine) is added to the cultures for the final hours of incubation (e.g., 18 hours). The cells are then harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a liquid scintillation counter. The results are expressed as counts per minute (CPM) or as a stimulation index.

Myeloperoxidase (MPO) Activity Assay

This assay determines the enzymatic activity of MPO, a key enzyme in neutrophil-mediated inflammation.

  • Sample Preparation: Neutrophils are isolated and lysed to release their intracellular contents, including MPO. The protein concentration of the lysate is determined.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer (e.g., phosphate buffer, pH 6.0), hydrogen peroxide (H₂O₂), a halide (e.g., chloride), and a chromogenic substrate that changes color upon oxidation by the MPO-H₂O₂-halide system (e.g., o-dianisidine or 3,3',5,5'-tetramethylbenzidine - TMB).

  • Drug Inhibition: The assay is run in the presence and absence of various concentrations of dapsone or this compound to assess their inhibitory effects.

  • Enzyme Reaction: The reaction is initiated by the addition of the cell lysate (containing MPO).

  • Measurement: The change in absorbance over time is measured using a microplate reader at a wavelength specific to the chromogenic substrate. The MPO activity is calculated from the rate of change in absorbance and is expressed in units per milligram of protein.

Prostaglandin E2 (PGE2) Immunoassay

This assay quantifies the amount of PGE2, a key inflammatory mediator, produced by cells.

  • Cell Culture and Stimulation: Polymorphonuclear leukocytes (PMNLs) are isolated and cultured. The cells are then stimulated with an agent that induces PGE2 synthesis, such as FMLP, in the presence or absence of this compound or dapsone.

  • Sample Collection: After a specific incubation period, the cell culture supernatant is collected.

  • ELISA Procedure: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the PGE2 concentration.

    • The wells of a microtiter plate are coated with an antibody specific for PGE2.

    • The collected supernatant (containing unknown amounts of PGE2) and a fixed amount of enzyme-labeled PGE2 are added to the wells.

    • During incubation, the unlabeled PGE2 from the sample and the enzyme-labeled PGE2 compete for binding to the antibody.

    • The plate is washed to remove unbound components.

    • A substrate for the enzyme is added, resulting in a color change. The intensity of the color is inversely proportional to the amount of PGE2 in the original sample.

  • Quantification: The absorbance is read using a microplate reader, and the concentration of PGE2 in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of PGE2.

Conclusion

This compound and dapsone exhibit distinct anti-inflammatory profiles in the context of ENL. Clinical evidence, although limited in direct comparisons, suggests that this compound may be more effective in reducing the incidence and frequency of ENL reactions.[1] In vitro studies corroborate these differences, demonstrating that this compound inhibits T-cell activation and neutrophil motility, while dapsone primarily targets the myeloperoxidase system of neutrophils. Their opposing effects on prostaglandin E2 synthesis further underscore their different mechanisms of action.

For researchers and drug development professionals, this comparative guide highlights the importance of understanding these nuanced mechanisms. Future research could focus on more extensive, direct comparative clinical trials to establish definitive treatment guidelines. Furthermore, the distinct signaling pathways targeted by each drug present opportunities for the development of more specific and potent anti-inflammatory therapies for ENL, potentially with improved safety profiles. The detailed experimental protocols provided herein offer a foundation for conducting such preclinical and clinical investigations.

References

A Comparative Guide to Clofazimine Susceptibility Testing: Resazurin Microtiter Assay vs. Automated and Manual Broth Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and efficient determination of Mycobacterium tuberculosis susceptibility to clofazimine is critical for effective tuberculosis treatment and the development of new therapeutic regimens. This guide provides a comprehensive comparison of the Resazurin Microtiter Assay (REMA) with the BACTEC™ MGIT™ 960 system and the traditional proportion method on solid medium for this compound susceptibility testing.

This document outlines the experimental protocols for each method, presents available quantitative data for comparison, and utilizes diagrams to illustrate the core methodologies.

Performance Comparison

While direct head-to-head studies comparing the Resazurin Microtiter Assay (REMA) with other methods specifically for this compound are limited, data from various studies on first-line drugs and individual this compound susceptibility testing provide valuable insights into the performance of each method. REMA has demonstrated a strong correlation with the BACTEC™ MGIT™ 960 system for drugs like isoniazid and rifampicin, suggesting its potential for reliable this compound susceptibility testing[1].

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges for this compound as determined by REMA and the critical concentration established for the MGIT 960 system.

MethodThis compound MIC Range (μg/mL)Critical Concentration (μg/mL)Turnaround TimeThroughput
Resazurin Microtiter Assay (REMA) 0.13 - 0.5 (MIC₅₀ and MIC₉₀ for MDR/XDR-TB isolates)[2]Not formally established, but resistance is often considered at MICs >1.0[2]7-9 days[2]High
BACTEC™ MGIT™ 960 System MIC distribution for pan-susceptible strains: 0.125 - 0.5[3][4]1.0[3][4]4-13 days[5]Moderate
Proportion Method (Löwenstein-Jensen) Not typically used for MIC determinationN/A3-6 weeksLow

Experimental Protocols

Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric method that provides a visual determination of bacterial growth through the reduction of the blue indicator dye, resazurin, to the pink resorufin by metabolically active cells.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution (dissolved in DMSO)

  • Mycobacterium tuberculosis inoculum

  • Resazurin solution (0.01% w/v in sterile distilled water)

  • Sterile distilled water

  • Plate sealer

Procedure:

  • Plate Preparation: Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.

  • Drug Dilution: Prepare serial twofold dilutions of this compound directly in the plate, typically ranging from a high concentration down to a low concentration.

  • Inoculum Preparation: Prepare a suspension of the M. tuberculosis isolate in 7H9 broth, adjust the turbidity to a McFarland standard of 1.0, and then dilute it (e.g., 1:20) to achieve the final desired inoculum concentration.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells. Include a growth control well (no drug) for each isolate.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Addition of Resazurin: After the initial incubation, add 30 µL of the resazurin solution to each well.

  • Final Incubation: Re-incubate the plates for 24-48 hours.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that prevents the color change from blue (no growth) to pink (growth).

REMA_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_plate Prepare 96-well plate with 7H9 broth start->prep_plate prep_drug Prepare serial dilutions of this compound prep_plate->prep_drug prep_inoculum Prepare M. tuberculosis inoculum prep_drug->prep_inoculum inoculate Inoculate plate prep_inoculum->inoculate incubate1 Incubate at 37°C for 7 days inoculate->incubate1 add_resazurin Add Resazurin solution incubate1->add_resazurin incubate2 Incubate for 24-48 hours add_resazurin->incubate2 read_results Read MIC incubate2->read_results end End read_results->end

Experimental workflow of the Resazurin Microtiter Assay (REMA).

The principle of the REMA is based on the reduction of resazurin by viable mycobacterial cells.

Resazurin_Mechanism cluster_components Components cluster_reaction Reaction cluster_product Product mycobacteria Viable Mycobacterium tuberculosis reduction Metabolic Reduction mycobacteria->reduction resazurin Resazurin (Blue) (Oxidized) resazurin->reduction resorufin Resorufin (Pink) (Reduced) reduction->resorufin

Mechanism of resazurin reduction by viable mycobacteria.
BACTEC™ MGIT™ 960 System

The BACTEC™ MGIT™ 960 system is an automated method for mycobacterial culture and susceptibility testing. It utilizes fluorescence to detect oxygen consumption, which is an indicator of bacterial growth.

Materials:

  • BACTEC™ MGIT™ 960 instrument

  • MGIT™ tubes containing 7 mL of modified Middlebrook 7H9 broth

  • MGIT™ Growth Supplement/OADC

  • MGIT™ PANTA™ (antibiotic mixture)

  • This compound stock solution (dissolved in DMSO)

  • Mycobacterium tuberculosis inoculum

Procedure:

  • Drug Preparation: A specific concentration of this compound (e.g., 1.0 µg/mL) is prepared and added to a labeled MGIT tube.

  • Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared and adjusted to a 0.5 McFarland standard. This is then further diluted.

  • Inoculation: 0.8 mL of the MGIT Growth Supplement and 0.5 mL of the diluted bacterial suspension are added to both the drug-containing tube and a drug-free growth control tube.

  • Incubation and Monitoring: The tubes are placed into the BACTEC™ MGIT™ 960 instrument. The instrument incubates the tubes at 37°C and monitors them every hour for an increase in fluorescence.

  • Result Interpretation: The instrument's software compares the growth in the drug-containing tube to the growth in the control tube. If the growth in the drug tube is significantly inhibited, the isolate is reported as susceptible. If growth is detected, it is reported as resistant.

MGIT960_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_tubes Prepare drug-containing and growth control MGIT tubes start->prep_tubes prep_inoculum Prepare M. tuberculosis inoculum prep_tubes->prep_inoculum inoculate Inoculate both tubes prep_inoculum->inoculate load_instrument Load tubes into BACTEC MGIT 960 inoculate->load_instrument monitor Automated incubation and fluorescence monitoring load_instrument->monitor interpret Automated result interpretation (Susceptible/Resistant) monitor->interpret end End interpret->end

Workflow of the BACTEC™ MGIT™ 960 system for susceptibility testing.
Proportion Method on Löwenstein-Jensen (LJ) Medium

The proportion method is the gold standard for M. tuberculosis susceptibility testing. It determines the percentage of resistant bacilli in a bacterial population.

Materials:

  • Löwenstein-Jensen (LJ) medium slants

  • This compound stock solution

  • Mycobacterium tuberculosis inoculum

  • Sterile saline with Tween 80

Procedure:

  • Media Preparation: Prepare LJ slants containing a specific concentration of this compound and drug-free control slants.

  • Inoculum Preparation: Prepare a suspension of the M. tuberculosis isolate and adjust its turbidity. Create two dilutions of this suspension, for example, 10⁻³ and 10⁻⁵.

  • Inoculation: Inoculate both drug-containing and drug-free LJ slants with a standardized volume of each of the two bacterial dilutions.

  • Incubation: Incubate the slants at 37°C for 4-6 weeks.

  • Reading Results: Count the number of colonies on both the drug-containing and drug-free slants. The proportion of resistant bacteria is calculated by dividing the number of colonies on the drug-containing medium by the number of colonies on the control medium. An isolate is considered resistant if the proportion of resistant bacilli is 1% or greater.

Conclusion

The Resazurin Microtiter Assay offers a rapid, high-throughput, and low-cost alternative to traditional and automated methods for this compound susceptibility testing. Its visual endpoint makes it particularly suitable for resource-limited settings. While the BACTEC™ MGIT™ 960 system provides automated and faster results compared to the proportion method, it requires specialized equipment. The proportion method, although labor-intensive and slow, remains the gold standard for comparison.

The choice of method will depend on the specific needs of the laboratory, considering factors such as throughput requirements, cost, and available infrastructure. Further studies directly comparing the performance of REMA with the MGIT 960 system and the proportion method for this compound are warranted to establish definitive correlations and breakpoints.

References

Clofazimine Shows Promise in Enhancing Treatment Efficacy for Mycobacterium avium Complex Infections in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Recent preclinical studies utilizing animal models have demonstrated the significant potential of clofazimine as a component of combination therapy for Mycobacterium avium complex (MAC) infections. These studies, which provide critical data for researchers, scientists, and drug development professionals, indicate that this compound-containing regimens can lead to a more substantial reduction in bacterial load compared to standard therapeutic approaches.

Mycobacterium avium complex comprises a group of opportunistic pathogens that can cause severe pulmonary and disseminated infections, particularly in immunocompromised individuals and those with underlying lung disease. Current treatment regimens are lengthy, often associated with significant side effects, and do not always result in a cure, highlighting the urgent need for more effective therapeutic strategies.

Comparative Efficacy of this compound Regimens

Animal model studies have been instrumental in evaluating the in vivo efficacy of this compound. A notable study in a murine model of chronic progressive MAC pulmonary infection directly compared the standard regimen (clarithromycin, ethambutol, and rifampicin) with a regimen where rifampicin was replaced by this compound. The results, summarized below, show a marked improvement in bacterial clearance with the this compound-containing regimen.

Another investigation into the synergistic effects of this compound with clarithromycin in a mouse model of M. avium infection also revealed a dramatic decrease in lung bacterial counts. Furthermore, a comprehensive study evaluating various combinations of clarithromycin, this compound, and bedaquiline identified a triple-drug regimen as highly effective, achieving a significant reduction in bacterial load within the first week of treatment.

Quantitative Data Summary

The following tables present a consolidated view of the quantitative data from key animal model studies, showcasing the efficacy of this compound in reducing MAC bacterial load in various organs.

Table 1: Efficacy of this compound-Containing Regimen vs. Standard Regimen in a Murine Model of Chronic Progressive MAC Pulmonary Infection [1][2][3]

Treatment RegimenOrganMean Log10 CFU Reduction (2 Weeks)Mean Log10 CFU Reduction (4 Weeks)
Standard (CLR-EMB-RIF)Lungs~1.5~2.0
This compound (CLR-EMB-CFZ)Lungs~2.5~3.0
Standard (CLR-EMB-RIF)Spleen~1.0~1.5
This compound (CLR-EMB-CFZ)Spleen~2.0~2.5
Standard (CLR-EMB-RIF)Liver~1.0~1.5
This compound (CLR-EMB-CFZ)Liver~2.0~2.5

CLR: Clarithromycin, EMB: Ethambutol, RIF: Rifampicin, CFZ: this compound. Data are approximate values derived from published graphical representations.

Table 2: Synergistic Activity of this compound and Clarithromycin in a Murine Model of M. avium Infection [4]

Treatment RegimenMean Log10 Lung CFU (2 Months)Mean Log10 Lung CFU (4 Months)
Untreated5.89 ± 0.226.34 ± 0.28
CLR-RIF-EMB3.02 ± 0.122.00 ± 0.53
CFZ-RIF-EMB3.55 ± 0.282.66 ± 0.22
CLR-CFZ-EMB~1.57~0.93
CLR-CFZ-RIF-EMB~1.42~0.55

Data are presented as mean ± standard deviation where available. Some values are approximated from graphical data.

Table 3: Efficacy of this compound in Monotherapy and Combination Therapy in a Murine Model of Chronic M. avium Lung Infection [5][6][7][8]

TreatmentMean Log10 Lung CFU Reduction (8 Weeks)
This compound (monotherapy)1.7
Clarithromycin (monotherapy)2.2
Clarithromycin + this compound + Bedaquiline3.3

Experimental Protocols

The methodologies employed in these studies are crucial for the interpretation and replication of the findings. Below are summaries of the key experimental protocols.

Murine Model of Chronic Progressive MAC Pulmonary Infection[1][2][3]
  • Animal Model: BALB/c mice.

  • Infection: Aerosol infection with M. avium clinical isolate SMC #7 to achieve an initial bacterial load of approximately 2 x 10^5 CFU in the lungs.

  • Treatment Initiation: 8 weeks post-infection to establish a chronic progressive infection.

  • Drug Dosages and Administration:

    • Clarithromycin (CLR): 100 mg/kg

    • Ethambutol (EMB): 100 mg/kg

    • Rifampicin (RIF): 10 mg/kg

    • This compound (CFZ): 20 mg/kg

    • Drugs were administered daily by oral gavage.

  • Efficacy Assessment: Bacterial loads (CFU counts) in the lungs, spleen, and liver were determined at 2 and 4 weeks of treatment.

Aerosol Mouse Model of M. avium Infection[4]
  • Animal Model: BALB/c mice.

  • Infection: Aerosol infection with M. avium strain Chester.

  • Treatment Initiation: 1 month post-infection.

  • Drug Dosages and Administration:

    • Clarithromycin (CLR): 100 mg/kg

    • Ethambutol (EMB): 100 mg/kg

    • Rifampin (RIF): 10 mg/kg

    • This compound (CFZ): 25 mg/kg

  • Efficacy Assessment: Lung CFU counts were assessed after 2 and 4 months of treatment.

Murine Model of Chronic M. avium Lung Infection[5][6][7][8]
  • Animal Model: BALB/c mice.

  • Infection: Aerosol infection with M. avium strains MAC 101 or MAC 104.

  • Treatment Initiation: 4 weeks post-infection.

  • Drug Dosages and Administration:

    • Clarithromycin: 100 mg/kg

    • This compound: 25 mg/kg

    • Bedaquiline: 25 mg/kg

    • Drugs were administered once daily via oral gavage.

  • Efficacy Assessment: Lung bacterial burden (CFU) was measured at 1, 4, and 8 weeks of treatment.

Visualizing the Experimental Workflow

To provide a clear overview of the typical experimental process in these preclinical studies, the following diagram illustrates the key stages from animal infection to data analysis.

Experimental_Workflow cluster_setup Phase 1: Infection Establishment cluster_treatment Phase 2: Treatment Administration cluster_evaluation Phase 3: Efficacy Evaluation cluster_analysis Phase 4: Data Analysis Animal_Model Select Animal Model (e.g., BALB/c mice) Infection Induce Infection (e.g., Aerosol) Animal_Model->Infection MAC_Strain Prepare MAC Strain (e.g., M. avium) MAC_Strain->Infection Chronic_Phase Allow Infection to Become Chronic (4-8 weeks) Infection->Chronic_Phase Group_Assignment Assign Mice to Treatment Groups Chronic_Phase->Group_Assignment Treatment Administer Daily Treatment Regimens (e.g., Oral Gavage) Group_Assignment->Treatment Duration Continue Treatment for Pre-determined Duration (e.g., 2-8 weeks) Treatment->Duration Euthanasia Euthanize Mice at Specific Timepoints Duration->Euthanasia Organ_Harvest Harvest Organs (Lungs, Spleen, Liver) Euthanasia->Organ_Harvest Homogenization Homogenize Tissues Organ_Harvest->Homogenization CFU_Plating Plate Serial Dilutions on Agar Homogenization->CFU_Plating Incubation Incubate Plates CFU_Plating->Incubation CFU_Counting Count Bacterial Colonies (CFU) Incubation->CFU_Counting Data_Analysis Analyze and Compare CFU Data Between Groups CFU_Counting->Data_Analysis

Experimental workflow for evaluating antimicrobial efficacy in a murine MAC infection model.

The presented data from multiple independent studies consistently support the investigation of this compound as a valuable agent in the treatment of MAC infections. Its inclusion in therapeutic regimens, particularly as a substitute for rifampicin, appears to significantly enhance bactericidal activity. These promising preclinical findings warrant further investigation in clinical trials to establish the optimal use of this compound for improving patient outcomes in MAC-related diseases.

References

Clofazimine in the Treatment of Non-Tuberculous Mycobacterial Infections: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data on the use of clofazimine for the treatment of non-tuberculous mycobacterial (NTM) infections. It offers an objective comparison of this compound-containing regimens with alternative therapies, supported by experimental data, to inform research and drug development in this challenging therapeutic area.

Efficacy of this compound in NTM Infections: A Tale of Two Pathogens

This compound, a riminophenazine antibiotic, has demonstrated notable efficacy in the treatment of various NTM infections, particularly those caused by Mycobacterium avium complex (MAC) and Mycobacterium abscessus. However, its effectiveness varies significantly between these species.

A meta-analysis of studies on MAC infections revealed that this compound-containing regimens were associated with a pooled treatment success rate of 56.8%.[1] In contrast, non-clofazimine regimens showed a higher pooled success rate of 67.9%.[1] This suggests that while this compound is a viable component in the management of MAC, standard regimens may offer superior outcomes.

Conversely, for the notoriously difficult-to-treat M. abscessus, this compound appears to be a more critical therapeutic agent. In a retrospective review of patients with M. abscessus lung disease, a this compound-containing regimen resulted in symptomatic improvement in 81% of patients, radiographic improvement in 31%, and sputum culture conversion in 24% after 12 months.[2] Another study on refractory M. abscessus lung disease found that the addition of this compound to a treatment regimen led to an 81% symptomatic and 31% radiographic response rate.[3][4][5][6][7]

Comparative Treatment Outcomes

The following tables summarize the quantitative data from clinical trials, comparing the efficacy of this compound-containing regimens with alternative treatments for MAC and M. abscessus infections.

Table 1: Comparison of Treatment Outcomes for Mycobacterium avium Complex (MAC) Pulmonary Disease

Treatment RegimenPooled Treatment Success Rate (95% CI)Key Findings
This compound-Containing Regimens 56.8% (47.7–66.0%)[1]Lower overall success rate compared to non-clofazimine regimens.[1]
Non-Clofazimine Regimens (Standard Therapy) 67.9% (52.8–83.0%)[1]Higher overall success rate.[1]
Rifampicin-Ethambutol-Macrolide Sputum conversion at 6 months: 58% (intention-to-treat)[8]Standard of care.[9][10][11]
This compound-Ethambutol-Macrolide Sputum conversion at 6 months: 62% (intention-to-treat)[8]Similar efficacy to the rifampicin-containing standard regimen.[8]

Table 2: Treatment Outcomes for Mycobacterium abscessus Pulmonary Disease with this compound-Containing Regimens

Outcome MeasureEfficacy RateStudy Details
Symptomatic Improvement 81%[3][4][5][6][7]Retrospective review of 42 patients.[3][4][5][6][7]
Radiographic Improvement 31%[3][4][5][6][7]Retrospective review of 42 patients.[3][4][5][6][7]
Sputum Culture Conversion 24%[3][4][5][6][7]Achieved in 10 of 42 patients after 12 months.[3][4][5][6][7]
Clinical Cure (Pulmonary Infection) 43%[12]Retrospective cohort study of 55 patients.[12]
Clinical Cure (Non-pulmonary Infection) 71%[12]Retrospective cohort study of 55 patients.[12]

In Vitro Susceptibility of NTM to this compound

The clinical efficacy of this compound is supported by its in vitro activity against a range of NTM species. The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency.

Table 3: In Vitro Activity of this compound against Various NTM Species

NTM SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Key Findings
M. avium ≤0.062 - 1≤0.0620.25Generally low MICs, with 90% of isolates having an MIC ≤ 0.25 µg/mL.[13]
M. intracellulare ≤0.062 - 10.1250.2593% of isolates had an MIC ≤ 0.25 µg/mL.[13]
M. kansasii ≤0.062 - 0.5≤0.0620.125Lowest MIC values among the tested NTM species.[13]
M. abscessus 0.125 - >80.5>8Higher and more variable MICs compared to other species.[13][14]
M. massiliense ≤0.062 - 10.250.585% of isolates had an MIC ≤ 0.25 µg/mL.[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols from key studies cited in this guide.

Meta-Analysis of this compound for MAC Infections (Nasiri et al., 2021)

  • Study Selection: A systematic search of PubMed/Medline, Embase, Web of Science, and the Cochrane Library was conducted for studies published between January 1, 1990, and February 9, 2020.

  • Inclusion Criteria: Studies evaluating treatment outcomes of patients diagnosed with MAC and treated with a this compound-based regimen were included.

  • Data Extraction: Two independent reviewers extracted data on study characteristics, patient demographics, treatment regimens, and outcomes.

  • Statistical Analysis: A random-effects model was used to calculate the pooled treatment success rates with 95% confidence intervals. Statistical analyses were performed using STATA (version 14).

Clinical Trial of this compound for M. abscessus Lung Disease (Retrospective Review)

  • Patient Population: 42 patients with M. abscessus lung disease treated with this compound-containing regimens between November 2013 and January 2015.[3][4][5][6][7]

  • Treatment Regimens: this compound was administered as part of a multi-drug regimen, either as an initial treatment or as salvage therapy for refractory disease.[3][4][5][6][7]

  • Outcome Measures: Clinical, radiographic, and microbiological responses were evaluated after 12 months of treatment. Sputum culture conversion was defined as at least three consecutive negative cultures.[3][4][5][6][7]

Visualizing the Data and Processes

Mechanism of Action: this compound's Redox Cycling

This compound's antimycobacterial effect is believed to be mediated through the generation of reactive oxygen species (ROS) via a redox cycling pathway within the mycobacterial cell.

Clofazimine_Mechanism This compound's Proposed Mechanism of Action cluster_membrane Mycobacterial Cell Membrane NDH-2 Type II NADH Dehydrogenase (NDH-2) Menaquinone Menaquinone (Electron Acceptor) NDH-2->Menaquinone reduces Reduced_this compound Reduced this compound NDH-2->Reduced_this compound reduces ETC Electron Transport Chain Menaquinone->ETC transfers e⁻ to NADH NADH NADH->NDH-2 donates e⁻ This compound This compound (Prodrug) This compound->NDH-2 competes with Menaquinone Oxygen O₂ Reduced_this compound->Oxygen re-oxidized by ROS Reactive Oxygen Species (ROS) Oxygen->ROS generates Bacterial_Cell_Damage Bacterial Cell Damage & Death ROS->Bacterial_Cell_Damage

Caption: this compound's redox cycling mechanism leading to ROS production.

Workflow of a Meta-Analysis

The following diagram illustrates the typical workflow for conducting a meta-analysis of clinical trial data, based on the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines.

Meta_Analysis_Workflow Meta-Analysis Workflow (PRISMA) Identification Identification of Studies (Database Searching) Screening Screening of Titles & Abstracts Identification->Screening Records Identified Eligibility Full-text Article Assessment for Eligibility Screening->Eligibility Records Screened Excluded_Screening Excluded_Screening Screening->Excluded_Screening Records Excluded Inclusion Inclusion of Studies in Qualitative Synthesis Eligibility->Inclusion Full-text Assessed Excluded_Eligibility Excluded_Eligibility Eligibility->Excluded_Eligibility Full-text Excluded with Reasons Quantitative_Synthesis Inclusion of Studies in Quantitative Synthesis (Meta-analysis) Inclusion->Quantitative_Synthesis

References

Safety Operating Guide

Proper Disposal Procedures for Clofazimine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of clofazimine, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with environmental regulations.

I. Immediate Safety and Handling Precautions

When handling this compound waste, it is crucial to minimize exposure and prevent environmental contamination. Personnel should always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[1] Avoid actions that generate dust.[1] In case of a spill, follow the specific cleanup procedures outlined below.

II. Step-by-Step Disposal Protocol

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with this compound, including unused or expired products, spill cleanup debris, and empty containers.

  • Segregate this compound waste from other laboratory waste streams to ensure proper handling.

Step 2: Spill Management

  • Minor Spills:

    • Wear appropriate PPE, including a respirator.[1]

    • Use dry cleanup procedures. Avoid generating dust clouds, which can form an explosive mixture with air.[1]

    • Gently dampen the spilled material with water to prevent it from becoming airborne before sweeping.[1]

    • Alternatively, use a vacuum cleaner fitted with a HEPA-type exhaust micro filter.[1]

    • Collect the swept or vacuumed material into a suitable, sealable container labeled for this compound waste.[1]

  • Major Spills:

    • Evacuate and alert personnel in the immediate area.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency responders.[1]

    • Avoid all personal contact, including inhalation.[1]

Step 3: Packaging and Labeling

  • Place all this compound waste, including cleanup materials, into a suitable container, such as a polyethylene or polypropylene container.[1]

  • Securely seal the container.

  • Clearly label the container as "Hazardous Waste: this compound" and include any other information required by your institution and local regulations.

  • For empty containers, puncture them to prevent reuse before disposal.[1]

Step 4: Final Disposal

  • Primary Recommendation: The universally recommended method for final disposal is to engage a licensed hazardous material disposal company.[2] This ensures compliance with all local, state, and federal regulations.[1]

  • Alternative Disposal Methods:

    • Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

    • Authorized Landfill: In some cases, waste may be buried at an authorized landfill.[1] However, this should only be done after consulting with a waste management authority.[1]

  • Restrictions:

    • DO NOT dispose of this compound with household garbage.[3][4]

    • DO NOT allow the product or its wash water to enter sewage systems, drains, ground water, or water courses.[1][3][4] this compound may cause long-lasting harmful effects to aquatic life.[3]

III. Data Presentation: Disposal Options Summary

As specific quantitative thresholds for disposal methods are not defined by regulation, the following table summarizes the recommended disposal pathways and key operational considerations.

Disposal MethodKey ConsiderationsRegulatory Compliance
Licensed Hazardous Waste Contractor The most recommended and safest option. The contractor will handle transportation and final disposal according to regulations.Ensures highest level of compliance with local, state, and federal laws.[1][2]
High-Temperature Incineration Must be performed in a facility with an afterburner and scrubber to handle potentially toxic fumes emitted under fire conditions.[2] Combustion products can include NOx, CO, CO2, and hydrogen chloride.[1]Requires a permitted and appropriately equipped incineration facility.
Authorized Landfill Puncture containers to prevent reuse before burial.[1] This option should only be considered if a suitable treatment or disposal facility cannot be identified and after consulting authorities.[1]Highly dependent on local and state regulations. Many jurisdictions restrict or prohibit the landfilling of untreated chemical waste.[1]
Recycling/Reuse May be possible for unused, uncontaminated material.[1] Properties of the material may change in use, making recycling inappropriate.[1] Consult the manufacturer for options.[1]Subject to manufacturer's guidelines and institutional policies.

IV. Experimental Protocols

Standard safety and disposal literature does not provide detailed experimental protocols for the chemical neutralization or deactivation of this compound waste. The industry-standard and regulatory-compliant approach is to manage this compound as a hazardous chemical waste and transfer it to a licensed professional disposal service.

V. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

ClofazimineDisposal cluster_0 cluster_1 Waste Characterization cluster_2 Containment & Preparation cluster_3 Final Disposal Pathways start This compound Waste Identified spill Spill or Leak start->spill product Unused / Expired Product start->product container Empty Contaminated Container start->container cleanup 1. Follow Spill Protocol 2. Collect Residue spill->cleanup package 1. Place in Sealable Container 2. Puncture Empty Containers product->package container->package label_waste Label as Hazardous Waste: 'this compound' cleanup->label_waste package->label_waste consult Consult Waste Management Authority / EHS Dept. label_waste->consult contractor Transfer to Licensed Hazardous Waste Contractor (Recommended) consult->contractor Primary Path incinerate High-Temperature Incineration (with Scrubber) consult->incinerate Alternative Paths (Verify Regulations) landfill Authorized Landfill (If Permitted) consult->landfill Alternative Paths (Verify Regulations)

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clofazimine
Reactant of Route 2
Reactant of Route 2
Clofazimine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.